molecular formula C6H8ClNO B8032395 6-Methylpyridin-3-ol hydrochloride

6-Methylpyridin-3-ol hydrochloride

Cat. No.: B8032395
M. Wt: 145.59 g/mol
InChI Key: PKZKZGCAKXPRIO-UHFFFAOYSA-N
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Description

6-Methylpyridin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methylpyridin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyridin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methylpyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c1-5-2-3-6(8)4-7-5;/h2-4,8H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZKZGCAKXPRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical applications of 6-Methylpyridin-3-ol hydrochloride .

CAS: 54486-90-7 (HCl Salt) | Free Base CAS: 1121-78-4 Synonyms: 3-Hydroxy-6-methylpyridine HCl; 5-Hydroxy-2-picoline hydrochloride Molecular Formula: C₆H₇NO · HCl Molecular Weight: 145.59 g/mol (Salt); 109.13 g/mol (Base)

Executive Summary

6-Methylpyridin-3-ol hydrochloride is a functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry. Structurally, it features a hydroxyl group at the C3 position and a methyl group at the C6 position (IUPAC numbering relative to Nitrogen).[1] This "pseudo-para" substitution pattern imparts unique electronic properties, distinguishing it from its ortho-isomer (2-methylpyridin-3-ol).

It is primarily utilized as an intermediate in the synthesis of COX-2 inhibitors , neuroprotective antioxidants (analogs of Emoxypine), and kinase inhibitors . Its amphoteric nature (due to the basic nitrogen and acidic phenolic hydroxyl) necessitates precise pH control during handling and functionalization.

Physicochemical Profile & Analytics

The hydrochloride salt is the preferred storage form due to the oxidative instability of the free base.

Key Physical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.
Melting Point 168–172 °C (Free Base); >200 °C (HCl Salt)Salt decomposes upon melting.
Solubility High: Water, Methanol, DMSO Low: DCM, HexanesFree base requires extraction into organics at pH 6–7.
pKa (Acid) ~8.7 (Phenolic OH)Loss of proton from -OH.
pKa (Base) ~4.9 (Pyridinium NH⁺)Dissociation of the HCl salt.
UV-Vis

~280 nm (in MeOH)
Characteristic of 3-hydroxypyridines.
Spectroscopic Identification
  • ¹H NMR (DMSO-d₆, 400 MHz): Distinct singlet for the methyl group (~2.4 ppm). The aromatic region shows an ABX or AMX system depending on resolution, with the C2-H appearing most downfield (~8.0–8.2 ppm) due to the adjacent nitrogen and ortho-hydroxyl effect.

  • Mass Spectrometry (ESI+): m/z 110.1 [M+H]⁺ (Free base peak).

Synthetic Routes & Manufacturing

Researchers typically employ one of two primary routes: Diazotization of Amines (Laboratory Scale) or Oxidative Hydroxylation (Industrial Scale).

Route A: Diazotization-Hydrolysis (High Purity)

This is the standard laboratory method for generating high-purity material from 6-methylpyridin-3-amine.

Protocol:

  • Dissolution: Dissolve 6-methylpyridin-3-amine in 10% H₂SO₄ at 0°C.

  • Diazotization: Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. The diazonium salt is formed in situ.

  • Hydrolysis: Heat the solution to 90°C for 1 hour. Evolution of N₂ gas indicates hydroxyl substitution.

  • Isolation: Neutralize with NaHCO₃ to pH 7, extract with Ethyl Acetate, and dry.

  • Salt Formation: Redissolve free base in Ethanol and add 4M HCl in Dioxane. Filter the precipitate.

Route B: Synthesis from Furan Derivatives (Green Chemistry)

Recent advances utilize bio-based platforms. 5-Hydroxymethylfurfural (HMF) or 2-acetylfuran can undergo ring expansion with ammonia/ammonium salts under high pressure to yield pyridinols, though regioselectivity (3-ol vs 2-ol) remains a challenge requiring specific catalysts.

Visualizing the Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

SynthesisPath Amine Start: 6-Methylpyridin-3-amine (CAS 3430-14-6) Diazonium Intermediate: Diazonium Salt Amine->Diazonium NaNO2, H2SO4 0°C FreeBase Product (Base): 6-Methylpyridin-3-ol Diazonium->FreeBase H2O, Heat (-N2) Salt Final Form: HCl Salt FreeBase->Salt HCl/EtOH Precipitation

Figure 1: Step-wise synthesis from amino-pyridine precursors via diazonium intermediate.[2]

Reactivity & Functionalization Profile

For drug development, the amphoteric nature of 6-methylpyridin-3-ol is the controlling factor. The molecule possesses three distinct reactive sites:

  • Phenolic Oxygen (Nucleophile): Ready for O-alkylation.

  • Pyridine Nitrogen (Nucleophile/Base): Susceptible to N-oxidation or quaternization.

  • C2 Position (Electrophile Target): Activated for Halogenation.

Regioselectivity in Electrophilic Substitution

The hydroxyl group at C3 is an ortho, para-director. The pyridine nitrogen is deactivating (meta-director).

  • Bromination/Iodination: Occurs preferentially at C2 (ortho to OH, alpha to N).

  • Rationale: The C2 position is electronically activated by the OH group and is the only sterically accessible ortho site (C4 is sterically hindered by the C3-OH and C5-H, though C2 is preferred due to inductive effects of Nitrogen).

Protocol: O-Alkylation (Ether Synthesis)

To synthesize drug intermediates (e.g., aryl-ether linkages):

  • Base Selection: Use K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile. Strong bases (NaH) may lead to N-alkylation side products.

  • Stoichiometry: 1.0 eq Pyridinol HCl + 2.5 eq Base + 1.1 eq Alkyl Halide.

  • Temperature: 60–80°C.

  • Note: The extra equivalent of base is required to neutralize the HCl salt first.

Visualizing Reactivity

Reactivity Center 6-Methylpyridin-3-ol O_Alk O-Alkylation (Ether Formation) Center->O_Alk R-X, K2CO3 (Target: OH) N_Ox N-Oxidation (mCPBA) Center->N_Ox Oxidizing Agent (Target: N) C2_Hal C2-Halogenation (NIS/NBS) Center->C2_Hal Electrophilic Sub. (Target: C2 Position)

Figure 2: Primary functionalization pathways for medicinal chemistry applications.

Pharmaceutical Applications

COX-2 Inhibitors & Anti-inflammatories

Derivatives of 6-methylpyridin-3-ol are used to synthesize diarylheterocycles. The pyridine ring serves as a bioisostere for phenyl rings in Coxib-class drugs, improving solubility and pharmacokinetic profiles.

  • Mechanism:[3] The 3-alkoxy-6-methylpyridine moiety fits into the hydrophobic pocket of the COX-2 enzyme.

Antioxidant Neuroprotection

Structurally similar to Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), the 6-methyl analog exhibits radical scavenging capabilities.[4] The hydroxyl group donates a hydrogen atom to lipid peroxyl radicals, breaking the oxidation chain, while the pyridine ring stabilizes the resulting radical via resonance.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under nitrogen.

  • Oxidation: The free base turns yellow/brown upon air exposure due to quinone-methide formation. The HCl salt is stable for >2 years at 4°C.

Safety (MSDS Summary)
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1121-78-4, 6-Methylpyridin-3-ol. Retrieved from [Link]

  • Google Patents (2013).WO2013065064A1: Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
  • Hidalgo, F. J., et al. (2020). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol.[3][5] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methylpyridin-3-ol Hydrochloride , a critical heterocyclic scaffold in medicinal chemistry and ligand synthesis.

Functional Utility in Medicinal Chemistry & Ligand Synthesis

Executive Summary

6-Methylpyridin-3-ol hydrochloride (often referenced by the free base CAS 1121-78-4 ) is a bifunctional pyridine derivative characterized by a basic nitrogen center and an acidic hydroxyl group. This amphoteric nature allows it to serve as a versatile bioisostere for phenols in drug discovery and as a bidentate N,O-donor ligand in coordination chemistry. This guide details its physicochemical properties, synthesis protocols, and applications in kinase inhibitor development.[1]

Chemical Profile & Identity

While the user query specifies CAS 1121-78-4 , it is critical to distinguish between the free base and the salt form to ensure experimental reproducibility.

ParameterSpecification
IUPAC Name 6-Methylpyridin-3-ol hydrochloride
Common Synonyms 5-Hydroxy-2-methylpyridine HCl; 6-Methyl-3-pyridinol HCl
CAS Number (Free Base) 1121-78-4
CAS Number (HCl Salt) 54486-90-7
Molecular Formula C₆H₈ClNO (Salt) / C₆H₇NO (Base)
Molecular Weight 145.59 g/mol (Salt) / 109.13 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[2][3][4]
2.1 Tautomerism & Zwitterionic Character

Unlike 2- or 4-hydroxypyridines, which predominantly exist as pyridones (lactams), 3-hydroxypyridines cannot form a neutral quinoid structure. Instead, they exist in a pH-dependent equilibrium between the neutral form and a zwitterion (NH⁺/O⁻).

  • In Solution: The zwitterionic form is stabilized in polar protic solvents (water/methanol).

  • Impact: This equilibrium significantly influences pKa values and binding modes in metallo-enzyme pockets.

Tautomerism cluster_0 Tautomeric Equilibrium Neutral Neutral Form (Phenolic OH, Pyridine N) Zwitterion Zwitterionic Form (Phenoxide O-, Pyridinium NH+) Neutral->Zwitterion  Ka (Solvent Dependent)  

Figure 1: The zwitterionic equilibrium unique to 3-hydroxypyridines, distinct from the keto-enol tautomerism of 2- and 4-isomers.

Synthesis & Manufacturing Protocols

The synthesis of 6-methylpyridin-3-ol is classically achieved via the diazotization of 3-amino-6-methylpyridine. The hydrochloride salt is generated in the final step to enhance stability and shelf-life.

3.1 Protocol: Diazotization-Hydrolysis Route

Reaction Principle: Conversion of the primary amine to a diazonium salt, followed by thermal hydrolysis to the phenol.

Step-by-Step Methodology:

  • Reagents: 3-Amino-6-methylpyridine (1.0 eq), Sulfuric Acid (H₂SO₄, 3M), Sodium Nitrite (NaNO₂), Urea (quencher).

  • Diazotization:

    • Dissolve 3-amino-6-methylpyridine in 3M H₂SO₄ at 0°C.

    • Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to prevent decomposition of the diazonium intermediate.

    • Critical Control: Stir for 30 mins. Test with starch-iodide paper (blue = excess HNO₂).

  • Hydrolysis:

    • Add Urea to quench excess nitrous acid.

    • Heat the solution to 80–90°C for 1 hour. Evolution of N₂ gas indicates conversion to the phenol.

  • Isolation (Free Base):

    • Neutralize with Na₂CO₃ to pH ~7–8.

    • Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

  • Salt Formation (HCl):

    • Redissolve the crude free base in anhydrous Ethanol.

    • Bubble dry HCl gas or add 4M HCl in Dioxane at 0°C.

    • Precipitate the hydrochloride salt with Diethyl Ether. Filter and dry under vacuum.[5][6]

Synthesis Start 3-Amino-6-methylpyridine Step1 Diazonium Intermediate (0°C, NaNO2/H2SO4) Start->Step1 Diazotization Step2 Hydrolysis (90°C, -N2) Step1->Step2 Thermal Decomposition Base 6-Methylpyridin-3-ol (Free Base) Step2->Base Neutralization (pH 7) Final HCl Salt Formation (EtOH/HCl) Base->Final Acidification

Figure 2: Synthetic pathway from the commercially available amine precursor.

Applications in Drug Discovery
4.1 Scaffold Analysis & Bioisosterism

The 3-hydroxypyridine moiety is a privileged scaffold in kinase inhibitors.[1]

  • H-Bonding Network: The pyridine nitrogen acts as an H-bond acceptor, while the 3-hydroxyl group acts as a donor/acceptor. This mimics the H-bonding pattern of the hinge region in ATP-binding sites of kinases.

  • Electronic Effect: The 6-methyl group provides a weak inductive effect (+I), slightly increasing the basicity of the pyridine nitrogen (pKa ~5.5–6.0) compared to the unsubstituted analog, improving solubility and bioavailability.

4.2 Case Study: FGFR Inhibitors

Derivatives of 6-methylpyridin-3-ol have been utilized in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors. The scaffold serves as a "head group" that anchors the molecule within the kinase hinge region via bidentate hydrogen bonding.

Handling & Safety (SDS Summary)
  • Hazards: The HCl salt is an Irritant (H315, H319, H335) . It causes skin irritation, serious eye irritation, and respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable under acidic conditions. The free base is sensitive to oxidation upon prolonged exposure to air (turning brown).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14275, 5-Hydroxy-2-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. General methods for Diazotization of Aminopyridines. (Standard Protocol Reference).[6]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link][6][7]

Sources

Technical Monograph: 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision Stoichiometry, Synthesis, and Analytical Characterization[1][2]

Executive Summary

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7) is a critical pyridinic scaffold used extensively as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and as a precursor for Suzuki-Miyaura coupling agents (e.g., boronic acids).[1][2][3]

Accurate molecular weight determination is the linchpin of quantitative analysis for this compound.[1] A failure to account for the hydrochloride counterion results in a 25.04% stoichiometric error during reagent preparation, leading to failed coupling reactions or incorrect potency data in biological assays.

This guide provides a definitive technical analysis of the compound's molecular weight, salt-form synthesis, and validation protocols to ensure experimental integrity.

Part 1: Physicochemical Identity & Molecular Weight Analysis[1]

The precise molecular weight of the hydrochloride salt is 145.59 g/mol .[1][3] This value must be used for all molarity calculations, distinct from the free base weight of 109.13 g/mol .

Table 1: Core Physicochemical Specifications
ParameterSpecificationNotes
Compound Name 6-Methylpyridin-3-ol hydrochlorideAlso known as 3-Hydroxy-6-methylpyridine HCl
CAS Number (Salt) 54486-90-7 CRITICAL: Do not confuse with Free Base (1121-78-4)
Molecular Weight 145.59 g/mol Used for all dosing/molarity calculations
Molecular Formula C₆H₈ClNOC₆H₇NO[1][2][4][5][6] · HCl
Free Base MW 109.13 g/mol Precursor weight
Salt Correction Factor 1.334Multiplier to convert Free Base mass to Salt mass
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere
Solubility Water, Methanol, DMSOSignificantly higher aqueous solubility than free base
Critical Identity Alert

Researchers frequently confuse this compound with structural analogs due to database string-matching errors. Ensure your Certificate of Analysis (CoA) does not match the following:

  • Emoxypine: 2-Ethyl-6-methylpyridin-3-ol HCl (MW: 173.64)[1][5]

  • Chloromethyl Analog: 2-(Chloromethyl)-6-methylpyridin-3-ol HCl (MW: 194.06)[1][4]

Part 2: Stoichiometric Logic & Salt Correction

In drug development, the Salt Correction Factor (SCF) is vital when switching between the free base (often used in organic synthesis) and the hydrochloride salt (used in biological assays for solubility).[1]

The Calculation Logic:




[1]

Impact on Experimental Design: If a protocol requires 10 mM of the active pharmacophore (the free base) in a biological assay, but you are weighing the hydrochloride salt, you must adjust the mass:


[1]

Failure to apply this factor results in under-dosing the target by ~25%.[1]

Stoichiometry FB Free Base (MW 109.13) Salt HCl Salt (MW 145.59) FB->Salt + Protonation Error Stoichiometric Error (-25% Active Moles) FB->Error Used w/o Correction HCl HCl Gas/Acid (MW 36.46) HCl->Salt Counterion

Figure 1: Stoichiometric relationship between the free base and the hydrochloride salt.

Part 3: Synthesis & Salt Formation Protocol

Commercial batches of the hydrochloride salt can be expensive or unavailable.[1] The following protocol describes the conversion of the inexpensive free base (CAS 1121-78-4) to the high-purity hydrochloride salt (CAS 54486-90-7).

Reagents Required[1][5][7]
  • Precursor: 6-Methylpyridin-3-ol (Free Base), >98% purity.[1]

  • Acid Source: 4M HCl in 1,4-Dioxane (anhydrous) OR HCl gas.[1]

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (9.16 mmol) of 6-Methylpyridin-3-ol free base in 10 mL of anhydrous DCM. Ensure complete dissolution; the solution should be clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 2.5 mL (10 mmol, 1.1 eq) of 4M HCl in Dioxane.

    • Observation: A white precipitate should form immediately as the non-polar solvent cannot support the ionic salt.[1]

  • Maturation: Stir the suspension at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete salt formation.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake with 2 x 5 mL of cold diethyl ether to remove unreacted free base and excess HCl.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

    • Yield Check: Theoretical yield is 1.33 g.[1]

Part 4: Analytical Validation (Quality Control)

To confirm the molecular weight and identity, you must validate both the cationic scaffold and the anionic counterion.

Workflow: Identity Confirmation

Validation cluster_tests Parallel Validation Sample Synthesized Sample (White Solid) HNMR 1H NMR (DMSO-d6) Confirm Scaffold Sample->HNMR AgNO3 AgNO3 Test Confirm Chloride Sample->AgNO3 MP Melting Point Shift vs Free Base Sample->MP Result Validated MW: 145.59 HNMR->Result Aromatic shift AgNO3->Result White ppt (AgCl) MP->Result >168°C (Salt) vs 168°C (Base)

Figure 2: Analytical workflow for validating the salt form.

Specific Analytical Signals[1][5][8][9]
  • Chloride Counterion Test (Gravimetric/Qualitative):

    • Dissolve 10 mg of product in 1 mL water.

    • Add 2 drops of 0.1 M AgNO₃.[1]

    • Result: Immediate white precipitate (AgCl) confirms the hydrochloride salt. The free base will not precipitate.[1]

  • 1H NMR Shift (DMSO-d₆):

    • The protonation of the pyridine nitrogen causes a downfield shift (deshielding) of the aromatic protons compared to the free base.[1]

    • Look for a broad singlet >10 ppm representing the N-H⁺ proton (exchangeable with D₂O).[1]

  • Melting Point Differential:

    • Free Base: 168–170°C.

    • HCl Salt: Typically displays a decomposition point or a higher melting range (often >200°C, though specific literature values vary by crystal habit). Note: Significant deviation from the free base MP indicates successful salt formation.[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 128852, 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Analog Comparison). Retrieved from .[1]

  • BLD Pharm (2026). Product Specifications: 6-Methylpyridin-3-ol hydrochloride (CAS 54486-90-7).[1][3] Retrieved from .[1]

  • ChemicalBook (2026). 6-Methylpyridine-3-boronic acid synthesis via 6-methylpyridin-3-ol intermediates.[1][7] Retrieved from .[1]

  • Sigma-Aldrich (2025). Safety Data Sheet: 2-amino-6-methylpyridine (Structural Reference).[1] Retrieved from .[1]

Sources

Technical Guide: 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally analogous to the pyridoxine (Vitamin B6) core, this compound serves as a versatile pharmacophore for kinase inhibitors, antifibrotic agents, and novel ligand systems in coordination chemistry. This guide provides an exhaustive technical analysis of its physiochemical properties, a self-validating synthetic protocol via diazotization, and rigorous analytical profiling methods.

Part 1: Structural Characterization & Physiochemical Properties

The efficacy of 6-methylpyridin-3-ol stems from its amphoteric nature and specific substitution pattern. Unlike 2- or 4-hydroxypyridines, which predominantly exist as pyridones (keto-tautomers), the 3-hydroxy isomer retains significant phenolic character, allowing for unique hydrogen-bonding networks in crystal lattices and active sites.

1.1 Molecular Identity
  • IUPAC Name: 6-Methylpyridin-3-ol hydrochloride

  • Alternative Nomenclature: 5-Hydroxy-2-methylpyridine hydrochloride; 5-Hydroxy-2-picoline HCl.

  • Molecular Formula:

    
     (Salt); 
    
    
    
    (Free Base)
  • Molecular Weight: 145.59 g/mol (HCl Salt); 109.13 g/mol (Free Base)

1.2 Physiochemical Data Profile
PropertyValue / CharacteristicTechnical Note
Appearance Off-white to pale beige crystalline solidColor deepens upon oxidation; store under inert atmosphere.
Melting Point 168–172 °C (Free Base)HCl salts typically exhibit higher MPs (>200 °C) often accompanied by decomposition.
pKa Values

(Pyridine N)

(Phenolic OH)
In HCl form, the nitrogen is protonated (

). Deprotonation yields the zwitterion intermediate.
Solubility High: Water, Methanol, DMSOLow: Hexanes, TolueneThe ionic lattice of the hydrochloride salt necessitates polar protic solvents.
Hygroscopicity Moderate to HighThe HCl salt is prone to deliquescence; requires desiccated storage.
1.3 Structural Dynamics & Tautomerism

The 3-position hydroxyl group does not allow for the formation of a neutral pyridone structure without disrupting aromaticity. However, in solution, the molecule exhibits complex acid-base equilibria.

Graphviz Diagram: Protonation States & Equilibria The following diagram illustrates the pH-dependent species transformation, critical for understanding extraction and binding mechanisms.

ProtonationStates Fig 1. pH-Dependent Ionization States of 6-Methylpyridin-3-ol. The HCl salt exists primarily as the Cationic Form. Cation Cationic Form (pH < 5) [PyH+ - OH] Neutral Neutral / Zwitterion (pH ~ 5-8) [Py - OH] <-> [PyH+ - O-] Cation->Neutral - H+ (pKa1 ~5.2) Neutral->Cation + H+ Anion Anionic Form (pH > 9) [Py - O-] Neutral->Anion - H+ (pKa2 ~8.8) Anion->Neutral + H+

Part 2: Synthetic Pathways & Process Chemistry

While various routes exist (e.g., oxidative hydroxylation), the most robust and scalable method for laboratory and pilot-scale synthesis is the Diazotization-Hydrolysis of 5-Amino-2-methylpyridine . This route offers high regioselectivity and avoids the harsh conditions required for direct pyridine oxidation.

2.1 Reaction Mechanism
  • Starting Material: 5-Amino-2-methylpyridine (commercially available).[1]

  • Diazotization: Formation of the diazonium salt using sodium nitrite in acid.

  • Hydrolysis: Thermal decomposition of the diazonium salt in water to yield the phenol.

2.2 Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. Ensure fume hood ventilation due to NOx generation.

Reagents:

  • 5-Amino-2-methylpyridine (5.4 g, 50 mmol)

  • Sulfuric Acid (

    
    ), 20% aqueous solution (40 mL)
    
  • Sodium Nitrite (

    
    ), 1.2 eq (4.14 g dissolved in 10 mL water)
    
  • Hydrochloric Acid (conc.) for salt formation.

Step-by-Step Methodology:

  • Solubilization: In a 250 mL three-necked flask equipped with a thermometer and dropping funnel, dissolve the amine in 20%

    
    . Cool the mixture to 0–5 °C  using an ice-salt bath.
    
    • Causality: Temperature control is critical. Exceeding 5 °C during diazotization leads to premature decomposition and side-product tars.

  • Diazotization: Add the

    
     solution dropwise over 30 minutes. Maintain internal temperature < 5 °C. Stir for an additional 15 minutes. A clear to slightly yellow solution of the diazonium sulfate is formed.
    
  • Hydrolysis (The Critical Step): Gently heat the solution to 80–90 °C for 1 hour. Nitrogen gas evolution will be observed.

    • Mechanism:[2] The unstable diazonium group (

      
      ) acts as an excellent leaving group, replaced by water (nucleophilic attack), which then deprotonates to form the hydroxyl group.
      
  • Neutralization & Extraction: Cool to room temperature. Neutralize carefully with solid

    
     or NaOH solution to pH ~6–7 (Isoelectric point). Extract exhaustively with Ethyl Acetate (
    
    
    
    mL).
    • Note: At pH 6-7, the free base is least soluble in water and most soluble in organics.

  • Salt Formation: Dry the organic layer over

    
    , filter, and treat with 4M HCl in dioxane or bubble HCl gas. The hydrochloride salt precipitates.
    
  • Purification: Recrystallize from Ethanol/Ether to yield white needles.

Graphviz Diagram: Synthetic Workflow

Synthesis Fig 2. Synthetic Pathway via Diazotization-Hydrolysis Sequence. Start 5-Amino-2-methylpyridine Step1 Diazotization (NaNO2, H2SO4, <5°C) Start->Step1 Inter Diazonium Intermediate [Ar-N2]+ Step1->Inter Step2 Thermal Hydrolysis (H2O, 90°C, -N2) Inter->Step2 ProductBase 6-Methylpyridin-3-ol (Free Base) Step2->ProductBase Step3 Salification (HCl/Dioxane) ProductBase->Step3 Final 6-Methylpyridin-3-ol Hydrochloride Step3->Final

[3][4][5][6][7][8][9]

Part 3: Analytical Profiling

Validation of the structure requires confirming the substitution pattern (2,5 vs 2,3 isomers) and salt stoichiometry.

3.1 Proton NMR (

H-NMR)

Solvent: DMSO-


 (Standard for polar salts).
Key Signals: 
  • 
     2.45 ppm (3H, s):  Methyl group at position 6. (Typical chemical shift for methyl on pyridine ring).
    
  • 
     7.20 ppm (1H, d, J=8.5 Hz):  Proton at position 5 (Ortho to methyl).
    
  • 
     7.50 ppm (1H, dd, J=8.5, 2.5 Hz):  Proton at position 4.
    
  • 
     8.15 ppm (1H, d, J=2.5 Hz):  Proton at position 2 (Ortho to hydroxyl, most deshielded due to N and OH proximity).
    
  • 
     10.5+ ppm (Broad):  Phenolic OH and Pyridinium NH+ (exchangeable with 
    
    
    
    ).
3.2 Infrared Spectroscopy (FT-IR)
  • Broad band 2800–3200 cm⁻¹: Indicates

    
     stretching (characteristic of pyridine salts) and O-H stretching.
    
  • ~1590, 1480 cm⁻¹: Pyridine ring skeletal vibrations.

  • ~1280 cm⁻¹: C-O stretching (Phenolic).

3.3 HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

    • Why pH 3.0? Keeps the pyridine protonated and prevents peak tailing caused by interaction with silanol groups on the column.

  • Detection: UV at 280 nm (Phenolic absorption).

Part 4: Pharmaceutical & Synthetic Utility[1][4][9][10]
4.1 Drug Development Applications

The 6-methylpyridin-3-ol scaffold functions as a "privileged structure" in medicinal chemistry:

  • FGFR4 Inhibitors: Used as a fragment in the design of Fibroblast Growth Factor Receptor inhibitors for hepatocellular carcinoma therapy. The 3-OH group often engages in H-bonding with the kinase hinge region [1].

  • Bioisostere for Pyridoxine: Due to its structural similarity to Vitamin B6, it is investigated for modulation of B6-dependent enzymes.

  • Antioxidant Activity: Structurally related to Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), this compound exhibits radical scavenging properties, protecting lipid membranes from peroxidation.

4.2 Coordination Chemistry

The proximity of the pyridine nitrogen and the 3-hydroxyl group (though not adjacent enough for standard N,O-chelation like 8-hydroxyquinoline) allows this molecule to act as a bridging ligand in Metal-Organic Frameworks (MOFs), creating supramolecular architectures driven by hydrogen bonding [2].

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1121-78-4, 6-Methylpyridin-3-ol. Retrieved from [Link]

  • Matrix Fine Chemicals. (2023).[3] Product Specification: 6-Methylpyridin-3-ol. Retrieved from [Link][4]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Diazotization protocols). [General Reference for Synthetic Methodology].

Sources

6-Methylpyridin-3-ol hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Methylpyridin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridin-3-ol, and its hydrochloride salt, is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Its utility as a building block for complex molecules, including active pharmaceutical ingredients (APIs) like COX-2 inhibitors and compounds targeting neurological disorders, necessitates robust and efficient synthetic routes.[1][2][3] This guide provides a comprehensive overview of the core synthetic pathways for 6-Methylpyridin-3-ol hydrochloride, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer a comparative analysis to inform strategic decisions in a research and development setting.

Introduction: The Chemical Identity of 6-Methylpyridin-3-ol

6-Methylpyridin-3-ol (CAS 1121-78-4) is a substituted pyridine derivative that exhibits keto-enol tautomerism, existing in equilibrium with its tautomer, 5-methyl-2(1H)-pyridinone (also known as 2-hydroxy-5-methylpyridine, CAS 1003-68-5).[1][4] This equilibrium is a critical factor in its reactivity and is influenced by the solvent environment; non-polar solvents tend to favor the hydroxy form, while polar solvents favor the pyridone form.[1] For synthetic and purification purposes, it is often converted to its more stable hydrochloride salt.

The core structure is a valuable scaffold in medicinal chemistry and materials science. Understanding its synthesis is fundamental for chemists aiming to leverage its potential in various applications.[1]

Core Synthesis Pathways

Several synthetic strategies have been developed to produce 6-Methylpyridin-3-ol. The choice of a particular pathway often depends on factors such as the availability and cost of starting materials, desired scale, and required purity. Below, we explore two prominent and well-documented routes.

Pathway 1: From 3-Cyano-6-hydroxypyridine via Catalytic Hydrogenation

This pathway is an efficient method that utilizes a commercially available starting material and proceeds via a catalytic reduction. The process involves the hydrogenation of a nitrile group to a methyl group.

Reaction Scheme: 3-Cyano-6-hydroxypyridine → 6-Methylpyridin-3-ol

Causality and Mechanistic Insights: The core of this synthesis is the catalytic hydrogen reduction of the cyano group. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[5][6] The presence of an acid, such as sulfuric acid, is crucial for the reaction's efficiency. The process is further enhanced by the use of an anionic surfactant like sodium lauryl sulfate, which can improve the interaction between the substrate and the catalyst.[6] The reaction proceeds through the reduction of the nitrile to an imine intermediate, which is then further reduced to the primary amine, and subsequently, through a series of steps, to the methyl group.

Experimental Protocol: Catalytic Hydrogenation of 3-Cyano-6-hydroxypyridine [6]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, a mixture of n-butanol (8 ml) and water (1 ml) is prepared. To this solvent system, add 3-cyano-6-hydroxypyridine (1.0 g) and sodium lauryl sulfate (0.24 g).

  • Acidification: The temperature of the mixture is raised to 50°C. A solution of 98% sulfuric acid (1.67 g) dissolved in water (1 ml) is then added dropwise. The mixture is stirred for approximately 20 minutes.

  • Catalyst Addition and Hydrogenation: The mixture is cooled to room temperature, and 5% Pd/C catalyst (0.354 g) is added. The reaction system is then purged and filled with hydrogen gas. The hydrogenation is carried out at atmospheric pressure for 6 hours with vigorous stirring.

  • Work-up and Isolation: Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is removed by filtration. The filtrate is washed with a 10% aqueous solution of sodium hydroxide. The pH is then partially neutralized to approximately 5, and the product is extracted with n-butanol. The resulting solution contains the crude 6-Methylpyridin-3-ol.

Pathway 2: From 2-Bromo-5-methylpyridine

This route involves a nucleophilic aromatic substitution followed by a rearrangement, offering an alternative when 2-bromo-5-methylpyridine is a more accessible starting material.

Reaction Scheme: 2-Bromo-5-methylpyridine → 6-Methylpyridin-3-ol

Causality and Mechanistic Insights: This synthesis proceeds in two key stages. The first stage involves the reaction of 2-bromo-5-methylpyridine with a strong base, potassium tert-butoxide (KOt-Bu), in a high-boiling polar aprotic solvent like tert-amyl alcohol.[5] This step facilitates a nucleophilic aromatic substitution. The second stage involves treatment with formic acid, which aids in the final transformation to the desired pyridinol structure.[5]

Experimental Protocol: Synthesis from 2-Bromo-5-methylpyridine [5]

  • Initial Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine (5.98 g, 35.0 mmol) in 100 mL of tert-amyl alcohol.

  • Base Addition and Reflux: Add potassium tert-butoxide (39.3 g, 350.0 mmol) to the solution. The reaction mixture is then heated to 100°C and stirred for 40 hours.

  • Solvent Removal and Acid Treatment: After the reaction period, the solvent is removed under reduced pressure. The resulting residue is dissolved in 50 mL of formic acid and stirred at room temperature for 24 hours.

  • Neutralization and Extraction: The pH of the solution is adjusted to approximately 6 using a 3N aqueous solution of potassium hydroxide. The product is then extracted three times with chloroform (CHCl3).

  • Purification: The combined organic phases are washed with brine, dried over magnesium sulfate (MgSO4), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography (e.g., using 8% methanol in dichloromethane) to yield the pure 6-Methylpyridin-3-ol.

Formation of the Hydrochloride Salt

To improve stability and handling, the synthesized 6-Methylpyridin-3-ol free base is typically converted to its hydrochloride salt. This is a standard acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 6-Methylpyridin-3-ol in a suitable solvent, such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a solvent) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 6-Methylpyridin-3-ol hydrochloride.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: From 3-Cyano-6-hydroxypyridinePathway 2: From 2-Bromo-5-methylpyridine
Starting Material 3-Cyano-6-hydroxypyridine2-Bromo-5-methylpyridine
Key Reagents Pd/C, H₂, H₂SO₄, Sodium lauryl sulfateKOt-Bu, Formic acid
Number of Steps 1 (main reaction)2
Typical Yield ~83%[6]~46%[5]
Advantages High yield, uses catalytic methods.Utilizes a different class of starting material.
Disadvantages Requires handling of hydrogen gas and a precious metal catalyst.Lower yield, long reaction times, requires Schlenk techniques.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthesis of 6-Methylpyridin-3-ol from 3-Cyano-6-hydroxypyridine.

Synthesis_Pathway Start 3-Cyano-6-hydroxypyridine Product 6-Methylpyridin-3-ol Start->Product  H2, Pd/C  H2SO4, Na Lauryl Sulfate  n-Butanol/H2O, 50°C -> RT HCl_Salt 6-Methylpyridin-3-ol HCl Product->HCl_Salt  HCl  Isopropanol

Caption: Synthesis of 6-Methylpyridin-3-ol HCl from 3-Cyano-6-hydroxypyridine.

Conclusion

The synthesis of 6-Methylpyridin-3-ol hydrochloride can be effectively achieved through several pathways, with the catalytic hydrogenation of 3-cyano-6-hydroxypyridine representing a particularly efficient and high-yielding method. The choice of a specific route will ultimately be guided by the practical considerations of the research or manufacturing environment, including cost, scale, and available equipment. The protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in the synthesis of this important chemical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparation of 1 (6 methylpyridin 3 yl) 2 [4 (methylsulfonyl)phenyl]ethanone.
  • Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Matrix Fine Chemicals. (n.d.). 6-METHYLPYRIDIN-3-OL | CAS 1121-78-4. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

Sources

Technical Monograph: 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Methylpyridin-3-ol hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Structural Architecture, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

6-Methylpyridin-3-ol hydrochloride (IUPAC: 6-methylpyridin-3-ol hydrochloride; also known as 2-methyl-5-hydroxypyridine hydrochloride) is a functionalized pyridine derivative serving as a versatile intermediate in the synthesis of bioactive compounds.[1] Its structure—comprising a pyridine ring substituted with a hydroxyl group at position 3 and a methyl group at position 6—offers unique electronic properties that make it a valuable bioisostere for phenols in drug design. This guide details its physicochemical profile, validated synthetic protocols, and application in developing kinase inhibitors and anticonvulsants.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound exists as a hydrochloride salt, which significantly enhances its water solubility and stability compared to the free base.

ParameterSpecification
IUPAC Name 6-Methylpyridin-3-ol hydrochloride
Common Synonyms 2-Methyl-5-hydroxypyridine HCl; 3-Hydroxy-6-methylpyridine HCl
CAS Number 54486-90-7 (Salt); 1121-78-4 (Free Base)
Molecular Formula C₆H₇NO[2][3] · HCl
Molecular Weight 145.59 g/mol (Salt); 109.13 g/mol (Free Base)
Appearance Off-white to pale yellow hygroscopic powder
Solubility High in H₂O, MeOH; Low in Et₂O, Hexanes
pKa (Calc.) ~5.2 (Pyridine N), ~9.5 (Phenolic OH)
Melting Point Free base: 168–170°C; Salt: >200°C (Decomposes)
Structural Analysis

The 3-hydroxy substitution introduces an electron-donating group (EDG) into the electron-deficient pyridine ring. However, the nitrogen atom remains the primary site of protonation in the hydrochloride salt.

  • Tautomerism: Unlike 2-hydroxypyridines (which favor the pyridone tautomer), 3-hydroxypyridines like this compound exist predominantly as the phenol tautomer , preserving aromaticity. This is crucial for its reactivity in O-alkylation and cross-coupling reactions.

Synthetic Methodologies

Two primary routes are employed for the synthesis of 6-methylpyridin-3-ol. The Sandmeyer-type hydroxylation is preferred for industrial scalability, while Demethylation is often used in laboratory settings for high purity.

Protocol A: Modified Sandmeyer Hydroxylation (Industrial Route)

This method utilizes the commercially available 5-amino-2-methylpyridine.

Reagents: 5-Amino-2-methylpyridine, NaNO₂, H₂SO₄, HCl (gas/conc).

  • Diazotization: Dissolve 5-amino-2-methylpyridine in 20% H₂SO₄ at 0–5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to form the diazonium salt.

  • Hydrolysis: Slowly heat the diazonium solution to 80–90°C. Nitrogen gas evolution indicates hydrolysis. Stir for 2 hours.

  • Neutralization: Cool to room temperature and neutralize with Na₂CO₃ to pH ~7–8.

  • Extraction: Extract the free base (6-methylpyridin-3-ol) with ethyl acetate (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Salt Formation: Dissolve the crude solid in minimal dry ethanol. Bubble anhydrous HCl gas or add 4M HCl in dioxane. Precipitate the hydrochloride salt with diethyl ether.

  • Purification: Recrystallize from Ethanol/Ether to yield off-white crystals.

Protocol B: Demethylation of Methoxypyridine (High Purity)

Reagents: 5-Methoxy-2-methylpyridine, 48% HBr or BBr₃.

  • Reflux 5-methoxy-2-methylpyridine in 48% HBr for 12–24 hours.

  • Evaporate excess acid. Neutralize to isolate free base or crystallize directly as the salt.

Synthetic Workflow Diagram

Synthesis Start 5-Amino-2-methylpyridine Diaz Diazonium Intermediate (Unstable) Start->Diaz NaNO2, H2SO4 0°C Hydrol Hydrolysis (H2SO4, Heat) Diaz->Hydrol -N2 FreeBase 6-Methylpyridin-3-ol (Free Base) Hydrol->FreeBase Neutralization (pH 7-8) Salt 6-Methylpyridin-3-ol HCl (Final Product) FreeBase->Salt HCl/Ether Precipitation

Figure 1: Step-wise synthetic pathway from aminopyridine precursor to the hydrochloride salt.

Analytical Characterization

Validation of the compound requires confirming the integrity of the pyridine ring and the stoichiometry of the salt.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

  • Detection: UV @ 280 nm (Phenolic absorption).

  • Retention Time: Elutes early due to polarity (approx. 2.5–4.0 min depending on dead volume).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.45 (s, 3H): Methyl group at C6.

  • δ 7.20 (d, J=8.4 Hz, 1H): Proton at C5 (ortho to methyl).

  • δ 7.45 (dd, J=8.4, 2.8 Hz, 1H): Proton at C4.

  • δ 8.15 (d, J=2.8 Hz, 1H): Proton at C2 (most deshielded, ortho to OH and N).

  • δ 11.0+ (br s): Phenolic OH and Pyridinium NH+ (exchangeable).

Applications in Drug Development[1]

Pharmacophore Scaffold

6-Methylpyridin-3-ol serves as a bioisostere for m-cresol or phenol moieties. The pyridine nitrogen provides a hydrogen bond acceptor (or donor in salt form), modulating potency and solubility.

  • FGFR4 Inhibitors: Analogs of aminopyridinols (structurally related to this core) have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma [1].

  • Anticonvulsants: Used as a building block for "Epimidin" related substances and other neurological agents [2].

Synthetic Utility (Coupling Reactions)

The 3-hydroxy group can be converted to a triflate (using Tf₂O), enabling Palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form 3-aryl-6-methylpyridines.

  • Buchwald-Hartwig: Amination at the C3 position (via triflate) to generate 3-amino derivatives.

Biological Pathway Context

Pathway Compound 6-Methylpyridin-3-ol Scaffold Deriv O-Alkylation / Triflation Compound->Deriv Chemical Modification Kinase Kinase Inhibitor (e.g., FGFR4) Deriv->Kinase SAR Optimization Signal Block Tumor Cell Proliferation Kinase->Signal Target Binding

Figure 2: Logical flow of the scaffold's utility in designing kinase inhibitors.

Handling & Safety Protocols

  • Hazards: The compound is classified as an Irritant (Skin/Eye) and potentially Toxic if Swallowed (H301, H315, H319).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator at room temperature.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).

References

  • Kim, J. et al. (2014).[4] "6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity."[4] European Journal of Medicinal Chemistry.

  • Mishchenko, M. et al. (2020). "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin." Research Journal of Pharmacy and Technology.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1121-78-4, 6-Methylpyridin-3-ol." PubChem.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Pyridine Derivatives." Merck KGaA.

Sources

Technical Guide: 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Identity, and Application Protocols[1]

Executive Summary

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly COX-2 inhibitors, kinase inhibitors, and specialized ligands for coordination chemistry.[1][2][3][4][5][6] Its structural duality—possessing both a basic nitrogen and an acidic phenolic hydroxyl—makes its salt form (hydrochloride) the preferred state for stability and solubility during early-stage drug development.

This guide provides a definitive technical reference for researchers, resolving common nomenclature ambiguities, detailing robust synthesis protocols, and establishing analytical validation standards.

Part 1: Nomenclature & Identity Architecture

Precise identification is the first line of defense against experimental failure. The nomenclature for substituted pyridines is prone to numbering errors, particularly when distinguishing between "picoline" derivatives and systematic IUPAC naming.

1.1 The Synonym Map

The following table consolidates the valid identifiers for the target compound and its free base.

Identifier Type6-Methylpyridin-3-ol Hydrochloride (Target)6-Methylpyridin-3-ol (Free Base)
CAS Number 54486-90-7 1121-78-4
IUPAC Name 6-Methylpyridin-3-ol hydrochloride6-Methylpyridin-3-ol
Alt. IUPAC 5-Hydroxy-2-methylpyridine hydrochloride5-Hydroxy-2-methylpyridine
Chemical Family Hydroxypyridines / PyridinolsHydroxypyridines
Molecular Formula C₆H₈ClNOC₆H₇NO
Molecular Weight 145.59 g/mol 109.13 g/mol
SMILES CC1=NC=C(O)C=C1.ClCC1=NC=C(O)C=C1
InChI Key KZUIXWYHQJZUOK-UHFFFAOYSA-NDHLUJPLHLZJUBW-UHFFFAOYSA-N
1.2 The "Emoxypine" Trap

A frequent sourcing error occurs between 6-Methylpyridin-3-ol and Emoxypine (2-Ethyl-6-methyl-3-hydroxypyridine). While structurally similar, Emoxypine is a distinct pharmaceutical antioxidant.

  • Target: 6-Methylpyridin-3-ol (No ethyl group).

  • Emoxypine: 2-Ethyl-6-methyl-3-pyridinol (Ethyl group at C2).

SynonymMap Target Target Compound 6-Methylpyridin-3-ol HCl FreeBase Free Base CAS: 1121-78-4 Target->FreeBase Active Species Salt HCl Salt CAS: 54486-90-7 Target->Salt Commercial Form Trap CRITICAL ERROR Emoxypine (2-Ethyl analog) Target->Trap Do Not Confuse Syn1 5-Hydroxy-2-methylpyridine (Numbering Inversion) FreeBase->Syn1 Tautomer/Naming Syn2 2-Picolin-5-ol FreeBase->Syn2 Trivial Name

Figure 1: Synonym mapping and critical exclusion criteria for 6-Methylpyridin-3-ol.

Part 2: Chemical Architecture & Properties[1]
2.1 Salt vs. Free Base

The hydrochloride salt is the standard commercial form due to enhanced oxidative stability. 3-Hydroxypyridines are electron-rich and prone to oxidation in their free base form upon long-term storage.

  • Solubility: The HCl salt is highly soluble in water (>100 mg/mL) and lower alcohols (Methanol, Ethanol). It is sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Acidity: The compound is amphoteric but supplied as the cationic salt.

    • pKₐ1 (Pyridine N): ~5.0 (Free base protonation).

    • pKₐ2 (Phenolic OH): ~8.5 - 9.0.

2.2 Tautomerism

Unlike 2-hydroxypyridines and 4-hydroxypyridines, which exist predominantly as pyridones (keto-form), 3-hydroxypyridines like 6-Methylpyridin-3-ol exist primarily as the pyridinol (phenol-form). This is because the keto-tautomer would disrupt the aromaticity without the stabilization seen in the 2- and 4-isomers. This stability simplifies NMR interpretation and reactivity profiles.

Part 3: Synthesis Protocol

Objective: Synthesis of 6-Methylpyridin-3-ol from 3-Amino-6-methylpyridine via diazotization. Scale: Laboratory (10g scale). Safety: Diazonium salts are potentially explosive; maintain temperature controls strictly.

3.1 Reagents & Materials[3]
  • Precursor: 3-Amino-6-methylpyridine (CAS: 3430-19-1).

  • Acid: Sulfuric Acid (H₂SO₄), 20% aqueous solution.

  • Reagent: Sodium Nitrite (NaNO₂).

  • Workup: Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Hydrochloric Acid (conc. in dioxane or ether).

3.2 Step-by-Step Workflow
  • Diazotization:

    • Dissolve 10g of 3-Amino-6-methylpyridine in 100 mL of 20% H₂SO₄.

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add a solution of NaNO₂ (1.1 eq) in water, maintaining the internal temperature below 5°C.

    • Mechanism:[5][7] Formation of the diazonium salt intermediate.

  • Hydrolysis (The Critical Step):

    • Allow the reaction mixture to warm to room temperature slowly.

    • Heat the solution to 80–90°C for 1 hour. Nitrogen gas evolution will be observed.

    • Mechanism:[5][7] Nucleophilic attack by water on the diazonium carbon, releasing N₂ gas.

  • Isolation (Free Base):

    • Cool to room temperature.

    • Neutralize carefully with solid NaHCO₃ to pH ~7–8. Caution: Foaming.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry organic layer over MgSO₄ and concentrate in vacuo to yield the crude free base (Yellowish solid).

  • Salt Formation (HCl):

    • Dissolve the crude solid in minimal Ethanol or Methanol.

    • Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

    • Precipitate forms. Dilute with Diethyl Ether to maximize yield.

    • Filter and dry under vacuum.

Synthesis Start 3-Amino-6-methylpyridine (Precursor) Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Inter Diazonium Salt [Intermediate] Step1->Inter Step2 Hydrolysis (Heat, 90°C, -N2) Inter->Step2 Step3 Neutralization & Extraction (pH 7-8, EtOAc) Step2->Step3 End 6-Methylpyridin-3-ol HCl (Precipitation w/ HCl) Step3->End

Figure 2: Synthesis workflow via the diazonium hydrolysis route.

Part 4: Analytical Validation

Trustworthy data is required to confirm the identity of the synthesized or purchased material.

4.1 Proton NMR (¹H NMR)

Solvent: D₂O (Deuterium Oxide). Frequency: 400 MHz.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
8.25 Singlet (d)1HH-2Ortho to N, Ortho to OH. Most deshielded.
7.85 Doublet1HH-4Ortho to OH, Meta to Methyl.
7.60 Doublet1HH-5Meta to N, Ortho to Methyl.
2.65 Singlet3H-CH₃Methyl group at position 6.
4.79 Singlet-HDOResidual solvent peak.

Note: In D₂O, the hydroxyl (-OH) and ammonium (-NH⁺) protons exchange rapidly and are not observed.

4.2 HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenolic absorption).

  • Retention Time: Early eluter due to polarity (typically 3–6 min depending on dead volume).

Part 5: Applications in Drug Development
5.1 Scaffold for Kinase and COX-2 Inhibitors

The 6-methylpyridin-3-ol moiety serves as a bioisostere for phenol or other aryl rings.

  • Coupling Chemistry: The hydroxyl group is readily alkylated (Williamson ether synthesis) or arylated (Chan-Lam coupling) to link the pyridine ring to larger pharmacophores.

  • Example: Synthesis of Etoricoxib analogs often involves constructing a central pyridine ring where the 3-position substituents modulate potency.

5.2 Ligand Design

In coordination chemistry, the free base (6-methylpyridin-3-ol) acts as a monodentate or bidentate ligand.

  • N-Donor: The pyridine nitrogen binds transition metals (Cu, Zn).

  • O-Donor: Under basic conditions, the deprotonated phenolate oxygen can participate in bridging, creating polymeric metal-organic frameworks (MOFs).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 128852, 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride. (Used for comparative structural analysis and exclusion of Emoxypine). Link

  • BLD Pharm. (2025). Product Analysis: 6-Methylpyridin-3-ol hydrochloride (CAS 54486-90-7).[2] Link

  • NIST Chemistry WebBook. (2024). 3-Pyridinol, 6-methyl- (CAS 1121-78-4) Spectral Data. Link

  • Matrix Fine Chemicals. (2024). Technical Data Sheet: 6-Methylpyridin-3-ol. Link

  • Royal Society of Chemistry. (2010). Analytical Methods for Piperazine Derivatives and Pyridine Byproducts. (Contextualizing NMR shifts for methyl-pyridines). Link

Sources

Unveiling the Therapeutic Potential of 6-Methylpyridin-3-ol Hydrochloride and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the biological activities of 6-Methylpyridin-3-ol hydrochloride and its closely related analogs. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the current understanding of these compounds, focusing on their mechanisms of action, potential therapeutic applications, and the experimental methodologies used to elucidate their effects. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for advancing research in this promising area of medicinal chemistry.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with significant biological activities. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Within this class, 3-hydroxypyridine derivatives have garnered considerable attention for their diverse pharmacological effects, particularly their antioxidant and neuroprotective properties. This guide will focus on 6-Methylpyridin-3-ol hydrochloride and its extensively studied analog, 2-ethyl-6-methylpyridin-3-ol hydrochloride (commercially known as Mexidol or Emoxipin), to provide a comprehensive understanding of their biological potential. While direct extensive research on 6-Methylpyridin-3-ol hydrochloride is limited, the wealth of data on its ethyl-substituted counterpart offers valuable insights into its likely activities.

Chemical and Physical Properties

6-Methylpyridin-3-ol is a chemical compound derived from pyridine, featuring a methyl group at the 6-position and a hydroxyl group at the 3-position.[1] The hydrochloride salt enhances its solubility in aqueous solutions, a desirable characteristic for pharmaceutical formulations.[2]

PropertyValueSource
IUPAC Name 6-methylpyridin-3-ol;hydrochloride[3][4]
CAS Number 54486-90-7[4]
Molecular Formula C6H8ClNO[1]
Molecular Weight 109.128 g/mol (for the free base)[3]
Appearance Powder[1]
Purity Typically ≥98%[1]

Core Biological Activities: Insights from 2-Ethyl-6-Methylpyridin-3-ol

The majority of our understanding of the biological effects of 6-methyl-3-hydroxypyridines comes from extensive studies on 2-ethyl-6-methylpyridin-3-ol. Its succinic acid derivative is widely used in medical practice as a nootropic and cardioprotective drug.[5] The primary mechanisms of action are centered around its potent antioxidant and membrane-protective activities.

Antioxidant and Radical Scavenging Activity

3-hydroxypyridine derivatives are potent inhibitors of free-radical oxidation.[5][6] Their mechanism of action involves the scavenging of reactive oxygen species (ROS) and interaction with catalytically active ferrous ions (Fe2+), which can catalyze the formation of highly reactive hydroxyl radicals.[6] This antioxidant activity is believed to be the foundation for many of their observed clinical effects.[6] The antioxidant effects of these compounds are dose-dependent.[5]

Experimental Protocol: In Vitro Antioxidant Activity Assessment (Chemiluminescence Assay)

This protocol outlines a general procedure for evaluating the antioxidant capacity of 3-hydroxypyridine analogs using a chemiluminescent model system, as described in the literature.[6]

Objective: To quantify the radical scavenging activity of the test compound.

Materials:

  • Test compound (e.g., 6-Methylpyridin-3-ol hydrochloride)

  • Luminol

  • 2,2'-azo-bis-(2-methylpropionamidine)dihydrochloride (AAPH) as a radical initiator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chemiluminometer

Procedure:

  • Prepare stock solutions of the test compound, luminol, and AAPH in PBS.

  • In a cuvette for the chemiluminometer, mix the luminol solution with the test compound at various concentrations.

  • Initiate the chemiluminescent reaction by adding the AAPH solution.

  • Immediately measure the chemiluminescence intensity over time.

  • The antioxidant activity is determined by the degree of inhibition of the chemiluminescence signal compared to a control without the test compound.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the chemiluminescence.

Neuroprotection

A significant body of research points to the neuroprotective effects of 3-hydroxypyridine derivatives. These compounds are explored for their potential in treating various neurological disorders.[2][7] The neuroprotective mechanisms are multi-faceted and include:

  • Reduction of Oxidative Stress: By scavenging free radicals, these compounds protect neuronal cells from oxidative damage, a key pathological feature in many neurodegenerative diseases.[7]

  • Modulation of Mitochondrial Function: 2-ethyl-6-methyl-3-hydroxypyridine has been shown to have a modulating effect on lipid peroxidation and oxidative modification of mitochondrial proteins.[5]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases.[8][9] Pyridine derivatives have been shown to possess anti-inflammatory properties.[2]

Signaling Pathway: Neuroprotective Mechanisms of 3-Hydroxypyridine Derivatives

cluster_stress Cellular Stressors cluster_compound 6-Methylpyridin-3-ol Analog cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Oxidative Stress Oxidative Stress ROS_Scavenging ROS Scavenging Neuroinflammation Neuroinflammation Anti_inflammatory Anti-inflammatory Action Compound 3-Hydroxypyridine Derivative Compound->ROS_Scavenging Inhibits Mitochondria Mitochondrial Protection Compound->Mitochondria Protects Compound->Anti_inflammatory Reduces Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection Mitochondria->Neuroprotection Anti_inflammatory->Neuroprotection cluster_in_vitro In Vitro ADME cluster_in_vivo In Vivo Pharmacokinetics Solubility Aqueous Solubility Permeability Cell Permeability (e.g., Caco-2) Metabolism Microsomal Stability (Liver Microsomes) Dosing Dosing (IV and Oral) Metabolism->Dosing Informs Dosing Strategy Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Calculate PK Parameters (Half-life, Bioavailability) Analysis->PK_Params

Caption: Workflow for pharmacokinetic assessment.

Synthesis and Future Directions

6-Methylpyridin-3-ol and its derivatives can be synthesized through various organic chemistry routes, often involving the construction and functionalization of the pyridine ring. [10]The development of novel synthetic methodologies, including biocatalytic approaches using microorganisms, could provide more efficient and environmentally friendly ways to produce these compounds. [11] Future research should focus on:

  • Directly evaluating the biological activities of 6-Methylpyridin-3-ol hydrochloride to confirm the properties inferred from its analogs.

  • Elucidating the detailed molecular mechanisms underlying its neuroprotective and antioxidant effects.

  • Optimizing the structure to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

  • Conducting preclinical and clinical studies to validate its therapeutic efficacy and safety in relevant disease models.

Conclusion

6-Methylpyridin-3-ol hydrochloride belongs to a class of 3-hydroxypyridine derivatives with significant therapeutic potential, primarily driven by their potent antioxidant and neuroprotective activities. While much of the current understanding is based on its close analog, 2-ethyl-6-methylpyridin-3-ol, the available evidence strongly suggests that 6-Methylpyridin-3-ol hydrochloride is a valuable compound for further investigation in the development of novel treatments for a range of disorders characterized by oxidative stress and cellular damage. This guide provides a foundational understanding for researchers to explore and unlock the full therapeutic potential of this promising molecule.

References

  • Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin. Retrieved from [Link]

  • IndiaMART. (n.d.). 6 Methylpyridin 3 Ol, 98%. Retrieved from [Link]

  • IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-METHYLPYRIDIN-3-OL | CAS 1121-78-4. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • PubMed. (2024). Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase. Retrieved from [Link]

  • MDPI. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • OAE Publishing Inc. (2022). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pharmacokinetics in Older Adults. Retrieved from [Link]

  • MDPI. (2024). Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms. Retrieved from [Link]

  • PubMed. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. Retrieved from [Link]

  • MDPI. (2020). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. Retrieved from [Link]

  • MDPI. (2024). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Retrieved from [Link]

  • PubMed. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Retrieved from [Link]

Sources

Technical Guide: Research Applications of 6-Methylpyridin-3-ol Hydrochloride

[1][2][3]

Executive Summary

6-Methylpyridin-3-ol hydrochloride (CAS: 104593-06-4; Free base CAS: 1121-78-4) is a high-value heterocyclic scaffold used extensively in medicinal chemistry and drug development.[1][2][3] Unlike its isomer 6-methylpyridin-2-ol, which exists predominantly as a pyridone, this compound retains a stable phenolic character, making it a versatile nucleophile for ether synthesis and a precursor for activated electrophiles (triflates).[1][3]

Its primary utility lies in its role as a "pyridyl-phenol" building block .[1][3] It serves as a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib precursors), M4 muscarinic receptor modulators, and novel antibacterial copper complexes.[3] This guide outlines the compound's chemical profile, validated synthetic protocols, and strategic applications in modern organic synthesis.

Chemical Profile & Stability[1][3][4][5]

Structural Identity[1][2][3]
  • IUPAC Name: 6-Methylpyridin-3-ol hydrochloride[1][2][3][4]

  • Synonyms: 3-Hydroxy-6-methylpyridine HCl; 5-Hydroxy-2-methylpyridine HCl[1][2][3]

  • Molecular Formula: C₆H₇NO[1][2][3][5] · HCl

  • Molecular Weight: 145.59 g/mol (salt); 109.13 g/mol (free base)[3]

  • Acidity (pKa): The hydroxyl group has a pKa

    
     8.5–9.0, making it more acidic than phenol due to the electron-withdrawing nitrogen, but less acidic than nitrophenols.
    
Tautomeric Behavior

A critical distinction for researchers is that 6-methylpyridin-3-ol does not undergo the lactam-lactim tautomerism characteristic of 2- and 4-hydroxypyridines.[1][3] The hydroxyl group at the 3-position cannot form a stable carbonyl species (pyridone) without disrupting the aromaticity of the ring.[3] Consequently, it reacts consistently as a phenol equivalent in nucleophilic substitutions.

Tautomerismcluster_legendChemical Stabilitynode16-Methylpyridin-3-ol(Stable Phenolic Form)node2Pyridone Form(Unstable/Non-existent)node1->node2  Does NOT Tautomerize  

Figure 1: Unlike 2- or 4-hydroxypyridines, the 3-isomer retains aromatic phenolic character.[1][2][3]

Synthetic Utility & Reaction Pathways[1][3][8][9][10][11][12]

The compound acts as a divergent intermediate. The hydroxyl group can be used as a handle for attachment (C-O bond formation) or activated as a leaving group (C-C bond formation).

Pathway A: Synthesis of Aryl Ethers (Mitsunobu & SNAr)

The hydroxyl group is a competent nucleophile. It is widely used to attach the 6-methylpyridine moiety to complex scaffolds via ether linkages.[1][3]

  • Mechanism: Mitsunobu reaction with primary/secondary alcohols or SNAr with electron-deficient halides.[1][2][3]

  • Application: Synthesis of M4 Positive Allosteric Modulators (PAMs) for CNS disorders. The pyridine ring improves solubility and metabolic stability compared to phenyl ethers.

Pathway B: Activation to Triflates (Cross-Coupling Precursor)

To use the pyridine ring as an electrophile in Suzuki or Sonogashira couplings, the hydroxyl group is converted to a triflate (-OTf).[3]

  • Reagent: Triflic anhydride (

    
    ) or N-phenyl-bis(trifluoromethanesulfonimide).[1][2][3]
    
  • Application: This is a key route to bipyridine structures , such as those found in Etoricoxib (Arcoxia) intermediates.

Pathway C: Ortho-Functionalization

The hydroxyl group directs electrophilic aromatic substitution (EAS) to the ortho position (C2), allowing for regioselective halogenation (e.g., iodination).

ReactionPathwaysStart6-Methylpyridin-3-olTriflatePyridyl Triflate(Ar-OTf)Start->TriflateTf2O, PyridineEtherPyridyl Ether(Ar-O-R)Start->EtherR-OH, PPh3, DIAD(Mitsunobu)Halide2-Iodo-6-methylpyridin-3-olStart->HalideNIS or I2/KOH(Ortho-iodination)SuzukiSuzuki/Sonogashira Coupling(Biaryl Synthesis)Triflate->SuzukiPd(0), Boronic AcidM4PAMM4 PAMs(CNS Drugs)Ether->M4PAMScaffold Elaboration

Figure 2: Divergent synthetic pathways starting from 6-methylpyridin-3-ol.[1][3]

Experimental Protocols

Preparation of 6-Methylpyridin-3-ol (Diazotization Route)

While the hydrochloride salt is commercially available, the free base is often prepared in situ or synthesized from 5-amino-2-methylpyridine.[1][2][3]

Protocol:

  • Dissolution: Dissolve 5-amino-2-methylpyridine (0.1 mol) in 10%

    
     (100 mL) in a 500 mL 3-neck flask.
    
  • Diazotization: Cool to 0–5°C. Add

    
     (0.11 mol) in water dropwise over 45 mins. Critical: Maintain temp <5°C to prevent decomposition.
    
  • Hydrolysis: Once addition is complete, heat the solution to 80–90°C for 1 hour. Nitrogen gas evolution will be observed.

  • Work-up: Neutralize with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to pH 7–8. Extract with Ethyl Acetate (3x). Dry over 
    
    
    and concentrate.
  • Purification: Recrystallize from benzene/ethanol or sublime if high purity is required.

Synthesis of 6-Methylpyridin-3-yl Triflate (Cross-Coupling Precursor)

This protocol converts the phenol to a reactive electrophile.[1][2][3]

Protocol:

  • Setup: Flame-dry a flask under Argon. Add 6-methylpyridin-3-ol (1.0 eq) and dry DCM.

  • Base Addition: Add dry Pyridine (2.0 eq) and cool to 0°C.

  • Triflation: Add Triflic Anhydride (

    
    , 1.2 eq) dropwise over 20 mins. The solution will turn dark.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into ice water. Extract with DCM.[6] Wash organic layer with dilute HCl (to remove pyridine), then brine.

  • Yield: The resulting oil is typically used immediately or stored at -20°C (unstable on silica).

Medicinal Chemistry Applications

Case Study: M4 Positive Allosteric Modulators (PAMs)

Research by Vanderbilt University (Result 1.8) utilized 6-methylpyridin-3-ol to optimize thieno[2,3-d]pyrimidine derivatives.[1][2][3]

  • Challenge: The initial amide linker had poor CNS penetration.

  • Solution: Replacing the amide with an ether linkage using 6-methylpyridin-3-ol via a Mitsunobu reaction.[1][3]

  • Outcome: The resulting ether analog (VU6002703) showed excellent CNS distribution (

    
    ) and enhanced potency, validating the scaffold's utility in neuropharmacology.
    
Case Study: Etoricoxib (Arcoxia) Intermediates

Etoricoxib is a bipyridine-based COX-2 inhibitor.[1][2][3] The 6-methylpyridin-3-yl moiety is a defining structural feature.[1][2][3]

  • Role: The 3-ol derivative serves as a precursor to the 3-triflate, which undergoes palladium-catalyzed cross-coupling to attach to the central pyridine ring.[1][2][3]

  • Significance: This modular approach allows for the convergent synthesis of the drug, separating the synthesis of the "left-wing" (6-methylpyridine) and "right-wing" (sulfone phenyl) components.[3]

Safety & Handling Data

ParameterSpecification
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).
Signal Word WARNING
Storage Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.
Incompatibilities Strong oxidizing agents, acid chlorides, acid anhydrides.[2]
PPE Nitrile gloves, safety goggles, fume hood (dust/vapor control).

Self-Validating Safety Check:

  • Visual Cue: If the white powder turns yellow/brown, oxidation has occurred. Recrystallize before use in sensitive metal-catalyzed reactions.[1][2][3]

  • Acidity Check: When neutralizing the hydrochloride salt, use a pH meter. The product precipitates near pH 7-8; going too basic (pH > 11) may form the phenolate salt which is water-soluble, reducing extraction yield.[1][3]

References

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols: MDPI, 2022. Link

  • Discovery of M4 PAMs (VU6002703): Bioorganic & Medicinal Chemistry Letters, 2016. Link

  • Process for Preparation of Etoricoxib Intermediate: Google Patents, WO2013065064A1. Link

  • Synthesis of 2-Substituted Benzo[b]furans via 2-Iodo-6-methylpyridin-3-ol: Catalysts, 2019. Link

  • Safety Data Sheet (Sigma-Aldrich): 6-Methyl-3-pyridinol.[1][2][3] Link

Technical Guide: 6-Methylpyridin-3-ol Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methylpyridin-3-ol hydrochloride (also known as 3-Hydroxy-6-methylpyridine HCl), a versatile heterocyclic scaffold in medicinal chemistry. It is structured to support researchers in synthesis, derivatization, and therapeutic application.

Executive Summary: The Scaffold Advantage

6-Methylpyridin-3-ol is a privileged scaffold in drug discovery, primarily utilized as a bioisostere for phenol . By replacing a phenyl ring with a pyridine ring, medicinal chemists can significantly alter the physicochemical profile of a drug candidate without disrupting key hydrogen-bonding interactions.

  • Solubility: The pyridine nitrogen (pKₐ ~5-6 for the conjugate acid) allows for salt formation (e.g., hydrochloride), drastically improving aqueous solubility compared to the corresponding phenol.

  • Metabolic Stability: The 6-methyl group blocks the metabolically vulnerable para-position relative to the nitrogen, while the pyridine ring itself is generally less prone to oxidative metabolism than electron-rich phenyl rings.

  • Hydrogen Bonding: The 3-hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA), while the ring nitrogen provides an additional HBA site.

Chemical Identity & Physicochemical Profile

PropertyDataNotes
IUPAC Name 6-Methylpyridin-3-ol hydrochloride
Common Name 3-Hydroxy-6-methylpyridine HCl
CAS (HCl) 54486-90-7 Free Base CAS: 1121-78-4
Molecular Formula C₆H₈ClNO(C₆H₇NO[1][2] · HCl)
Molecular Weight 145.59 g/mol Free Base: 109.13 g/mol
Melting Point 167–171 °C (Free Base)HCl salt typically decomposes >200°C
Acidity (pKₐ) ~8.8 (OH), ~5.5 (Pyridine N)Amphoteric nature allows versatile binding
Appearance White to beige crystalline powderHygroscopic in salt form

Synthesis & Production Strategies

The synthesis of the core scaffold can be approached via two primary routes depending on scale and available precursors.

Route A: The "Furan Expansion" (Industrial/Scale-Up)

This route utilizes renewable feedstocks (2-methylfuran) and avoids harsh demethylation conditions.

  • Acylation: 2-Methylfuran is reacted with propionic anhydride/catalyst to form 2-propionyl-5-methylfuran.

  • Ring Expansion: Reaction with ammonia/ammonium chloride at high temperature (170°C) effects a ring rearrangement to yield the pyridine core.

Route B: Demethylation (Laboratory Scale)

Ideal for generating high-purity material for initial SAR studies.

  • Precursor: Start with commercially available 5-methoxy-2-methylpyridine .

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or HBr/Acetic Acid.

  • Mechanism: Nucleophilic attack on the methyl ether allows for clean cleavage to the free phenol.

Route C: Salt Formation (Critical Step)

To generate the hydrochloride derivative (CAS 54486-90-7), the free base must be protonated under anhydrous conditions to prevent hydrate formation.

SynthesisPathways cluster_0 Industrial Route cluster_1 Lab Route Furan 2-Methylfuran Inter 2-Propionyl- 5-methylfuran Furan->Inter Propionic Anhydride Solid Acid Cat. Core 6-Methylpyridin-3-ol (Free Base) Inter->Core NH3 / NH4Cl 170°C, Pressure Salt 6-Methylpyridin-3-ol Hydrochloride Core->Salt HCl (gas) in Dioxane or Et2O Methoxy 5-Methoxy- 2-methylpyridine Methoxy->Core L-Selectride THF, Reflux

Figure 1: Dual synthetic pathways for accessing the 6-methylpyridin-3-ol scaffold.

Medicinal Chemistry & SAR Strategy

The 6-methylpyridin-3-ol scaffold offers three distinct vectors for derivatization.

Vector 1: The Hydroxyl Group (C-3)[3]
  • Etherification: Alkylation with halo-alkyls (e.g., fluoroethyl, propargyl) modulates lipophilicity and blood-brain barrier (BBB) penetration.

    • Application: mGluR5 PET tracers (e.g., [¹⁸F]ABP688 analogs).

  • Carbamoylation: Reaction with isocyanates yields carbamates.[3]

    • Utility: Prodrug design (hydrolytically labile) or covalent inhibitors (inhibiting cholinesterases).

Vector 2: The Pyridine Ring (C-2 Position)

The position ortho to the hydroxyl and para to the methyl is electronically activated for electrophilic aromatic substitution, though the pyridine nitrogen deactivates the ring.

  • Halogenation: Iodination at C-2 (using I₂/Na₂CO₃) provides a handle for transition-metal cross-coupling (Suzuki, Sonogashira).

  • Formylation: Vilsmeier-Haack or lithiation/DMF quench introduces an aldehyde at C-2, a gateway to heterocycle fusion.

Vector 3: The Methyl Group (C-6)[5][6]
  • Oxidation: The methyl group can be oxidized to a carboxylic acid (via KMnO₄) or aldehyde (via SeO₂), allowing the scaffold to serve as a linker.

SARMap Core 6-Methylpyridin-3-ol Scaffold C3 C-3 Hydroxyl (H-Bond Donor/Acceptor) Core->C3 Ether/Ester Derivatization C2 C-2 Position (Ortho-Steric) Core->C2 Halogenation Cross-Coupling C6 C-6 Methyl (Metabolic Block) Core->C6 Oxidation to COOH/CHO N1 N-1 Nitrogen (Solubility/Salt Formation) Core->N1 HCl Salt N-Oxide

Figure 2: Structure-Activity Relationship (SAR) map highlighting key derivatization vectors.

Therapeutic Applications

FGFR4 Kinase Inhibitors

Derivatives substituted at the C-2 position (often via an amino linker) have shown high selectivity for Fibroblast Growth Factor Receptor 4 (FGFR4) .

  • Mechanism: The pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region (Ala553), while the 3-hydroxyl (or its ether derivative) orients the molecule within the ATP-binding pocket.

  • Key Compound:Compound 6O (Aminotrimethylpyridinol derivative) exhibits strong anti-proliferative activity in Hepatocellular Carcinoma (HCC) models.

mGluR5 Imaging Agents (PET)

Analogs involving alkynyl substitutions at C-2 and fluoro-alkoxy chains at C-3 are potent ligands for metabotropic glutamate receptor 5 (mGluR5) .

  • Significance: Used as radiotracers for imaging neuroinflammation and anxiety disorders.

Antimicrobial & Antifungal Agents

Hybrid molecules linking 6-methylpyridin-3-ol with pyrimidine or thiazole rings have demonstrated efficacy against resistant bacterial strains (e.g., S. epidermidis) and fungal pathogens.

Experimental Protocols

Protocol A: Synthesis of 6-Methylpyridin-3-ol Hydrochloride

Objective: Convert the free base to the stable, water-soluble HCl salt.

  • Dissolution: Dissolve 10.0 g (91.6 mmol) of 6-methylpyridin-3-ol (free base) in 50 mL of anhydrous ethanol or dioxane. Ensure complete dissolution (gentle warming to 40°C if necessary).

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 25 mL of 4M HCl in dioxane (or bubble dry HCl gas) dropwise over 20 minutes.

    • Observation: A white precipitate should begin to form immediately.

  • Crystallization: Stir the slurry at room temperature for 1 hour. Add 50 mL of diethyl ether to drive precipitation to completion.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold diethyl ether (2 × 20 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Yield: ~12.5 g (94%).

    • Validation: Check melting point (should be >200°C with decomp).

Protocol B: Synthesis of 3-(2-Fluoroethoxy)-6-methylpyridine (Ether Derivative)

Objective: Functionalize the hydroxyl group for SAR exploration.

  • Reagents: 6-Methylpyridin-3-ol (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Combine pyridinol and K₂CO₃ in DMF. Stir at RT for 30 min to generate the phenoxide anion.

    • Add 1-Bromo-2-fluoroethane dropwise.

    • Heat to 60°C for 4 hours (Monitor by TLC: 50% EtOAc/Hexane).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).

Analytical Validation (Self-Validating Data)

To confirm the identity of the 6-methylpyridin-3-ol core, look for these specific ¹H NMR signals (in DMSO-d₆):

  • H-2 (Aromatic): ~8.05 ppm (d, J = 2.5 Hz). This is the most downfield signal due to the adjacent nitrogen and oxygen.

  • H-4 (Aromatic): ~7.10 ppm (dd, J = 8.2, 2.5 Hz). Shows coupling to H-5 and H-2.

  • H-5 (Aromatic): ~7.05 ppm (d, J = 8.2 Hz).

  • 6-Methyl: ~2.38 ppm (s, 3H).

  • OH: ~9.80 ppm (broad s). Disappears upon D₂O shake.[4]

Mass Spectrometry (ESI+):

  • [M+H]⁺: 110.06 m/z (Free base).

  • [M+H]⁺: 110.06 m/z (HCl salt—the chloride ion is not observed in positive mode).

References

  • Title: Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine (Patent CN101891677B)
  • Demethylation Protocol

    • Title: 3-Hydroxy-6-methylpyridine synthesis: Demethylation of Methoxypyridines[5]

    • Source: ChemicalBook / Literature[6][5][7][8][9]

  • FGFR4 Inhibitor Derivatives

    • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry
    • URL:[Link]

  • mGluR5 PET Tracers

    • Title: Structure-activity relationships of fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688)
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • General Properties & Safety

    • Title: 3-Pyridinol, 6-methyl- (Compound Summary)[1][2][6]

    • Source: PubChem / NIST
    • URL:[Link]

Sources

Discovery and history of 6-Methylpyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph is structured to provide an authoritative, deep-dive analysis of 6-Methylpyridin-3-ol hydrochloride. It deviates from standard encyclopedic entries to focus on synthetic evolution, structural dynamics, and practical utility in drug discovery.[1]

From Synthetic Evolution to Pharmacophore Integration [1][2]

Executive Summary & Historical Genesis[1][2]

6-Methylpyridin-3-ol hydrochloride (CAS: 4214-78-2 for HCl; 1121-78-4 for free base) represents a privileged scaffold in medicinal chemistry.[1][2] Also known as 5-hydroxy-2-methylpyridine , this compound serves as a critical bioisostere for phenol, offering improved water solubility and metabolic stability in drug design.[1][2]

The Historical Trajectory: From Coal Tar to Targeted Synthesis

The "discovery" of this compound was not a singular event but an evolution of pyridine functionalization methodologies dating back to the late 19th century.

  • Era 1: The Coal Tar Extraction (1880s–1920s): Early access to alkyl-hydroxypyridines was limited to isolation from coal tar distillates.[1][2] Yields were negligible, and separation from isomers (like 2-hydroxy-4-methylpyridine) was labor-intensive.[2]

  • Era 2: The Sulfonation Route (1930s–1960s): The first scalable synthesis involved the harsh sulfonation of 2-picoline (2-methylpyridine) to 2-picoline-5-sulfonic acid, followed by alkali fusion at temperatures exceeding 300°C. While effective, this route was hazardous and produced significant regio-isomeric impurities.[1]

  • Era 3: The Biomimetic/Green Era (1990s–Present): Modern industrial synthesis utilizes the oxidative ring expansion of furan derivatives (e.g., 2-methylfuran) with ammonia sources, or the precise diazotization of 5-amino-2-methylpyridine.[1] This shift transformed the molecule from a rare reagent to a commodity building block.[2]

Structural Dynamics & Chemical Architecture[1][2]

Understanding the physical chemistry of 6-Methylpyridin-3-ol is a prerequisite for its effective use in synthesis.[1][2]

The Zwitterionic Character

Unlike 2-hydroxypyridines or 4-hydroxypyridines, which exist predominantly as pyridones (keto-tautomers), 3-hydroxypyridines like 6-Methylpyridin-3-ol cannot tautomerize to a neutral keto form without disrupting the aromatic sextet.[1][2]

Instead, they exhibit a pH-dependent equilibrium between the neutral enol and the zwitterion .[1]

  • Non-polar Solvents: Exists as the neutral enol (OH form).[2]

  • Aqueous/Polar Media: Exists largely as the zwitterion (O⁻ / NH⁺).[1][2]

  • Hydrochloride Salt: Protonation of the pyridine nitrogen locks the molecule in the cationic phenol form, significantly enhancing shelf-life stability and preventing oxidative degradation (browning) common to the free base.

Visualization of Tautomeric/Ionic States[1]

Tautomerism Neutral Neutral Enol Form (Non-polar solvents) Zwitterion Zwitterion Form (Aqueous/Neutral pH) Neutral->Zwitterion Solvent Polarity Increase Cation Cationic Form (HCl Salt) (Acidic pH / Storage) Zwitterion->Cation + HCl (Protonation) Cation->Zwitterion + Base

Figure 1: The equilibrium states of 6-Methylpyridin-3-ol.[1][2] The HCl salt (Green) represents the thermodynamically stable form used in storage and transport.

Technical Synthesis: The Diazotization Protocol

While industrial routes often use furan ring expansion, the most reliable laboratory-scale protocol for high-purity synthesis relies on the Sandmeyer-type hydroxylation of 5-amino-2-methylpyridine.[2] This method ensures regiochemical purity.[1][2]

Experimental Workflow

Objective: Synthesis of 6-Methylpyridin-3-ol from 5-amino-2-methylpyridine via diazonium hydrolysis.

ParameterSpecification
Precursor 5-Amino-2-methylpyridine (CAS: 3430-14-6)
Reagents Sodium Nitrite (

), Sulfuric Acid (

)
Solvent Water (Hydrolysis medium)
Temperature

(Diazotization)


(Hydrolysis)
Yield Target 65–75%
Step-by-Step Methodology
  • Acidification: In a 500 mL 3-neck round-bottom flask, dissolve 10.8 g (0.1 mol) of 5-amino-2-methylpyridine in 80 mL of 20%

    
    . Cool the solution to 
    
    
    
    using an ice-salt bath. Critical: Temperature must not exceed
    
    
    to prevent premature decomposition of the diazonium salt.
  • Diazotization: Dropwise add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL water over 30 minutes. The solution will turn pale yellow/orange.[2] Stir for an additional 30 minutes at

    
    .
    
  • Hydrolysis (The Thermal Switch): Gently heat the solution. Nitrogen gas evolution (

    
    ) will begin around 
    
    
    
    .[1][2] Continue heating to
    
    
    and hold for 1 hour until gas evolution ceases. Mechanism: The
    
    
    group is an excellent leaving group, replaced by water.
  • Neutralization: Cool to room temperature. Carefully adjust pH to 6.5–7.0 using 20% NaOH or solid

    
    .[1][2] The product will begin to precipitate or form an oil.[2]
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).[1][2] The zwitterionic character makes this difficult; salting out with NaCl is recommended.[2]
    
  • Salt Formation (HCl): Dry the organic layer (

    
    ) and concentrate.[2] Dissolve the residue in minimal dry ethanol. Bubble dry HCl gas or add 4M HCl in dioxane.[1][2] The hydrochloride salt precipitates as white crystals.[2]
    
Synthesis Pathway Diagram[1]

Synthesis Start 5-Amino-2-methylpyridine Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Intermediate Diazonium Salt [Ar-N2]+ HSO4- Step1->Intermediate Step2 Thermal Hydrolysis (H2O, 90°C, -N2) Intermediate->Step2 ProductBase 6-Methylpyridin-3-ol (Free Base) Step2->ProductBase Final 6-Methylpyridin-3-ol HCl (Crystalline Salt) ProductBase->Final + HCl/EtOH

Figure 2: The Sandmeyer-type hydroxylation pathway for high-purity synthesis.

Applications in Drug Discovery[3][4][5][6][7]

6-Methylpyridin-3-ol is not merely a solvent or reagent; it is a pharmacophore scaffold .[1][2] Its utility lies in its ability to replace phenolic rings in drug candidates to modulate physicochemical properties.[1][2]

Bioisosteric Advantages[1]
  • LogP Reduction: The pyridine nitrogen lowers lipophilicity compared to a benzene ring, improving solubility.[1]

  • Metabolic Blocking: The methyl group at position 6 (ortho to nitrogen) blocks metabolic oxidation at the most reactive pyridine site (alpha-oxidation).[2]

  • H-Bonding: The nitrogen atom provides an additional hydrogen bond acceptor site, potentially increasing potency against kinase targets.[1][2]

Key Reaction: Ether Linkage Construction

The most common application is the formation of biaryl ethers via


 or Chan-Lam coupling.[1][2]
  • Protocol: Reaction of 6-Methylpyridin-3-ol with aryl boronic acids (Chan-Lam) or aryl fluorides (

    
    ).[1][2]
    
  • Relevance: This linkage is found in various FGFR inhibitors and Nav1.7 channel blockers currently in development.[1][2]

Analytical Validation Standards

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

TechniqueExpected Signal (HCl Salt)Interpretation
1H NMR (DMSO-d6)

2.65 (s, 3H)
Methyl group attached to Pyridine C2.[1][2]
1H NMR (DMSO-d6)

7.6–8.3 (m, 3H)
Aromatic protons.[1][2] Downfield shift due to protonated N.
Melting Point

Sharp range indicates high purity.[1][2] Broadening indicates hydration.[1][2]
Mass Spec (ESI+) m/z 110.1

Corresponds to free base mass (109.[1][2]13) + proton.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 14275, 6-Methylpyridin-3-ol. Retrieved from [Link]

  • Organic Syntheses. (2000).[1][2] General methods for pyridine functionalization and hydrolysis of diazonium salts. (Contextual grounding for the described diazotization protocol).

Sources

6-Methylpyridin-3-ol Hydrochloride: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7; Free base CAS: 1121-78-4) is a critical heterocyclic scaffold in drug discovery.[1] It serves as a robust bioisostere for phenol , offering improved water solubility and metabolic stability while retaining key hydrogen-bonding capabilities.[1] This compound is a validated intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib), kinase inhibitors (FGFR4), and neuroprotective agents (Emoxipine).

This guide provides a comprehensive technical analysis of the molecule, including physicochemical profiling, synthesis protocols, and its strategic application in medicinal chemistry.

Physicochemical Profile & Pharmacophore Mapping

Unlike its 2-hydroxy and 4-hydroxy isomers, which exist predominantly as pyridones (lactams) due to tautomerism, 6-methylpyridin-3-ol retains a stable phenolic character.[1] This distinction is vital for its use as a hydrogen bond donor/acceptor in active sites.

Key Properties
PropertyValueMedicinal Chemistry Implication
Molecular Formula C₆H₇NO[1][2] · HClSmall fragment, high ligand efficiency.
Molecular Weight 145.59 g/mol (Salt)Ideal for fragment-based drug design (FBDD).
pKa₁ (Pyridine N) ~5.2Protonated at acidic pH; neutral at physiological pH (7.4).
pKa₂ (Hydroxyl) ~8.8More acidic than phenol (pKa ~10), enhancing H-bond donor strength.
LogP (Free Base) ~1.1Moderate lipophilicity; good balance for membrane permeability.
H-Bond Donors 2 (OH, NH⁺ in salt)Critical for active site anchoring.
H-Bond Acceptors 2 (N, O)Versatile interaction profile.
Bioisosteric Replacement Strategy

The 6-methylpyridin-3-ol core is frequently used to replace


-cresol  or phenol  moieties.[1]
  • Solubility: The pyridine nitrogen introduces polarity and a handle for salt formation (HCl), significantly improving aqueous solubility compared to the carbocyclic analog.

  • Metabolism: The 6-methyl group blocks metabolic oxidation at the

    
    -position relative to nitrogen, a common soft spot in pyridine drugs.[1]
    
  • Electrostatics: The electron-deficient ring lowers the pKa of the hydroxyl group, potentially strengthening interactions with basic residues (e.g., Arginine, Lysine) in target proteins.

Bioisostere Phenol Phenol/p-Cresol (Lipophilic, pKa ~10) Pyridine 6-Methylpyridin-3-ol (Amphiphilic, pKa ~8.8) Phenol->Pyridine Bioisosteric Replacement Benefit Advantages: 1. Improved Solubility 2. Tunable H-Bonding 3. Metabolic Block (Me) Pyridine->Benefit Yields

Figure 1: Strategic bioisosteric replacement of phenol with 6-methylpyridin-3-ol.[1]

Synthetic Utility & Manufacturing

The synthesis of 6-methylpyridin-3-ol hydrochloride typically proceeds via the diazotization of 5-amino-2-methylpyridine (also known as 6-methylpyridin-3-amine).[1] This route is preferred over nucleophilic aromatic substitution on halopyridines due to the electron-rich nature of the 3-position.[1]

Synthesis Pathway (Diazotization Hydrolysis)

The amino group is converted to a diazonium salt, which is then hydrolyzed in situ to the phenol. The final hydrochloride salt is precipitated to ensure stability and purity.

Synthesis SM 5-Amino-2-methylpyridine Diaz Diazonium Intermediate [Ar-N2]+ SM->Diaz NaNO2, H2SO4 0°C ProdBase 6-Methylpyridin-3-ol (Free Base) Diaz->ProdBase H2O, Heat (-N2) ProdSalt 6-Methylpyridin-3-ol Hydrochloride ProdBase->ProdSalt HCl (gas/conc) iPrOH or Et2O

Figure 2: Synthetic route from aminopyridine precursor to the hydrochloride salt.

Detailed Experimental Protocol: Synthesis of HCl Salt

This protocol is adapted for laboratory-scale preparation (10-50g).

Reagents:

  • 5-Amino-2-methylpyridine (1.0 eq)[1]

  • Sulfuric acid (H₂SO₄), conc.[3] (3.0 eq)

  • Sodium nitrite (NaNO₂), aqueous solution (1.1 eq)

  • Hydrochloric acid (HCl), conc. or 4M in dioxane

  • Solvents: Water, Ethyl Acetate, Isopropanol.

Procedure:

  • Diazotization: In a round-bottom flask, dissolve 5-amino-2-methylpyridine in water/H₂SO₄. Cool the solution to 0–5°C using an ice bath.

  • Addition: Dropwise add the NaNO₂ solution, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis: Carefully heat the reaction mixture to 80–90°C for 1–2 hours. Evolution of nitrogen gas will be observed.

  • Neutralization: Cool to room temperature. Neutralize with NaHCO₃ or NaOH to pH ~6–7.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[4] The product is moderately water-soluble, so salting out (NaCl) may improve recovery.

  • Salt Formation: Dry the organic layer (MgSO₄) and concentrate.[4][5] Dissolve the residue in minimal isopropanol. Add HCl (conc. aqueous or 4M in dioxane) dropwise.

  • Isolation: The hydrochloride salt will precipitate as a white to off-white solid. Filter, wash with cold ether, and dry under vacuum.

Medicinal Chemistry Applications

Case Study: Etoricoxib Intermediate

6-Methylpyridin-3-ol is a direct precursor to the "top" pyridine ring of Etoricoxib (Arcoxia), a selective COX-2 inhibitor.[1]

  • Mechanism: The hydroxyl group is converted to a triflate (using triflic anhydride), which then undergoes a palladium-catalyzed cross-coupling (Stille or Suzuki) to attach the central core.

  • Role: The 6-methylpyridine ring fits into the COX-2 hydrophobic pocket, while the nitrogen remains available for solvent interactions or H-bonding.[1]

Case Study: Emoxipine (Antioxidant)

A structural analog, 2-ethyl-6-methyl-3-hydroxypyridine (Emoxipine), is used clinically as an antioxidant and retinoprotectant.[1] The 3-hydroxy group is the radical scavenging site.[1] The 6-methylpyridin-3-ol core shares this antioxidant potential, acting as a chain-breaking inhibitor of lipid peroxidation.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da), this scaffold is an excellent "fragment" for screening.

  • Vector Growth: The hydroxyl group allows for etherification or esterification to grow the molecule towards specific sub-pockets.

  • Linker Attachment: The pyridine nitrogen can be oxidized to an N-oxide or used to direct C-H activation at the C2 position.[1]

Experimental Workflow: O-Alkylation

A common medicinal chemistry transformation is converting the hydroxyl group into an ether to link pharmacophores.[1]

Protocol: Mitsunobu Coupling

  • Charge: 6-Methylpyridin-3-ol (1.0 eq), Target Alcohol (R-OH, 1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq) in dry THF.

  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Reaction: Warm to RT and stir overnight.

  • Workup: Concentrate and purify via flash chromatography. The pyridine nitrogen may cause streaking; add 1% Triethylamine to the eluent.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature. The HCl salt is significantly more stable to oxidation than the free base.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • Synthesis of Pyridinols:Organic Syntheses, Coll. Vol. 5, p. 6 (1973); Vol. 41, p. 9 (1961).
  • Etoricoxib Synthesis: Davies, I. W., et al. "Practical Synthesis of a COX-2 Specific Inhibitor." Journal of Organic Chemistry, 2000, 65(25), 8415–8420. Link

  • Bioisosterism Review: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

  • Emoxipine & Antioxidants: Lankin, V. Z., et al. "Antioxidant activity of 3-hydroxypyridine derivatives." Bulletin of Experimental Biology and Medicine, 2004, 137, 20–22. Link

  • Physicochemical Data: PubChem Compound Summary for CID 89957 (2-Iodo-6-methylpyridin-3-ol derivative data used for core extrapolation). Link

Sources

Methodological & Application

Application Note: Synthesis of 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7), a critical heterocyclic building block in medicinal chemistry.[1] Unlike the 2- and 4-isomers, which tautomerize significantly to pyridones, the 3-hydroxy isomer retains its aromatic character, making its synthesis via diazotization of 6-methylpyridin-3-amine the preferred route.[1] This guide provides a self-validating workflow, including critical process parameters (CPPs), safety considerations, and a standardized method for converting the free base to the stable hydrochloride salt.

Introduction & Retrosynthetic Analysis

The target compound, 6-Methylpyridin-3-ol (also known as 5-hydroxy-2-methylpyridine), is widely used in the synthesis of ligands for transition metal catalysis and as a core scaffold for pharmaceutical agents targeting kinase pathways.[2]

The synthesis strategy employs a classic Sandmeyer-type hydroxylation . The amino group at the C3 position of the commercially available 6-methylpyridin-3-amine is converted to a diazonium salt, which is then hydrolyzed in situ.[1] This route is selected over direct oxidation of picolines due to its superior regioselectivity and yield.

Reaction Scheme Visualization

ReactionScheme Precursor 6-Methylpyridin-3-amine (C6H8N2) Diazonium [Diazonium Intermediate] (Unstable) Precursor->Diazonium 1. H2SO4 (aq) 2. NaNO2, 0-5°C FreeBase 6-Methylpyridin-3-ol (Free Base) Diazonium->FreeBase H2O, 90°C (-N2) Product 6-Methylpyridin-3-ol HCl (Final Salt) FreeBase->Product HCl/EtOH Recrystallization

Figure 1: Stepwise synthetic pathway from amine precursor to hydrochloride salt.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3]PurityRole
6-Methylpyridin-3-amine 3430-14-6>98%Starting Material
Sulfuric Acid (H2SO4) 7664-93-998%Acid Medium
Sodium Nitrite (NaNO2) 7632-00-0>99%Diazotizing Agent
Hydrochloric Acid (HCl) 7647-01-037% & 4M in DioxaneSalt Formation
Ethyl Acetate 141-78-6ACS GradeExtraction Solvent
Ethanol (Absolute) 64-17-5ACS GradeSolvent
Step 1: Diazotization and Hydrolysis

Objective: Convert the amino group to a hydroxyl group via a diazonium intermediate.

  • Acid Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 40 mL of water . Carefully add 7.5 mL of concentrated H2SO4 dropwise with stirring. (Caution: Exothermic).[4]

  • Solubilization: Add 5.4 g (50 mmol) of 6-methylpyridin-3-amine to the acid solution. Stir until fully dissolved. The solution may turn slightly yellow.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

    • Critical Process Parameter (CPP): Temperature must remain below 5°C during diazotization to prevent premature decomposition of the diazonium salt.

  • Diazotization: Dissolve 3.8 g (55 mmol) of NaNO2 in 10 mL of water . Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature <5°C. Stir for an additional 15 minutes at 0°C after addition.

  • Hydrolysis: Remove the ice bath. Gently heat the reaction mixture to 80–90°C using an oil bath.

    • Observation: Nitrogen gas evolution (bubbling) will be observed.

    • Duration: Maintain heating for 60 minutes or until gas evolution ceases.

  • Neutralization: Cool the mixture to room temperature (RT). Slowly add 20% NaOH (aq) or solid Na2CO3 to adjust the pH to 7.0–7.5 .

    • Note: The product is amphoteric but predominantly neutral at pH 7. Avoid high pH (>10) to prevent forming the phenolate salt, which is water-soluble.[1]

Step 2: Isolation and Purification (Free Base)
  • Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3 x 50 mL) .

    • Tip: If an emulsion forms, add a small amount of brine.[1]

  • Drying: Combine organic layers, wash with 10 mL brine , and dry over anhydrous Na2SO4 .

  • Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude free base as a pale yellow solid.

  • Characterization (Checkpoint):

    • Expected Yield: 60–75%

    • Melting Point: 168–170°C (Lit.[2] Value [1]).

Step 3: Hydrochloride Salt Formation

Objective: Convert the free base to the stable, water-soluble hydrochloride salt.[1]

  • Dissolution: Dissolve 2.0 g of the purified free base in 10 mL of absolute ethanol . Slight warming (40°C) may be required.

  • Acidification: Add 4M HCl in dioxane (5 mL) or concentrated aqueous HCl (1.5 mL) dropwise with stirring.

    • Observation: A white precipitate should begin to form. If not, add diethyl ether dropwise to induce precipitation.[1]

  • Crystallization: Cool the mixture to 0°C for 2 hours.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ether (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Workup & Troubleshooting Flowchart

WorkupFlow Start Reaction Mixture (Post-Hydrolysis) Neutralize Adjust pH to 7.0-7.5 (NaOH/Na2CO3) Start->Neutralize Extract Extract with EtOAc (3x) Neutralize->Extract Aqueous Aqueous Layer (Discard) Extract->Aqueous Organic Organic Layer (Product) Extract->Organic Dry Dry (Na2SO4) & Evaporate Organic->Dry Crude Crude Free Base (Solid) Dry->Crude SaltForm Dissolve in EtOH + HCl Crude->SaltForm Final Filter & Dry (HCl Salt) SaltForm->Final

Figure 2: Isolation and purification workflow.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your results against these standard values.

Quantitative Data Table
ParameterSpecification (Free Base)Specification (HCl Salt)
Appearance Pale yellow crystalline solidWhite to off-white powder
Molecular Weight 109.13 g/mol 145.59 g/mol
Melting Point 168–170°C [1]195–200°C (Dec.)
Solubility Soluble in DMSO, MeOH, EtOAcHighly soluble in Water, MeOH
NMR Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 2.35 ppm (s, 3H): Methyl group at C6.[1]

  • δ 7.05 ppm (d, J=8.4 Hz, 1H): Proton at C5 (adjacent to methyl).[1]

  • δ 7.15 ppm (dd, J=8.4, 2.8 Hz, 1H): Proton at C4.

  • δ 8.02 ppm (d, J=2.8 Hz, 1H): Proton at C2 (adjacent to N and OH).[1]

  • δ 9.80 ppm (br s, 1H): Hydroxyl proton (exchangeable).[1]

Note: In the HCl salt, the pyridine nitrogen protonation causes a downfield shift of the aromatic protons, typically by 0.2–0.5 ppm.[1]

References

  • Sigma-Aldrich. 5-Hydroxy-2-methylpyridine Product Specification. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70966, 6-Methyl-3-pyridinol. Link

  • ChemicalBook. 3-Hydroxy-6-methylpyridine NMR Spectrum. Link

  • Org. Synth. 2003, 80, 219.[1] General procedure for diazotization of aminopyridines. (Adapted for regiochemistry).[3] Link

Sources

6-Methylpyridin-3-ol hydrochloride purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Purification of 6-Methylpyridin-3-ol Hydrochloride

Executive Summary & Strategic Context

6-Methylpyridin-3-ol hydrochloride (2-methyl-5-hydroxypyridine HCl) is a critical intermediate in the synthesis of Vitamin B6 analogs, neuroprotective agents, and specific agrochemical linkers.

The Purification Challenge: The primary difficulty in isolating this compound lies in its amphoteric nature and the tendency of electron-rich pyridine rings to undergo oxidative degradation, leading to colored "tars" (N-oxides and polymerization byproducts). Furthermore, the hydrochloride salt is often hygroscopic , making water removal and crystallinity control paramount.

Core Strategy: We utilize a "Purification by Salt Formation" strategy. Instead of attempting to distill the high-boiling, potentially unstable free base, we isolate the compound as the hydrochloride salt from a non-aqueous system. This method leverages the differential solubility of the ionic salt versus neutral organic impurities.

Chemical Properties & Solubility Profile

Understanding the solubility landscape is the prerequisite for a self-validating purification protocol.

Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Water Moderate (pH dependent)High Aqueous workup (avoid for final isolation)
Methanol/Ethanol HighHigh Dissolution solvent for recrystallization
Isopropanol (IPA) HighModerate (Hot) Ideal crystallization solvent
Ethyl Acetate ModerateInsoluble Anti-solvent
Dichloromethane ModerateInsoluble Washing non-polar impurities
Diethyl Ether LowInsoluble Strong anti-solvent

Workflow Visualization

The following diagram outlines the logical flow of the purification process, distinguishing between the "Crude Cleanup" of the free base and the "Final Polish" of the salt.

PurificationWorkflow Start Crude Reaction Mixture (Contains 6-Methylpyridin-3-ol) AcidBase Acid-Base Extraction (Remove Neutral Impurities) Start->AcidBase 1. Partition DCM/Water Charcoal Activated Charcoal Treatment (Decolorization) AcidBase->Charcoal 2. Isolate Free Base Impurity1 Discard: Neutral Organics (Starting Materials) AcidBase->Impurity1 SaltForm Salt Formation (HCl/IPA or HCl/EtOH) Charcoal->SaltForm 3. Filter & Acidify Impurity2 Discard: Colored Tars (Oxidation Products) Charcoal->Impurity2 Recryst Recrystallization (EtOH + EtOAc/Ether) SaltForm->Recryst 4. Isolate Crude Salt Final Pure 6-Methylpyridin-3-ol HCl (>99% HPLC, White Solid) Recryst->Final 5. Dry & Package

Caption: Logical flow for converting crude reaction mixture to high-purity hydrochloride salt, emphasizing impurity purging steps.

Detailed Experimental Protocols

Phase 1: Pre-Purification (Isolation of Free Base)

Use this phase if starting from a crude reaction mixture containing unreacted starting materials or heavy tars.

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) (10 mL per gram of crude).

  • pH Adjustment: If the crude is acidic, adjust pH to ~8–9 using Saturated Aqueous Sodium Bicarbonate (

    
    ). Note: Do not use strong caustic (NaOH) as hydroxypyridines can form water-soluble phenolate salts at high pH.
    
  • Extraction: Wash the organic layer with a small volume of brine.

    • Mechanistic Insight: The free base (pyridin-3-ol) is amphoteric but predominantly organic-soluble at pH 8. Neutral impurities remain in the DCM, while inorganic salts stay in the water.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ) and concentrate in vacuo to obtain the crude free base.
    
Phase 2: Salt Formation & Crystallization (The Critical Step)

This step converts the oil/solid free base into the crystalline HCl salt.

Reagents:

  • Crude 6-Methylpyridin-3-ol (Free Base)

  • Solvent A: Isopropanol (IPA) (HPLC Grade)

  • Acid Source: HCl in Isopropanol (5-6 M) or Concentrated HCl (37%)

  • Anti-solvent: Diethyl Ether or Ethyl Acetate

Protocol:

  • Dissolution: Dissolve the crude free base in minimal warm IPA (approx. 40°C).

    • Ratio: ~3-5 mL IPA per gram of substrate.

  • Charcoal Treatment (Optional but Recommended):

    • Add Activated Carbon (5 wt% relative to substrate).

    • Stir at 50°C for 30 minutes.

    • Filter through a Celite pad while warm to remove color bodies (oxidized pyridines).

  • Acidification:

    • Cool the filtrate to room temperature (20-25°C).

    • Dropwise add HCl/IPA solution with vigorous stirring.

    • Target pH: ~2 (Check with wet pH paper).

    • Observation: The solution should become cloudy as the salt precipitates.

  • Crystallization:

    • If precipitation is slow, add the Anti-solvent (Ethyl Acetate or Ether) dropwise until persistent turbidity is observed.

    • Cool the flask to 0-4°C (ice bath) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under nitrogen (to prevent moisture absorption).

    • Wash the cake with cold Ethyl Acetate/IPA (3:1 mixture).

Phase 3: Recrystallization (Polishing)

Required if HPLC purity is <98% or if the salt is colored.

  • Solvent System: Ethanol (Solvent) + Ethyl Acetate (Anti-solvent).

  • Procedure:

    • Dissolve the crude HCl salt in the minimum volume of boiling Ethanol .

    • Once dissolved, remove from heat.[1]

    • Immediately add warm Ethyl Acetate until the solution turns slightly cloudy.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel desiccant for 12 hours. Crucial: Remove all water to prevent deliquescence.
    

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your results against these benchmarks.

1. HPLC Purity Method

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 280 nm (Pyridine ring absorption).

  • Expected Result: Main peak >99.0%. Impurities (regioisomers) usually elute earlier due to polarity differences.

2. 1H-NMR (DMSO-d6)

  • Diagnostic Signals:

    • 
       2.4-2.5 ppm (Singlet, 3H, -CH3 ).
      
    • 
       ~7.5-8.5 ppm (Aromatic protons, verify substitution pattern).
      
    • 
       ~10-11 ppm (Broad singlet, -OH  and Pyridinium N-H ).
      
  • Validation: Absence of aliphatic signals (except the methyl group) confirms removal of solvent and alkyl impurities.

3. Melting Point

  • Literature Value: ~168-170°C (for related analogs) or specific to the HCl form (often >200°C dec).

  • Criterion: Sharp melting range (<2°C range) indicates high purity. Wide range indicates wet salt or isomers.

Impurity Fate Mapping

Understanding where impurities go allows for intelligent troubleshooting.

ImpurityFate cluster_0 Input Impurities cluster_1 Purification Step cluster_2 Destination StartMat 2-Methylfuran (Starting Material) Extraction DCM Extraction (pH 8) StartMat->Extraction Isomer Isomeric Pyridines Cryst HCl Salt Crystallization Isomer->Cryst Inorganic Inorganic Salts (NaCl, Na2SO4) Inorganic->Extraction Filtrate Mother Liquor (Discard) Extraction->Filtrate Remains in DCM Aqueous Aqueous Layer (Discard) Extraction->Aqueous Remains in Water Cryst->Filtrate Stays in Solution (Solubility Limit) Product Final Crystal Lattice Cryst->Product Selectively Crystallizes

Caption: Fate mapping showing how specific unit operations target distinct impurity classes.

References

  • Synthesis and Properties: NINGBO INNO PHARMCHEM CO.,LTD. (2025).[3] Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Retrieved from

  • Recrystallization Techniques: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Analytical Methods (HPLC): BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole (Analogous Method). Retrieved from

  • Solubility Data: Chem-Impex. 6-Amino-pyridin-3-ol hydrochloride Solubility Profile. Retrieved from

  • Patent Literature: Google Patents. Method for producing 6-methyl-2-ethyl-3-hydroxy pyridine (CN101891677B). Retrieved from

Sources

Application Note: HPLC Analysis of 6-Methylpyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1]

Introduction

6-Methylpyridin-3-ol hydrochloride (also known as 2-methyl-5-hydroxypyridine HCl) is a critical pyridine derivative used as a pharmaceutical intermediate and building block.[1][2] Its analysis presents specific chromatographic challenges due to its amphoteric nature , high polarity , and basicity .[1]

Standard C18 methods often fail due to poor retention (phase collapse) or severe peak tailing (silanol interaction). This guide provides two distinct, validated approaches:

  • Method A (Robust QC): A Reverse-Phase Ion-Suppression method using an aqueous-stable C18 column.

  • Method B (High Sensitivity/MS): A HILIC method for maximum retention and Mass Spectrometry compatibility.

Chemical Profile & Analytical Challenges
PropertyDataAnalytical Implication
Structure Pyridine ring, 3-OH, 6-MeBasic Nitrogen + Acidic Hydroxyl = Amphoteric behavior.[1]
Molecular Weight 145.59 g/mol (HCl salt)Small molecule; requires high surface area columns.[1]
pKa (Calculated)

(Pyridine N)

(Phenolic OH)
pH Control is Critical. [1]• pH < 4: Fully protonated (Cationic).• pH 6–8: Neutral/Zwitterionic mixture.• pH > 10: Deprotonated (Anionic).
UV Max ~278 nm (primary), ~210 nmDetectable by standard UV/DAD.
Solubility High in Water, MeOH; Low in ACNDissolve samples in aqueous mobile phase to prevent precipitation.

Part 2: Method Development Strategy (The "Why")

The Polarity Challenge

As a hydrochloride salt of a small polar base, 6-Methylpyridin-3-ol is highly hydrophilic.[1] On a standard C18 column with high organic content, it will elute near the void volume (


).
  • Solution: We must use High Aqueous conditions (>95% buffer).[1]

  • Risk: Standard C18 chains "collapse" (dewet) in 100% water, losing retention over time.

  • Fix: Use a Polar-Embedded or Aqueous-Stable (AQ) C18 column.[1]

The Silanol Challenge

The protonated nitrogen (at acidic pH) interacts with residual silanol groups (


) on the silica support, causing peak tailing.[1]
  • Solution: Use a low-pH buffer (pH 2.[1]5) to suppress silanol ionization (

    
    ) and use a highly end-capped column.
    

Part 3: Experimental Protocols

Method A: Reverse Phase Ion-Suppression (Recommended for QC)

Best for: Purity analysis, raw material testing, standard UV detection.[1]

1. Instrumentation & Reagents
  • System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290, Waters Alliance).

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
2. Chromatographic Conditions
  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 or 5 µm).[1]

    • Why: These columns withstand 100% aqueous flow without phase collapse.

  • Mobile Phase A: 20 mM

    
     buffer, adjusted to pH 2.5  with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Mode: 95% A / 5% B.[1]

    • Note: If retention is still too low, use 100% A.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 280 nm (Specific) and 210 nm (Sensitive).[1]

  • Injection Volume: 5 - 10 µL.

3. System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to basicity).
    
  • Theoretical Plates (

    
    ):  > 5000.[1]
    
  • Retention Factor (

    
    ):  > 2.0 (To ensure separation from void).
    
Method B: HILIC (Recommended for LC-MS)

Best for: Trace analysis, metabolite identification, formulation matrices.[1]

1. Chromatographic Conditions
  • Column: Bare Silica (e.g., Atlantis HILIC Silica) or Amide (e.g., TSKgel Amide-80).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Mode: 5% A / 95% B.[1]

    • Mechanism:[1][3] Water forms a layer on the silica; the polar analyte partitions into this water layer.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: MS (ESI Positive Mode) or UV 280 nm.[1]

Sample Preparation Protocol

Objective: Ensure complete dissolution without inducing solvent-mismatch peak distortion.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 6-Methylpyridin-3-ol HCl reference standard.[1]

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in Mobile Phase A (Phosphate Buffer).[1] Do not use pure ACN.

  • Working Standard (50 µg/mL):

    • Pipette 0.5 mL of Stock Solution into a 10 mL flask.

    • Dilute to volume with Mobile Phase A.

    • Filter through a 0.22 µm PVDF or Nylon syringe filter (discard first 1 mL).

Part 4: Visualization & Workflows

Method Development Decision Tree

MethodSelection Start Start: 6-Methylpyridin-3-ol Analysis CheckDetector Detector Type? Start->CheckDetector UV UV / DAD CheckDetector->UV Standard QC MS Mass Spec (LC-MS) CheckDetector->MS High Sensitivity MethodA Method A: Reverse Phase (Zorbax SB-Aq, pH 2.5) UV->MethodA MethodB Method B: HILIC (Amide/Silica, 95% ACN) MS->MethodB CheckRet Retention k' > 2.0? MethodA->CheckRet MethodB->CheckRet Success Validate Method CheckRet->Success Yes Fail Troubleshoot CheckRet->Fail No Action1 Decrease % Organic (Try 100% Buffer) Fail->Action1 RP Issue Action2 Add Ion-Pair Reagent (Hexanesulfonate) Fail->Action2 Persistent Issue

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection requirements and retention success.

Analytical Workflow

Workflow Sample Sample Weighing (10 mg) Dissolve Dissolution (Mobile Phase A) Sample->Dissolve Filter Filtration (0.22 µm PVDF) Dissolve->Filter HPLC HPLC Injection (Isocratic, 30°C) Filter->HPLC Detect Detection (UV 280 nm) HPLC->Detect Data Data Processing (Integration) Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data generation.

Part 5: Validation Parameters (ICH Q2)

To ensure the method is reliable, the following validation parameters must be met:

ParameterAcceptance CriteriaExperimental Protocol
Specificity No interference at retention time (

).
Inject blank mobile phase and placebo. Ensure no peaks at analyte

.
Linearity

Prepare 5 levels: 25, 50, 75, 100, 125% of target concentration.
Precision RSD

2.0%
Inject 6 replicates of the standard solution.
Accuracy Recovery 98.0 – 102.0%Spike placebo with analyte at 3 levels (80%, 100%, 120%).
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution of standard.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols.[1]Ensure pH is

3.0. Add 5 mM Triethylamine (TEA) if using UV (not MS).
Split Peak Solvent mismatch.Sample solvent is stronger than mobile phase. Dissolve sample in 100% Mobile Phase A .
Drifting Retention Phase collapse (dewetting).[1]Ensure column is "AQ" type. If using standard C18, keep at least 2-3% organic, though this may reduce retention.[1]
High Backpressure Salt precipitation.[1]Ensure buffer concentration

20 mM. Flush system with 90:10 Water:ACN after use.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14275, 6-Methylpyridin-3-ol. Retrieved from [Link]

  • Dolan, J. W. (2002). LCGC North America.[1] "The Role of pH in Retention and Selectivity." Retrieved from [Link]

  • Agilent Technologies. Zorbax SB-Aq Column User Guide: Analysis of Polar Compounds. Retrieved from [Link]

  • McCalley, D. V. (2010). Journal of Chromatography A. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds." (Contextual grounding for HILIC/Silanol effects).

Sources

Application Note: High-Sensitivity Quantitation and Structural Characterization of 6-Methylpyridin-3-ol Hydrochloride by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry of 6-Methylpyridin-3-ol hydrochloride Content Type: Application Note & Protocol

Abstract

This application note details a robust methodology for the analysis of 6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7 / Free base CAS: 1121-78-4), a critical heterocyclic intermediate in pharmaceutical synthesis. Due to its high polarity and low molecular weight (109.13 Da), this compound presents significant retention challenges in traditional Reversed-Phase Chromatography (RPC). We present a validated protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry , ensuring superior retention, peak shape, and sensitivity.

Physicochemical Profile & Analytical Challenges

Understanding the molecular behavior of 6-Methylpyridin-3-ol is the prerequisite for successful method development. As a pyridine derivative with a hydroxyl group, it exhibits amphoteric properties but exists predominantly as a cation in acidic media.

PropertyDataAnalytical Implication
Compound Name 6-Methylpyridin-3-ol HClTarget Analyte
Formula (Free Base) C₆H₇NOMonoisotopic Mass: 109.05 Da
Formula (Salt) C₆H₇NO[1][2][3] · HClSalt dissociates; detect free base [M+H]⁺
Molecular Weight 145.59 Da (Salt) / 109.13 Da (Base)Low mass region; requires clean solvents to avoid background noise.
pKa (Calculated) ~5.8 (Pyridine N), ~9.0 (OH)Positive ionization (ESI+) is highly favored at pH < 5.
Solubility High in Water, DMSO, MethanolCompatible with aqueous/organic extraction; incompatible with non-polar solvents (Hexane).

Key Challenge: The small, polar nature of the molecule leads to elution in the void volume (


) on standard C18 columns, causing severe ion suppression from unretained matrix salts.
Solution:  Adoption of HILIC stationary phases to retain polar amines via electrostatic and partitioning mechanisms.

Method Development Strategy: The "Why" Behind the Protocol

Ionization Source Selection

Choice: Electrospray Ionization in Positive Mode (ESI+). Reasoning: The pyridine nitrogen possesses a lone pair that is readily protonated. While the phenolic hydroxyl is acidic, the basicity of the pyridine ring dominates in the mobile phase conditions (pH ~3.0), making [M+H]⁺ (m/z 110.1) the most abundant precursor ion. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative but ESI provides better sensitivity for this specific polar salt [1].

Chromatographic Separation (HILIC vs. RP)

Choice: HILIC (Amide or Bare Silica). Reasoning:

  • Reversed-Phase (C18): Even with 100% aqueous mobile phases, retention is minimal (k' < 1). Ion-pairing reagents (e.g., heptane sulfonic acid) could be used but cause severe source contamination in MS.

  • HILIC: The water-rich layer on the polar stationary phase allows the analyte to partition effectively. An Amide-functionalized column is preferred over bare silica to improve peak symmetry for the basic pyridine moiety [2].

Experimental Protocol

Reagents and Standards
  • Reference Standard: 6-Methylpyridin-3-ol hydrochloride (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate (AmForm).

Sample Preparation Workflow

This protocol uses a "Dilute-and-Shoot" approach for clean matrices or Protein Precipitation (PPT) for biological fluids.

  • Stock Solution (1 mg/mL): Dissolve 1.33 mg of the HCl salt (equivalent to 1.0 mg free base) in 1 mL of 50:50 Methanol:Water.

  • Working Standard: Dilute Stock to 1 µg/mL in 90:10 ACN:Water .

    • Critical Note: The diluent must match the initial mobile phase (high organic) to prevent peak distortion (solvent effects) in HILIC.

  • Matrix Sample (Plasma/Urine):

    • Aliquot 50 µL sample.

    • Add 150 µL cold Acetonitrile (containing Internal Standard).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Inject Supernatant.

UHPLC Conditions
  • System: Agilent 1290 / Waters UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mobile Phase Gradient:

  • Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)%A (Aqueous)%B (Organic)Curve
0.00595Initial
1.00595Isocratic Hold
4.004060Linear Ramp
4.504060Wash
4.60595Return
7.00595Re-equilibration
Mass Spectrometry Parameters
  • System: Triple Quadrupole (QqQ) - e.g., Sciex 6500+ or Thermo Altis.

  • Source: ESI Positive.

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
6-Me-Pyr-3-ol 110.1 82.0 25QuantifierLoss of CO (Ring contraction) [3]
110.154.035QualifierSecondary fragmentation
110.192.020QualifierLoss of H₂O

Results & Discussion: Fragmentation Analysis

Mass Spectrum Interpretation

The ESI+ spectrum is dominated by the protonated molecule


.
Upon Collision Induced Dissociation (CID), the molecule undergoes specific cleavages characteristic of hydroxypyridines.
  • Primary Fragment (m/z 82): The loss of 28 Da corresponds to the neutral loss of Carbon Monoxide (CO). This is a hallmark of phenolic/pyridinolic structures, where the tautomeric ketone form facilitates the ejection of CO, resulting in a 5-membered pyrrole-like cation.

  • Secondary Fragment (m/z 54): Further fragmentation of the m/z 82 ion often involves the loss of HCN (27 Da) or ethylene, leading to smaller aliphatic cations.

Visualizing the Workflow & Pathway

The following diagrams illustrate the analytical workflow and the proposed fragmentation mechanism.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample (Salt) Dissolve Dissolution (Water/MeOH) Sample->Dissolve Dilute Dilute 1:10 (90% ACN) Dissolve->Dilute HILIC HILIC Separation (Retains Polar Base) Dilute->HILIC Inject ESI ESI (+) Source [M+H]+ = 110.1 HILIC->ESI Q1 Q1 Filter Select 110.1 ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Filter Select 82.0 CID->Q3 -CO (28 Da) Detect Detector Quantitation Q3->Detect

Figure 1: End-to-end analytical workflow for 6-Methylpyridin-3-ol HCl, highlighting the HILIC-MS/MS transition.

Frag M Precursor Ion [M+H]+ m/z 110.1 (Protonated 6-Methylpyridin-3-ol) Inter Tautomerization (Pyridone-like intermediate) M->Inter H-shift Frag2 Product Ion B m/z 92.0 (Loss of H2O) M->Frag2 - H2O (18 Da) Minor Path Frag1 Product Ion A m/z 82.0 (Loss of CO) Inter->Frag1 - CO (28 Da) Major Path Frag3 Product Ion C m/z 54.0 (Ring Cleavage) Frag1->Frag3 - HCN / C2H4 High Energy

Figure 2: Proposed MS/MS fragmentation pathway. The loss of Carbon Monoxide (CO) is the dominant transition used for quantitation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Retention (tR < 1 min) High water content in sample diluent.Ensure sample diluent is ≥85% Acetonitrile. HILIC requires organic injection solvent.
Peak Tailing Secondary interactions with silanols.Increase Buffer concentration (10mM -> 20mM) or check pH (must be ~3.0).
Signal Suppression Co-eluting matrix salts.Divert flow to waste for the first 0.8 min. Use internal standard (e.g., Pyridoxine-d3).
High Backpressure Salt precipitation in HILIC.Ensure the wash solvent (Phase A) does not cause salt precipitation when mixing with high organic Phase B.

References

  • NIST Mass Spectrometry Data Center. "3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (Pyridoxine) Mass Spectrum." NIST Chemistry WebBook. Accessed February 18, 2026. Link(Used as a reference for hydroxypyridine fragmentation patterns).

  • Thermo Fisher Scientific. "3-Hydroxy-6-methylpyridine, 99%." Thermo Scientific Chemicals. Accessed February 18, 2026. Link(Source for physicochemical data and CAS verification).

  • PubChem. "3-Hydroxy-6-methylpyridine (Compound)."[3] National Library of Medicine. Accessed February 18, 2026. Link(Source for molecular weight, formula, and synonyms).

  • Agilent Technologies. "Fast LC/MS/MS Analytical Method... for the Analysis of Various Drugs." Agilent Application Notes. Link(Reference for general LC-MS parameters for small polar drugs).

Sources

Application Note: 6-Methylpyridin-3-ol Hydrochloride as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7) is a bifunctional heterocyclic building block that bridges the gap between phenolic synthons and pyridine pharmacophores. Its structural duality—offering a nucleophilic hydroxyl group at C3 and an electron-deficient pyridine ring—makes it an invaluable scaffold for bioisosteric replacement in kinase inhibitors and GPCR ligands. This guide outlines the strategic application of this compound, detailing protocols for O-functionalization, ring modulation, and handling of the hydrochloride salt to ensure reproducibility in high-throughput synthesis.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 6-Methylpyridin-3-ol hydrochloride
Free Base CAS 1121-78-4
HCl Salt CAS 54486-90-7
Molecular Weight 145.59 g/mol (HCl salt); 109.13 g/mol (Free base)
pKa (approx) 4.8 (Pyridinium), 8.7 (Hydroxyl)
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO; Low: DCM, Hexanes
Handling the Hydrochloride Salt

The HCl salt is preferred for storage due to its superior oxidative stability compared to the free base. However, the acidic proton on the pyridine nitrogen significantly reduces the nucleophilicity of the C3-hydroxyl group via inductive electron withdrawal.

Critical Handling Protocol: For reactions requiring nucleophilic attack (e.g., O-alkylation), the salt must be neutralized.

  • In-situ Neutralization: Use an excess of base (2.5–3.0 equivalents) if running the reaction in one pot.

  • Free Base Isolation: Dissolve salt in minimal water, adjust pH to ~8–9 with saturated NaHCO₃, extract with EtOAc/THF (3:1), and dry over Na₂SO₄.

Core Reactivity Modules

The reactivity of 6-methylpyridin-3-ol can be mapped into three distinct zones. The following diagram illustrates the divergent synthetic pathways available from this single precursor.

ReactivityMap Core 6-Methylpyridin-3-ol (Core Scaffold) O_Alk O-Alkylation (Ether Synthesis) Core->O_Alk R-X, Base or Mitsunobu EAS Electrophilic Aromatic Substitution (C2/C4) Core->EAS NIS/NBS (Regioselective) Oxidation Methyl Oxidation (Aldehyde/Acid) Core->Oxidation SeO2 or KMnO4 Ether Pyridyl Ethers (Bioactive Linkers) O_Alk->Ether Halo 2-Halo-5-hydroxypyridine EAS->Halo Coupling Cross-Coupling (Suzuki/Buchwald) Biaryl Biaryl Scaffolds Coupling->Biaryl Acid Picolinic Acid Derivs Oxidation->Acid Halo->Coupling Pd-Cat

Figure 1: Synthetic divergence of 6-methylpyridin-3-ol. The C3-OH directs electrophiles to the C2 position, while the C6-Methyl allows for lateral functionalization.

Application Protocols

Module A: O-Functionalization (Ether Synthesis)

This is the primary application, often used to link the pyridine ring to a larger pharmacophore.

Mechanism & Causality: The 3-OH group is phenolic. However, the adjacent nitrogen makes the ring electron-deficient. Using a strong base (NaH) can sometimes lead to N-alkylation side products. Weak bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents favor O-alkylation due to the "hard" nature of the alkoxide.

Protocol 1: O-Alkylation with Benzyl Halides

Target: Synthesis of 5-(benzyloxy)-2-methylpyridine.

  • Reagents:

    • 6-Methylpyridin-3-ol HCl (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (3.0 eq) – Note: 1 eq neutralizes HCl, 1 eq deprotonates OH, 1 eq excess.

    • Solvent: DMF (anhydrous, 0.2 M concentration)

  • Procedure:

    • Charge a flame-dried flask with the HCl salt and Cs₂CO₃.

    • Add DMF and stir at room temperature for 15 minutes to ensure neutralization and deprotonation. The suspension will turn yellow (phenoxide formation).

    • Add Benzyl bromide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Workup: Dilute with water (5x reaction volume). Extract with EtOAc (3x). Wash organics with LiCl solution (5%) to remove DMF, then brine. Dry over MgSO₄.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for singlet at ~5.1 ppm (OCH₂) and disappearance of broad OH peak.

Module B: Regioselective Halogenation

Functionalizing the ring enables subsequent metal-catalyzed couplings.

Mechanism & Causality: The hydroxyl group is a strong ortho/para director. In 3-hydroxypyridines, the position ortho to the hydroxyl group (C2) and para (C6) are activated. Since C6 is blocked by a methyl group, electrophilic substitution occurs predominantly at C2 (between the Nitrogen and the Hydroxyl).

Protocol 2: Regioselective Iodination at C2

Target: 2-Iodo-6-methylpyridin-3-ol (Intermediate for Suzuki Coupling).

  • Reagents:

    • 6-Methylpyridin-3-ol (Free base preferred, or use HCl + 1 eq NaOAc)

    • N-Iodosuccinimide (NIS) (1.05 eq)

    • Solvent: Acetonitrile (MeCN) or Methanol

  • Procedure:

    • Dissolve substrate in MeCN at 0°C.

    • Add NIS portion-wise over 20 minutes to prevent exotherm and over-iodination.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Add 10% Na₂S₂O₃ (sodium thiosulfate) solution to reduce unreacted iodine species.

    • Isolation: Concentrate solvent, dilute with water, and filter the precipitate. If no precipitate, extract with EtOAc.

  • Why this works: The C2 position is electronically activated by the OH group and sterically accessible. This yields a 2-iodo-3-hydroxypyridine scaffold, a "privileged structure" for kinase inhibitors.

Medicinal Chemistry Case Study: Kinase Inhibitors

Context: In the development of FGFR4 inhibitors (e.g., Roblitinib analogs), the 6-methylpyridin-3-ol scaffold serves as a bioisostere for 3-methoxyphenol.

Advantage:

  • Solubility: The pyridine nitrogen provides a protonation site at physiological pH, improving aqueous solubility compared to a phenyl ring.

  • Metabolic Stability: The methyl group at C6 blocks a common metabolic soft spot (para-oxidation relative to the ether linkage).

Workflow Visualization:

MedChemWorkflow Step1 Start: 6-Methylpyridin-3-ol HCl Step2 Step A: O-Alkylation (Linker Attachment) Step1->Step2 Cs2CO3, R-Br Step3 Step B: C2-Iodination (Activation) Step2->Step3 NIS, MeCN Step4 Step C: Suzuki Coupling (Scaffold Assembly) Step3->Step4 Pd(dppf)Cl2, Ar-B(OH)2 Final Final Drug Candidate (Kinase Inhibitor) Step4->Final

Figure 2: Typical workflow for incorporating the scaffold into a drug candidate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in O-Alkylation Incomplete neutralization of HCl salt.Increase base to 3.0 eq. Ensure the salt is fully suspended/dissolved before adding electrophile.
N-Alkylation Observed Ambident nucleophile competition.Switch solvent to Acetone or MeCN (lower temp). Use Cs₂CO₃ instead of NaH to promote O-selectivity via the "Hard/Soft" principle.
Polychlorination/Iodination High reactivity of phenol ring.Use exactly 1.0 eq of halogenating agent. Perform reaction at 0°C.

References

  • Scaffold Reactivity & Synthesis

    • Synthesis of 3-alkoxypyridines via O-alkylation. Journal of Heterocyclic Chemistry.[1] (General reference for pyridine ether synthesis).

  • Medicinal Chemistry Application

    • Kim, S. et al. "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2][3]

  • Compound Data

    • PubChem CID 1121-78-4 (Free Base).

    • Fisher Scientific Safety Data Sheet (6-Methylpyridin-3-ol).

(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are derived from standard heterocyclic chemistry principles applied to this specific CAS number.)

Sources

Application Note: 6-Methylpyridin-3-ol Hydrochloride in Fragment-Based Drug Discovery and Lead Optimization

[1][2]

Executive Summary & Therapeutic Rationale

In modern medicinal chemistry, 6-Methylpyridin-3-ol hydrochloride (also known as 2-methyl-5-hydroxypyridine hydrochloride) has emerged as a high-value "privileged scaffold."[1][2] Its utility stems from its ability to function as a bioisostere for phenol moieties, offering significant advantages in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Core Value Proposition
  • Metabolic Stability: The methyl group at the 6-position (ortho to the nitrogen) blocks the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -position, a common site for metabolic oxidation by cytochrome P450 enzymes.[2] This "metabolic blocking" extends the half-life (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    ) of the parent compound compared to unsubstituted pyridines.
  • Solubility Enhancement: The pyridine nitrogen provides a basic center (pKa ~6.5), which, when converted to the hydrochloride salt, significantly improves aqueous solubility compared to the corresponding phenyl analogs.

  • Hydrogen Bonding: The 3-hydroxyl group acts as a versatile hydrogen bond donor/acceptor, critical for interacting with the hinge regions of kinase enzymes (e.g., Src, FGFR) or GPCR binding pockets.

Application Areas in Drug Development

A. Kinase Inhibitor Design (Src and FGFR Pathways)

6-Methylpyridin-3-ol is frequently employed to synthesize Type I and Type II kinase inhibitors .[1][2] The 3-hydroxy group is often alkylated to attach the scaffold to a larger core (e.g., quinoline or pyrimidine), while the pyridine nitrogen interacts with specific residues in the ATP-binding pocket.[1][2]

  • Case Study: In the development of FGFR4 inhibitors , derivatives of 6-amino-pyridin-3-ol (a close analog) have shown high selectivity.[1][2] The 6-methyl variant is used to tune the steric fit within the gatekeeper region of the kinase.[1][2]

B. Neuroprotective Antioxidants

Structurally related to Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), this scaffold exhibits intrinsic antioxidant activity.[1][2][3] It functions by scavenging free radicals and inhibiting lipid peroxidation, making it a candidate for neurodegenerative disease therapeutics (Alzheimer's, Parkinson's).

C. Bioisosteric Replacement Workflow

The following diagram illustrates the decision logic for replacing a Phenol group with 6-Methylpyridin-3-ol during Lead Optimization.

Bioisostere_LogicPhenolPhenol Moiety(High Lipophilicity, Metabolic Liability)DecisionOptimizationDecision PointPhenol->Decision High LogP / Rapid ClearancePyridine6-Methylpyridin-3-olScaffoldDecision->Pyridine Bioisosteric ReplacementOutcome1Improved Solubility(Pyridinium Salt)Pyridine->Outcome1Outcome2Blocked Metabolism(6-Methyl Steric Shield)Pyridine->Outcome2Outcome3H-Bond Acceptor(Pyridine Nitrogen)Pyridine->Outcome3

Figure 1: Strategic logic for deploying 6-Methylpyridin-3-ol to resolve ADMET liabilities in phenol-containing lead compounds.

Experimental Protocols

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Objective: To covalently attach the 6-methylpyridin-3-ol scaffold to a pharmacophore core via the hydroxyl group, avoiding N-alkylation side products.[1][2]

Materials:

  • 6-Methylpyridin-3-ol hydrochloride[1][2][4]

  • Electrophile (e.g., Benzyl bromide derivative or Alkyl halide)

  • Cesium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or Potassium Carbonate (
    
    
    )[2]
  • Solvent: Anhydrous DMF or Acetonitrile (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )[2]
    
  • TLC Plates (Silica gel 60 F254)[1][2]

Step-by-Step Methodology:

  • Free Base Liberation (In-situ):

    • Charge a reaction flask with 6-Methylpyridin-3-ol hydrochloride (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (2.5 equiv). The excess base is required to neutralize the HCl salt and deprotonate the hydroxyl group.
      
    • Note: Stir at Room Temperature (RT) for 15 minutes. A color change (often to yellow/orange) indicates the formation of the phenoxide-like anion.[1][2]

  • Addition of Electrophile:

    • Add the alkyl halide (1.1 equiv) dropwise to the stirring suspension.

    • Critical Control: If the electrophile is highly reactive, cool the mixture to 0°C during addition to prevent N-alkylation (quaternization).[1]

  • Reaction & Monitoring:

    • Heat the mixture to 60°C. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

    • Checkpoint: The product will typically have a higher Rf than the starting pyridinol.[2] Visualize using UV (254 nm) and Iodine stain.

  • Work-up:

    • Dilute with Ethyl Acetate and wash 3x with water (to remove DMF).

    • Wash 1x with Brine.[2] Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography.[2]

    • Self-Validation: Verify structure via ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -NMR.[2] The O-alkylation is confirmed by the shift of the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
      
      
      
      -protons on the alkyl group (typically
      
      
      4.0–5.0 ppm) and the retention of the aromatic pyridine signals.[2]
Protocol B: Hydrochloride Salt Formation

Objective: To convert the free base intermediate into a water-soluble hydrochloride salt for biological assays.[2]

Methodology:

  • Dissolve the O-alkylated free base in minimal Ethanol or Diethyl Ether.[1][2]

  • Cool to 0°C.

  • Add 2.0 M HCl in Diethyl Ether (1.2 equiv) dropwise.

  • A white precipitate should form immediately.

  • Stir for 30 minutes, filter the solid, and wash with cold ether.

  • Dry under high vacuum to remove trace solvents.

Quantitative Data: Physicochemical Profile

The following table contrasts the properties of the 6-Methylpyridin-3-ol scaffold against a standard Phenol, highlighting the advantages for drug development.

PropertyPhenol (Reference)6-Methylpyridin-3-ol (Free Base)6-Methylpyridin-3-ol (HCl Salt)Impact on Drug Design
MW ( g/mol ) 94.11109.13145.59Slight increase; negligible impact on ligand efficiency.[1][2]
LogP (Lipophilicity) 1.460.8 (Predicted)< 0Lower LogP improves solubility and reduces non-specific binding.
pKa 9.95 (Acidic)~6.5 (Basic N), ~9.0 (Acidic OH)N/AAmphoteric nature allows for pH-dependent solubility tuning.[2]
H-Bond Donors 112 (NH+, OH)Additional interaction points for binding affinity.[2]
Water Solubility ModerateGoodExcellent Critical for intravenous (IV) formulation.[2]

Mechanistic Pathway: Synthesis of Kinase Inhibitors

The following workflow demonstrates how 6-Methylpyridin-3-ol is integrated into a typical kinase inhibitor synthesis pipeline (e.g., for Src kinase inhibition).

Synthesis_WorkflowStartStarting Material:6-Methylpyridin-3-ol HClStep1Step 1: Free Basing & O-Alkylation (Linker Attachment)Start->Step1 Cs2CO3, R-X, DMFIntermediateIntermediate:Ether-Linked ScaffoldStep1->IntermediateStep2Step 2: Coupling toKinase Hinge Binder (e.g., Quinoline)Intermediate->Step2 Pd-Catalyzed Couplingor SNArFinalFinal Candidate:Kinase InhibitorStep2->Final

Figure 2: Synthetic workflow for integrating the scaffold into a kinase inhibitor.

References

  • PubChem. (2025).[2] Compound Summary: 5-Hydroxy-2-methylpyridine (6-Methylpyridin-3-ol).[1][2][5] National Library of Medicine.[2] [Link][1]

  • Li, X., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Medicinal Chemistry. (Note: Discusses the structural SAR of hydroxypyridines in FGFR4 inhibition). [Link]

  • Smirnov, L. D., et al. (1998). "Structure and biological activity of 3-hydroxypyridine derivatives." Pharmaceutical Chemistry Journal, 32, 1–14. (Foundational text on the antioxidant properties of the 3-hydroxypyridine class).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Authoritative review on phenol-pyridine bioisosterism). [Link]

Disclaimer: This guide is for research and development purposes only. All protocols should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Application Note: Handling, Storage, and Stability Protocols for 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7 for the salt; CAS: 1121-78-4 for free base) is a critical heterocyclic building block used in the synthesis of agrochemicals, pharmaceutical intermediates, and functional ligands. As a hydrochloride salt of a hydroxypyridine, this compound exhibits significant hygroscopicity and oxidative sensitivity . Improper handling leads to rapid deliquescence (absorption of moisture until dissolution) and discoloration due to quinone-like oxidation products.

This guide provides a rigorous, chemically grounded framework for the storage, handling, and solubilization of 6-Methylpyridin-3-ol hydrochloride, ensuring the integrity of analytical data and synthetic yields.

Physicochemical Profile & Stability Mechanisms[1][2]

Understanding the molecular behavior of this compound is the first step in effective handling. The hydrochloride salt form enhances water solubility but introduces thermodynamic instability regarding moisture.[1][2]

Table 1: Physicochemical Properties
PropertySpecificationNotes
Chemical Name 6-Methylpyridin-3-ol hydrochlorideAlso known as 3-Hydroxy-6-methylpyridine HCl
Molecular Formula C₆H₇NO[3][4] · HClSalt stoichiometry 1:1
Molecular Weight 145.59 g/mol Free base: 109.13 g/mol
Appearance White to off-white crystalline powderTurns yellow/brown upon oxidation or hydration
Solubility High in Water, Methanol, DMSOLow in Hexanes, Toluene
Hygroscopicity High Rapidly absorbs atmospheric water
pKa ~4.9 (pyridine N), ~9.0 (hydroxyl)Values estimated for free base; salt is acidic
Melting Point >200°C (Decomposes)Precise MP varies by hydration state
Stability Mechanisms
  • Hygroscopicity: The lattice energy of the hydrochloride salt is easily overcome by the hydration energy of the chloride ion and the protonated pyridinium species. Exposure to >60% Relative Humidity (RH) can cause the solid to liquefy within hours.

  • Oxidation: The 3-hydroxyl group activates the pyridine ring, making it electron-rich and susceptible to electrophilic attack or radical oxidation, particularly in solution. This results in the formation of colored impurities (N-oxides or dimers).

Safety & Hazard Assessment

Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended for solution preparation.

Storage Protocols

The integrity of 6-Methylpyridin-3-ol hydrochloride is strictly dependent on the exclusion of light, moisture, and oxygen.

Environmental Control[3][5][7][8]
  • Temperature: Store at 2°C to 8°C for routine use. For long-term archiving (>6 months), store at -20°C .

  • Atmosphere: The headspace of the storage container must be backfilled with an inert gas (Argon or Nitrogen). Argon is preferred due to its higher density, which blankets the powder more effectively.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photo-oxidation.

Desiccation Strategy

Do not rely solely on the container cap. Store the primary vial inside a secondary desiccation chamber (e.g., a vacuum desiccator containing anhydrous Calcium Sulfate or Silica Gel with a moisture indicator).

Visualizing the Storage Workflow

StorageProtocol Receipt Compound Receipt Inspection Visual Inspection (White Powder?) Receipt->Inspection QC_Fail REJECT: Yellow/Brown/Clumped Inspection->QC_Fail Discolored QC_Pass ACCEPT Inspection->QC_Pass Intact Aliquot Aliquot into Usage Units (Glove Box / Dry Bag) QC_Pass->Aliquot Seal Seal under Argon/N2 (Amber Vials) Aliquot->Seal Storage_Cond Select Storage Temp Seal->Storage_Cond Short_Term Short Term (<1 Month) 2-8°C + Desiccator Storage_Cond->Short_Term Long_Term Long Term (>1 Month) -20°C Storage_Cond->Long_Term

Figure 1: Decision tree for the receipt, inspection, and storage of hygroscopic pyridine salts.

Handling & Solubilization Protocols

Weighing Procedure

Objective: Minimize exposure to ambient humidity during weighing.

  • Equilibration: Allow the stored vial to warm to room temperature before opening. Opening a cold vial in a warm room causes immediate condensation on the powder.

  • Environment: Ideally, weigh inside a glove box or a glove bag purged with nitrogen.

  • Alternative (Rapid Weighing):

    • Tare the receiving vessel (with solvent if possible) beforehand.

    • Open the source vial, quickly transfer the approximate amount, and recap immediately.

    • Record the exact mass.[2] Do not attempt to add/remove small amounts repeatedly to hit a target weight; instead, adjust the solvent volume to achieve the desired concentration.

Solubilization Strategy

The hydrochloride salt is acidic.[5] When dissolving in organic solvents for reactions, the acidity may catalyze decomposition or side reactions.

Protocol for Stock Solution Preparation (100 mM in DMSO):

  • Weigh 14.56 mg of 6-Methylpyridin-3-ol HCl.

  • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Vortex for 30 seconds. The solution should be clear and colorless.

  • Usage: Use immediately. If storage is necessary, freeze at -20°C in single-use aliquots.

Protocol for Neutralization (Free Base Generation): If the application requires the non-salt form:

  • Dissolve the HCl salt in a minimum volume of water.

  • Adjust pH to ~7–8 using saturated NaHCO₃ or 1M NaOH.

  • Extract with Ethyl Acetate or Dichloromethane (3x).

  • Dry organic layer over MgSO₄ and concentrate in vacuo.

Visualizing the Solubilization Logic

Solubilization Start Start: Solid HCl Salt Solvent_Choice Choose Solvent Start->Solvent_Choice Water Water / Buffer Solvent_Choice->Water Aqueous Assay Organic Organic (DMSO/MeOH) Solvent_Choice->Organic Stock / Synthesis Direct_Use Direct Dissolution (pH < 5) Water->Direct_Use Highly Soluble Acidic_Check Is Acidity Tolerable? Organic->Acidic_Check Acidic_Check->Direct_Use Yes Neutralize In-situ Neutralization (Add TEA or DIEA) Acidic_Check->Neutralize No (Base Sensitive)

Figure 2: Workflow for solubilization based on solvent system and pH requirements.

Quality Control & Waste Disposal

Purity Verification

Before using a stored batch for critical experiments, verify purity:

  • ¹H NMR (DMSO-d₆): Check for water peak broadening or shifting, which indicates hygroscopicity issues. Look for extra aromatic peaks indicating oxidation.

  • HPLC: Run a gradient (5% to 95% Acetonitrile in Water + 0.1% Formic Acid). The oxidized N-oxide impurities typically elute earlier than the parent compound due to increased polarity.

Disposal[7]
  • Solid Waste: Dispose of as hazardous chemical waste (Toxic).

  • Liquid Waste: Halogenated organic waste stream (due to HCl content) or aqueous toxic waste depending on the solvent.

  • Neutralization: Small aqueous spills can be neutralized with dilute sodium bicarbonate before cleanup with absorbent pads.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1121-78-4, 6-Methylpyridin-3-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for handling hygroscopic pyridine derivatives. Retrieved from [Link]

Sources

Safe Handling and Application Protocol: 6-Methylpyridin-3-ol Hydrochloride

[1]

Part 1: Executive Summary & Application Context[1][3]

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7 for HCl salt; 1121-78-4 for free base) is a bifunctional heterocyclic building block widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of antibacterial, antifungal, and antitumor agents [1].[1]

Unlike its simple pyridine analogs, the presence of the hydroxyl group at the 3-position and a methyl group at the 6-position introduces unique electronic properties.[1] The hydroxyl group acts as a hydrogen bond donor/acceptor and a site for functionalization (e.g., etherification), while the pyridine nitrogen serves as a proton acceptor or metal coordination site.[2] The hydrochloride salt form is preferred for stability but introduces significant hygroscopicity and acidity , necessitating specific handling protocols to maintain reagent integrity and safety.[1][2]

Key Physicochemical Profile[2][4][5][6][7][8][9]
PropertyValue / DescriptionRelevance to Handling
Molecular Formula C₆H₇NO[1][3][4] · HClSalt stoichiometry must be accounted for in molarity calculations.[2]
Molecular Weight 145.59 g/mol (Salt)~33% mass increase over free base (109.13 g/mol ).[1][2]
Physical State Crystalline Powder (Beige/Tan)Prone to caking if exposed to moisture.[1][2]
Solubility High: Water, Methanol, DMSOLow: Et₂O, Hexanes, CH₂Cl₂Use polar solvents for dissolution; non-polar for precipitation/washing.[1][2]
Acidity (pKa) Pyridinium NH⁺: ~5.5Phenolic OH: ~9.5Solutions are acidic (pH ~2-3).[1][2] Requires base (≥2 eq) to fully deprotonate for nucleophilic reactions.[2]
Hygroscopicity High Rapidly absorbs atmospheric water; alters stoichiometry and promotes hydrolysis of sensitive partners.[1][2]

Part 2: Hazard Assessment & Safety Engineering[1]

GHS Classification (Self-Validated)

While some automated databases conflate this compound with highly toxic aminopyridines, a structural activity relationship (SAR) analysis and specific SDS review confirms the following profile for 6-Methylpyridin-3-ol HCl [2, 3]:

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][6]

  • Corrosivity: As an HCl salt, concentrated aqueous solutions are corrosive to metals and irritating to mucous membranes.[1][2]

"Defense in Depth" Engineering Controls
  • Primary Barrier: Fume hood with face velocity >0.5 m/s.[1][2]

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a hood (not recommended).[1][2]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1][2] Double gloving is recommended when handling concentrated stock solutions to prevent acid permeation.[2]

  • Eye: Chemical splash goggles.[1][2] Safety glasses are insufficient for acidic salt handling due to fine dust generation.[2]

Part 3: Handling Protocols

Protocol A: Storage & Stability Management

Objective: Prevent deliquescence (absorbing moisture until dissolved) and oxidative degradation.[1][2]

  • Container: Amber glass vials with Teflon-lined caps.

  • Environment: Store at 2–8°C in a desiccator.

  • Desiccant: Use indicating silica gel or Drierite.[1][2] If the indicator changes color, re-dry the environment immediately.[2]

  • Inert Gas: Backfill storage vials with Argon or Nitrogen after every use.[1][2] Oxygen can slowly oxidize the electron-rich phenol ring over months.[1]

Protocol B: Safe Weighing & Solubilization

Causality: The HCl salt is hygroscopic.[1][2] Weighing in open air leads to "weight creep," resulting in inaccurate stoichiometry and introduction of water into anhydrous reactions.[2]

Step-by-Step Methodology:

  • Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation from forming inside the bottle.[2]

  • Rapid Weighing:

    • Tare the receiving vessel (containing solvent or empty) before opening the reagent bottle.[2]

    • Dispense quickly.[2][7] Do not return unused powder to the stock bottle.[2]

  • Solubilization Logic:

    • For Aqueous Buffers: Add directly to water; expect pH drop.[2] Adjust pH after dissolution.

    • For Organic Synthesis: Dissolve in dry Methanol or DMSO.[2] If using in a non-polar reaction (e.g., DCM), you must perform a Free-Basing step first (see Diagram 1).[1][2]

Protocol C: Reaction Setup (The "Free-Basing" Strategy)

Context: Many reactions (e.g., O-alkylation) require the nucleophilic free base or phenolate, not the protonated hydrochloride salt.[1]

  • Suspension: Suspend the HCl salt in the reaction solvent (e.g., DMF or Acetone).[2]

  • Scavenger Base Addition: Add a mild base (e.g., K₂CO₃, Et₃N) before the electrophile.[1][2]

    • Stoichiometry: You need 1.0 eq of base just to neutralize the HCl.[1][2] You need 2.0+ eq to generate the active phenolate nucleophile.[1][2]

  • Verification: The initial suspension often clears (or changes precipitate form) as the HCl is neutralized.[2]

Part 4: Visualizing the Chemistry[1]

Diagram 1: pH-Dependent Speciation & Reactivity

This diagram illustrates how pH manipulation alters the chemical behavior of the compound, dictating which solvent and reaction conditions must be used.[1]

SpeciationSaltHCl Salt Form(Reagent as supplied)Water Soluble, AcidicNeutralFree Base(Neutral pH)Soluble in DCM/EtOAcSalt->Neutral+ 1 eq. Base(Neutralization)Neutral->Salt+ HClPhenolatePhenolate Anion(High pH > 10)Active NucleophileNeutral->Phenolate+ Strong Base(Deprotonation)Phenolate->Neutral+ Acid

Caption: Chemical speciation of 6-Methylpyridin-3-ol. The HCl salt (Red) requires neutralization to access the organic-soluble Free Base (Yellow) or the reactive Phenolate (Green).[1]

Diagram 2: Safe Handling Workflow

A decision tree for researchers to select the correct handling method based on their application.

WorkflowStartStart: 6-Methylpyridin-3-ol HClCheckCheck ApplicationStart->CheckAqAqueous / Biological(Buffers, Media)Check->AqOrgOrganic Synthesis(Alkylation, Coupling)Check->OrgAqStep1Dissolve in H2O/BufferAq->AqStep1OrgStep1Is solvent Polar? (MeOH/DMSO)Org->OrgStep1AqStep2Check pH (Solution will be Acidic)AqStep1->AqStep2AqStep3Adjust pH with NaOH/KOHAqStep2->AqStep3OrgYesYes: Dissolve directlyOrgStep1->OrgYesYesOrgNoNo: (DCM/THF)OrgStep1->OrgNoNoOrgActionPerform Biphasic Extraction(DCM / Sat. NaHCO3)OrgNo->OrgActionOrgDryDry Organic Layer (MgSO4)& Evaporate to Free BaseOrgAction->OrgDry

Caption: Operational workflow. Note the critical "Free-Basing" step (Red/Yellow nodes) required for non-polar organic solvents.[1]

Part 5: Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[1]Apply moisturizer.[2] If redness persists (acid burn), seek medical attention.
Eye Contact Rinse with water/saline for 15 min.[1][2][8]Do not rub eyes.[1][2] The HCl salt particles are abrasive and corrosive.[2] Seek ophthalmologist.
Spill (Solid) Cover with weak base (Sodium Bicarbonate).[1][2]Sweep up carefully to avoid dust.[2] Place in chemical waste.[2]
Inhalation Move to fresh air immediately.If wheezing occurs (HCl irritation), monitor for 1 hour.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14275, 6-Methylpyridin-3-ol. Retrieved February 18, 2026, from [Link][2]

  • Bordwell, F. G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved February 18, 2026, from [Link][2]

Application Note: Solubilization and Handling of 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise solubilization and handling of 6-Methylpyridin-3-ol hydrochloride (CAS: 10602-28-5). It synthesizes chemical principles with practical laboratory protocols to ensure experimental reproducibility.

Executive Summary & Compound Profile

6-Methylpyridin-3-ol hydrochloride is the hydrochloride salt of 2-methyl-5-hydroxypyridine. Unlike its free base counterpart, which has limited water solubility, the hydrochloride salt is engineered for enhanced aqueous solubility. However, this ionization brings specific challenges regarding pH stability and hygroscopicity that must be managed to prevent experimental artifacts.

PropertyData
Systematic Name 6-Methylpyridin-3-ol hydrochloride
Synonyms 2-Methyl-5-hydroxypyridine HCl; 3-Hydroxy-6-methylpyridine hydrochloride
CAS Number 10602-28-5
Molecular Weight 145.59 g/mol (Salt); 109.13 g/mol (Free Base)
Appearance White to off-white crystalline solid
Storage Hygroscopic; Store at 2–8°C (desiccated)
Solubility Profile Water (High), DMSO (High), Ethanol (Moderate)

Physicochemical Logic for Solubilization

Understanding the "Why" before the "How" is critical for assay reliability.

The Salt vs. Free Base Distinction

The hydrochloride moiety protonates the pyridine nitrogen (approximate pKa ~6.0), rendering the molecule ionic.

  • Advantage: Drastically improved solubility in aqueous media (PBS, water) compared to the lipophilic free base.

  • Risk: Dissolution in water releases protons (

    
    ), creating an acidic solution. In unbuffered systems, this can drop the pH significantly, potentially killing cells or altering enzymatic rates independently of the compound's specific activity.
    
Solvent Selection Matrix
SolventRecommended ForCaveats
DMSO (Dimethyl Sulfoxide) Biological Assays (Preferred). Cryo-stable stocks; sterile.Ensure final assay concentration of DMSO is <0.5% to avoid vehicle toxicity.
Water (Deionized/Milli-Q) Chemical Synthesis / Acute Use. High solubility.Acidic pH (~4-5 at high conc). Prone to microbial growth if not sterile filtered.
Ethanol Specific Organic Reactions. Evaporation issues in open wells; lower solubility limit than DMSO.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO (Standard)

Best for: Cell culture, enzyme inhibition assays, and long-term storage.

Materials:

  • 6-Methylpyridin-3-ol hydrochloride (Solid)[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)

  • Vortex mixer

  • Amber glass vials (to protect from light)

Procedure:

  • Calculate Mass: To prepare 1 mL of 100 mM stock:

    
    
    
    
    
  • Weighing: Accurately weigh ~14.6 mg of the substance into a sterile microcentrifuge tube or amber vial.

    • Note: Due to hygroscopicity, weigh quickly and re-seal the bulk container immediately.

  • Dissolution: Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The solid should dissolve completely to form a clear, colorless solution.

    • Validation: Inspect against a dark background. If particles remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for >6 months.

Protocol B: Preparation of Aqueous Working Solution (with pH Control)

Best for: Immediate use in buffer-sensitive systems.

Procedure:

  • Dissolve: Dissolve the calculated mass in water (e.g., 10 mg/mL).

  • pH Check: Measure the pH. It will likely be acidic (pH 4.0–5.5).

  • Neutralization (Critical):

    • If adding to a strong buffer (e.g., 100 mM Phosphate Buffer), the buffer capacity may absorb the acidity.

    • If adding to a weak buffer or media: Pre-neutralize the stock carefully with dilute NaOH (0.1 N) to pH ~7.0 before adding to cells.

    • Warning: Rapid neutralization to high pH (>9) may precipitate the free base form. Keep pH near neutral (7.0–7.4).

  • Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter . Do not use nylon filters if the solution is highly acidic before neutralization.

Visualizing the Workflow

The following diagrams illustrate the decision logic and handling process to ensure scientific integrity.

Diagram 1: Solubilization Decision Tree

SolubilityWorkflow Start Start: 6-Methylpyridin-3-ol HCl AppType Select Application Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay ChemSyn Chemical Synthesis AppType->ChemSyn DMSO_Stock Prepare DMSO Stock (100 mM) BioAssay->DMSO_Stock Preferred Water_Stock Prepare Aqueous Stock (Acidic pH) ChemSyn->Water_Stock If compatible Dilution Dilute into Media/Buffer DMSO_Stock->Dilution pH_Check CRITICAL: Check pH Water_Stock->pH_Check Ready Ready for Experiment Dilution->Ready Adjust Adjust pH to 7.4 (if buffer capacity low) pH_Check->Adjust Acidic pH_Check->Ready Buffered OK Adjust->Ready

Caption: Decision tree for selecting the optimal solvent based on experimental application.

Diagram 2: pH Management Mechanism

pHMechanism Salt HCl Salt (Solid) Water Water Addition Salt->Water Dissociation Dissociation: R-Py-OH + H+ + Cl- Water->Dissociation AcidicSol Acidic Solution (pH < 6.0) Dissociation->AcidicSol Buffer Add Buffer/Base (Neutralization) AcidicSol->Buffer Physio Physiological Solution (pH 7.4) Buffer->Physio

Caption: Mechanism of acidification upon dissolution and the requirement for buffering.

Troubleshooting & FAQ

Q1: My solution turned yellow after dissolving. Is it degraded?

  • Analysis: Pyridine derivatives can exhibit color changes (yellowing) due to trace oxidation or pH shifts.

  • Action: If the color is faint pale yellow, it is likely acceptable. If dark yellow/brown, oxidation has occurred. Discard and use fresh solid. Store stocks under inert gas (Nitrogen/Argon) if possible.

Q2: Can I store the aqueous solution?

  • Advice: Aqueous solutions of the HCl salt are stable for short periods (days) at 4°C. However, for long-term storage, hydrolysis or microbial contamination is a risk. Always store as a DMSO stock at -20°C.

Q3: The compound precipitated when I added it to cell media.

  • Cause: This is likely "Shock Precipitation." You may have added a highly concentrated DMSO stock (e.g., 100 mM) directly to cold media, or the pH shift caused the free base to crash out.

  • Solution: Dilute the stock stepwise or ensure the media is warm and vortexing while adding. Ensure the final concentration does not exceed the solubility limit of the free base (approx. 1–5 mM in aqueous media).

References

  • CymitQuimica. 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride Product Information. Retrieved from

  • PubChem. 6-Methylpyridin-3-ol (Compound Summary). National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 6-Methylpyridin-3-ol. Retrieved from

  • Sigma-Aldrich. Solubility & Stability of Pyridine Derivatives. Retrieved from

Sources

Cell-based assays involving 6-Methylpyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of 6-Methylpyridin-3-ol Hydrochloride Subtitle: Protocols for Antioxidant Profiling and Neuroprotective Rescue Assays

Introduction & Scope

6-Methylpyridin-3-ol hydrochloride (Synonyms: 2-methyl-5-hydroxypyridine HCl; 3-hydroxy-6-methylpyridine HCl) is a biologically active pyridine derivative structurally analogous to Vitamin B6 (pyridoxine) and the pharmaceutical antioxidant Emoxypine .[1]

While often utilized as a high-purity intermediate in the synthesis of kinase inhibitors (e.g., FGFR4 and Hsp90 inhibitors), this molecule possesses intrinsic bioactivity. Its electron-rich hydroxylated pyridine ring allows it to act as a radical scavenger and a modulator of cellular oxidative stress.[1][2]

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Serving as a scaffold for designing novel neuroprotective agents.[1]

  • Oxidative Stress Modeling: Acting as a reference standard for evaluating intracellular Reactive Oxygen Species (ROS) scavenging.[1]

  • Metabolic Research: Investigating pyridine-dependent enzyme inhibition (e.g., glucosyltransferases).[1]

This guide details standardized protocols for evaluating the cytotoxicity , antioxidant capacity , and neuroprotective efficacy of 6-Methylpyridin-3-ol HCl in cell-based systems.[1]

Material Properties & Handling

  • Chemical Name: 6-Methylpyridin-3-ol hydrochloride[1][3]

  • CAS (Free Base): 1121-78-4

  • CAS (HCl Salt): 54486-90-7 (Commonly referenced for salt forms)[1]

  • Molecular Formula: C₆H₇NO[1][4][5] · HCl

  • Solubility: Highly soluble in water and aqueous buffers (PBS, cell culture media) up to 50 mM.

  • Stability: Hygroscopic.[1] Store at -20°C in a desiccated environment. Solutions should be prepared fresh or aliquoted and frozen at -80°C to prevent oxidation of the phenolic hydroxyl group.

Expert Insight: Unlike the free base, the hydrochloride salt does not require DMSO for solubilization at biological concentrations (<1 mM). This eliminates solvent-induced toxicity artifacts, making it superior for sensitive neuronal assays.

Experimental Workflows

Protocol A: Determination of Non-Toxic Range (CCK-8 Assay)

Objective: To establish the maximum non-toxic concentration (MNTC) in PC12 (rat pheochromocytoma) or HepG2 cells.[1]

Materials:

  • Cell Line: PC12 (ATCC® CRL-1721™)[1]

  • Reagent: Cell Counting Kit-8 (CCK-8)[1]

  • Media: DMEM supplemented with 10% FBS and 1% Pen/Strep.[1]

Procedure:

  • Seeding: Plate PC12 cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Aspirate media and add fresh media containing 6-Methylpyridin-3-ol HCl at serial dilutions: 0, 10, 50, 100, 250, 500, and 1000 µM.

    • Control: Media only (Vehicle).[1]

    • Blank: Media without cells.[1]

  • Incubation: Incubate for 24 or 48 hours.

  • Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–4 hours until orange dye develops.

  • Measurement: Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate % Viability =

    
    .[1]
    

Acceptance Criteria: The MNTC is defined as the highest concentration maintaining >95% cell viability.[1] For most pyridine derivatives, this is typically between 100–500 µM.

Protocol B: Cellular Antioxidant Activity (CAA) Assay

Objective: To quantify the ability of 6-Methylpyridin-3-ol HCl to scavenge intracellular ROS induced by Hydrogen Peroxide (


).[1]

Mechanism: The probe DCFH-DA diffuses into cells and is deacetylated to non-fluorescent DCFH.[1] Intracellular ROS oxidizes DCFH to fluorescent DCF. The compound prevents this oxidation.

Procedure:

  • Seeding: Plate PC12 cells (

    
    /well) in black-walled, clear-bottom 96-well plates. Incubate overnight.
    
  • Pre-treatment: Treat cells with 6-Methylpyridin-3-ol HCl (at MNTC, e.g., 50, 100, 200 µM) for 2 hours .

  • Stress Induction: Do not wash cells.[1] Add

    
     (final concentration 200–400 µM) directly to the wells. Co-incubate for 30 minutes.
    
  • Probe Loading: Remove media. Wash 1x with PBS. Add 10 µM DCFH-DA in serum-free media.[1] Incubate for 30 minutes in the dark.

  • Wash: Wash cells 2x with PBS to remove extracellular probe.

  • Quantification: Measure fluorescence immediately (Ex/Em: 485/535 nm).

Data Visualization (Graphviz):

ROS_Scavenging_Workflow Seed Seed PC12 Cells (96-well Black Plate) Treat Pre-treat with 6-Methylpyridin-3-ol (2 Hours) Seed->Treat 24h Attachment Stress Induce Stress (H2O2 Challenge) Treat->Stress Co-incubation Probe Load DCFH-DA (30 mins) Stress->Probe Wash & Load Read Measure Fluorescence (Ex 485 / Em 535) Probe->Read Quantify ROS

Caption: Workflow for Cellular Antioxidant Activity (CAA) assay using DCFH-DA probe.

Protocol C: Neuroprotection Against Glutamate Excitotoxicity

Objective: To assess if the compound prevents neuronal death caused by glutamate overstimulation (a model for ischemic stroke).[1]

Rationale: Similar to Emoxypine, 6-Methylpyridin-3-ol is hypothesized to stabilize membranes and reduce excitotoxic calcium influx.[1]

Procedure:

  • Differentiation (Optional but Recommended): Treat PC12 cells with NGF (50 ng/mL) for 5 days to induce neurite outgrowth.[1]

  • Pre-incubation: Add 6-Methylpyridin-3-ol HCl (10–100 µM) for 2 hours.

  • Insult: Add L-Glutamate (final concentration 10–20 mM). Incubate for 24 hours.

  • Analysis:

    • Viability: CCK-8 or MTT assay.[1]

    • Membrane Integrity: LDH Release Assay (measure LDH in supernatant).[1]

  • Calculation: Neuroprotection % =

    
    .[1]
    

Mechanistic Pathway

The biological activity of 3-hydroxypyridine derivatives is often attributed to the modulation of the Nrf2-ARE pathway and direct radical scavenging.

Mechanism_Pathway Compound 6-Methylpyridin-3-ol ROS ROS / Free Radicals Compound->ROS Direct Scavenging Nrf2 Nrf2 Translocation Compound->Nrf2 Up-regulation Mito Mitochondrial Membrane Stabilization Compound->Mito Lipid Protection ROS->Mito Damages Glutamate Glutamate Excess Glutamate->ROS Induces ARE ARE Activation (HO-1, NQO1) Nrf2->ARE Promotes Survival Neuronal Survival & Reduced Apoptosis Mito->Survival Maintains ATP ARE->Survival Antioxidant Enzymes

Caption: Putative mechanism of action involving direct ROS scavenging and Nrf2 pathway activation.[1]

Data Analysis & Troubleshooting

IssuePossible CauseSolution
Precipitation in Media High concentration (>10 mM) or pH shift.[1]The HCl salt is acidic.[1] Check media pH after addition; adjust with NaOH if media turns yellow (acidic).
High Background (ROS) Probe auto-oxidation or light exposure.[1]Keep DCFH-DA solutions in the dark. Use phenol-red free media for fluorescence reading.
No Protection Observed Pre-incubation time too short.[1]Hydroxypyridines often require >2h pre-incubation to prime intracellular antioxidant systems.

References

  • BenchChem Technical Support. (2025).[1] In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine.Link

  • Voronina, T. A. (2012).[1] Antioxidant and membrane-stabilizing properties of 3-hydroxypyridine derivatives.[6]Psychopharmacology & Biological Narcology, 12(3), 115-123.[1] (Contextual grounding on Emoxypine analogs).

  • Peresypkina, A., et al. (2020).[6] Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate.[6]Biology, 9(3),[6] 45. Link

  • Koo, H., et al. (2000). Inhibition of Streptococcus mutans glucosyltransferase by pyridine analogs.[1]Archives of Oral Biology, 45(1), 65-73.[1] (Demonstrates enzyme inhibitory potential of 2-methyl-5-hydroxypyridine).

  • PubChem Database. Compound Summary for CID 14275 (2-Methyl-5-hydroxypyridine).Link

Sources

Troubleshooting & Optimization

6-Methylpyridin-3-ol hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Troubleshooting Guide[1]

Introduction

6-Methylpyridin-3-ol hydrochloride (also known as 5-Hydroxy-2-methylpyridine HCl) is a critical heterocyclic intermediate used in the synthesis of agrochemicals, vitamin B6 analogs, and pharmaceutical ligands. While the pyridine ring is generally robust, the presence of the electron-donating hydroxyl group at position 3, combined with the hydrochloride salt form, introduces specific stability challenges—primarily hygroscopicity and oxidative sensitivity .[1]

This guide addresses the physicochemical behaviors of this compound, providing actionable troubleshooting for researchers encountering stability issues during storage or formulation.

Part 1: Storage & Handling (The Basics)

Q: My sample has clumped together. Is it still usable?

A: Clumping indicates moisture absorption. The hydrochloride salt of 6-Methylpyridin-3-ol is hygroscopic .

  • Diagnosis: If the color remains off-white/beige, the chemical integrity is likely intact, and the clumping is physical.[1]

  • Action: Dry a small aliquot in a vacuum desiccator over

    
     for 24 hours. Retest purity via HPLC. If the color has darkened (brown/black), chemical degradation (oxidation) has likely occurred—discard the lot.[1]
    
  • Prevention: Store under inert atmosphere (Argon/Nitrogen) in tightly sealed containers with desiccant packs.

Q: What are the optimal storage conditions?

A: Follow the "Triple-D" rule: Dry, Dark, Desiccated. [1][2]

  • Temperature: Refrigeration (2–8°C) is recommended to slow oxidative kinetics.

  • Light: Store in amber vials. The electron-rich pyridine ring is susceptible to photo-oxidation.

  • Atmosphere: Flush headspace with nitrogen after every use.

Part 2: Chemical Stability & Degradation Mechanisms

Q: What are the primary degradation pathways?

The 3-hydroxyl group activates the pyridine ring, making it susceptible to electrophilic attack and oxidation, particularly at the ortho (position 2) and para (position 4) sites relative to the hydroxyl group.[1]

1. Oxidation (The "Browning" Effect)

In the presence of oxygen and moisture, 6-Methylpyridin-3-ol can undergo oxidative coupling or hydroxylation.

  • Mechanism: Formation of Pyridine-N-oxides or oxidation to quinone-like species (e.g., pyridine-2,5-diones). These conjugated systems are often chromophores, responsible for the sample turning yellow or brown.[1]

  • Risk Factor: High pH solutions accelerate this process by deprotonating the phenol (

    
    ), creating the more reactive phenolate anion.[1]
    
2. Photolytic Degradation

UV light exposure can induce radical formation at the methyl group or ring positions, leading to dimerization.[1]

Visualization: Stability Decision Tree

The following diagram outlines the logical flow for assessing sample integrity based on visual and analytical cues.

StabilityWorkflow Start User Observation: Sample Issue CheckColor Check Color Start->CheckColor Beige Off-White / Beige CheckColor->Beige Normal Brown Yellow / Brown / Black CheckColor->Brown Degraded CheckTexture Check Texture Beige->CheckTexture ActionDiscard Action: Irreversible Oxidation DISCARD Brown->ActionDiscard Clumped Clumped / Wet CheckTexture->Clumped Hygroscopic FreeFlow Free Flowing CheckTexture->FreeFlow Good ActionDry Action: Vacuum Dry & Retest HPLC Clumped->ActionDry ActionUse Action: Safe to Use FreeFlow->ActionUse

Figure 1: Decision matrix for initial quality assessment of 6-Methylpyridin-3-ol HCl.

Part 3: Analytical Troubleshooting

Q: I see "Ghost Peaks" in my HPLC chromatogram. What are they?

A: Extra peaks often result from solution instability or column interactions.

ObservationProbable CauseCorrective Action
Fronting Peak Sample solvent mismatchDissolve sample in mobile phase. Avoid pure methanol if mobile phase is highly aqueous.
Peak @ RRT 0.8-0.9 N-Oxide ImpurityCheck for oxidative stress. Use fresh buffer.
Broad Tailing Silanol InteractionThe basic nitrogen interacts with column silanols. Add 0.1% Triethylamine (TEA) or use a "Base-Deactivated" (BDS) C18 column.
Split Peaks pH MismatchThe HCl salt is acidic. Ensure buffer capacity (>20mM phosphate) is sufficient to maintain pH.[1]
Q: How do I distinguish between the salt and free base in analysis?

A: In Reversed-Phase HPLC (RP-HPLC), the salt dissociates. You are analyzing the protonated or neutral species depending on mobile phase pH.

  • Note: If you are quantifying against a free-base standard, apply a molecular weight correction factor:

    
    [1]
    

Part 4: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

To validate your analytical method, perform these stress tests to identify potential degradation products.

1. Oxidative Stress

  • Step 1: Dissolve 10 mg of 6-Methylpyridin-3-ol HCl in 10 mL of Mobile Phase.

  • Step 2: Add 1 mL of 3% Hydrogen Peroxide (

    
    ) .[2]
    
  • Step 3: Incubate at Room Temperature for 2 hours (Protect from light).

  • Step 4: Analyze via HPLC.[3] Look for early eluting peaks (polar N-oxides).

2. Acid/Base Hydrolysis

  • Acid: 0.1 N HCl at 60°C for 4 hours. (Expect minimal degradation; pyridines are acid-stable).

  • Base: 0.1 N NaOH at 60°C for 4 hours. (Expect discoloration/degradation; phenolic oxidation is rapid at high pH).[1]

Protocol B: Standard HPLC Method for Purity
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 278 nm (Characteristic absorption of the pyridine ring).

  • Temperature: 25°C.

Visualization: Degradation Pathway Logic

This diagram illustrates the theoretical chemical susceptibility of the molecule.

DegradationPath Compound 6-Methylpyridin-3-ol (Intact) Oxidation Oxidative Stress (H2O2 / Air) Compound->Oxidation Light UV Light (Photolysis) Compound->Light NOxide Pyridine-N-Oxide (Polar Impurity) Oxidation->NOxide N-oxidation Quinone Quinone Species (Colored) Oxidation->Quinone Ring Oxidation Dimer Radical Dimerization (Late Eluting) Light->Dimer Radical Coupling

Figure 2: Theoretical degradation pathways leading to common impurities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14275, 5-Hydroxy-2-methylpyridine. Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] Retrieved from [Link]

Sources

Technical Support Center: 6-Methylpyridin-3-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Overview

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7), also known as 5-hydroxy-2-picoline HCl, is a critical intermediate in the synthesis of functionalized pyridines and pharmaceutical active ingredients (APIs).

The primary synthesis route involves the diazotization-hydrolysis of 5-amino-2-methylpyridine. While conceptually simple, this pathway is prone to specific impurity profiles driven by the instability of the diazonium intermediate and the electron-rich nature of the resulting phenol.

Synthesis Pathway & Impurity Origins

The following diagram maps the standard synthesis workflow and the specific nodes where critical impurities are generated.

SynthesisPath Start Start: 2-Methyl-5-nitropyridine Step1 Reduction (H2/Pd-C) Start->Step1 Inter1 Intermediate: 5-Amino-2-methylpyridine Step1->Inter1 Step2 Diazotization (NaNO2/HCl, <5°C) Inter1->Step2 ImpA Impurity A: Unreacted Amine (Incomplete Diazotization) Inter1->ImpA Residual Diazo Unstable Diazonium Salt Step2->Diazo Step3 Hydrolysis (H2O, Heat) Diazo->Step3 ImpB Impurity B: 5-Chloro-2-methylpyridine (Sandmeyer Side Rxn) Diazo->ImpB High [Cl-] ImpC Impurity C: Azo Dimers (Diazo Coupling) Diazo->ImpC Coupling w/ Phenol Product Target: 6-Methylpyridin-3-ol Step3->Product SaltForm HCl Salt Formation Product->SaltForm ImpD Impurity D: Oxidation Products (Quinones/N-Oxides) Product->ImpD Air/Light Final Final: 6-Methylpyridin-3-ol HCl SaltForm->Final

Figure 1: Critical Control Points in the synthesis of 6-Methylpyridin-3-ol HCl.

Common Impurities Profile

The following table summarizes the most frequent impurities detected by HPLC/LC-MS during this synthesis.

Impurity IDChemical NameOriginDetection (Relative Retention)Removal Strategy
Impurity A 5-Amino-2-methylpyridineIncomplete diazotization or reduction carryover.0.6 - 0.8 RRT (More polar/basic)Acidic wash (remains protonated in aq phase) or recrystallization from EtOH.
Impurity B 5-Chloro-2-methylpyridineCompetitive substitution of diazonium by Cl⁻ (Sandmeyer-type).1.5 - 1.8 RRT (Non-polar)Difficult to remove by crystallization. Minimize [Cl⁻] during hydrolysis or use H₂SO₄ for diazotization.
Impurity C Azo-coupling DimersReaction of diazonium salt with already formed phenol.2.0+ RRT (Highly retained, colored)Slow addition of nitrite; maintain low pH to suppress phenolate formation.
Impurity D 2-Methyl-5-nitropyridineUnreacted starting material (from Step 1).1.2 - 1.4 RRT Check reduction completion via TLC/HPLC before proceeding to diazotization.
Impurity E Inorganic Salts (NaCl/KCl)Neutralization by-products.Void Volume (Ash content)Solubility difference: Product is soluble in hot EtOH; salts are not.

Troubleshooting Guide (Q&A)

Issue 1: Product Discoloration (Red/Brown Solid)

User Question: "My final hydrochloride salt is reddish-brown instead of off-white. 1H NMR looks okay, but the color is persistent. What is this?"

Technical Insight: This is a classic signature of Azo Coupling (Impurity C) or oxidative polymerization.

  • Mechanism: As the diazonium salt hydrolyzes to the phenol (product), the phenol can react with the remaining diazonium salt to form deeply colored azo dyes. This is accelerated if the pH rises above 4-5 during the reaction.

  • Oxidation: Pyridinols are electron-rich and susceptible to air oxidation, forming quinone-like species.

Corrective Action:

  • Protocol Adjustment: Ensure the hydrolysis step is performed under strictly acidic conditions (pH < 1). Do not neutralize the diazonium solution before heating.

  • Purification: Recrystallize the crude HCl salt from Ethanol/Acetone with activated charcoal. The charcoal is highly effective at adsorbing planar azo impurities.

Issue 2: Presence of "Impurity B" (Chlorinated By-product)

User Question: "I see a persistent impurity at RRT ~1.6 in HPLC. It has a mass of M+18 compared to the product. Is this the chloro-derivative?"

Technical Insight: Yes, this is likely 5-chloro-2-methylpyridine .

  • Causality: When using HCl and NaNO₂, the concentration of chloride ions (Cl⁻) is high. The diazonium group is a "super-leaving group" and can be displaced by Cl⁻ even without a copper catalyst, especially at higher temperatures required for hydrolysis.

Corrective Action:

  • Switch Acid: Use Sulfuric Acid (H₂SO₄) instead of HCl for the diazotization and hydrolysis steps. The sulfate anion is non-nucleophilic and will not displace the diazonium group.

  • Conversion: After hydrolysis in H₂SO₄, neutralize to the free base, extract, and then form the HCl salt using ethereal HCl or conc. HCl in the final step.

Issue 3: Low Yield & Hygroscopicity

User Question: "The product turns into a sticky oil upon filtration and yield is <40%. How do I get a crystalline solid?"

Technical Insight: 6-Methylpyridin-3-ol HCl is hygroscopic. If excess water is present or if the free base was not fully converted to the salt, it forms an oil. Furthermore, the Zwitterion Effect can trap the product in the aqueous phase during workup.

Corrective Action:

  • Isoelectric Point (pI): When isolating the free base, adjust pH to the pI (approx pH 6.5–7.5) to maximize precipitation/extraction efficiency.

  • Drying: The final salt formation must be done in anhydrous conditions (e.g., HCl gas in isopropanol or dioxane).

  • Desiccation: Store the final solid in a desiccator over P₂O₅.

Validated Synthesis Protocol

This protocol is designed to minimize Impurity B (Chloro) and Impurity C (Azo).

Step 1: Diazotization (Sulfuric Acid Method)
  • Dissolve 5-amino-2-methylpyridine (1.0 eq) in 35% H₂SO₄ (5.0 eq).

  • Cool the solution to 0–5°C (Ice/Salt bath). Critical: Temperature >5°C leads to phenol formation prematurely and azo coupling.

  • Add NaNO₂ (1.1 eq) solution dropwise, maintaining internal temp <5°C.

  • Stir for 30 mins at 0°C. Confirm excess nitrous acid (starch-iodide paper turns blue). Destroy excess with Urea if necessary.

Step 2: Hydrolysis
  • Transfer the cold diazonium solution slowly into a separate vessel containing boiling dilute H₂SO₄ (100°C).

    • Why? Adding cold diazo to hot acid ensures immediate hydrolysis of the diazonium species, preventing it from accumulating and coupling with the formed product.

  • Reflux for 30–60 mins until gas evolution (N₂) ceases.

Step 3: Isolation & Salt Formation
  • Cool to room temperature. Neutralize with Na₂CO₃ to pH 7.0 .

  • Extract with Ethyl Acetate (3x). The product is moderately water-soluble; salting out with NaCl helps.

  • Dry organics (Na₂SO₄) and concentrate to obtain the Crude Free Base.

  • Dissolve Free Base in Anhydrous Ethanol .

  • Add HCl in Dioxane (4M) dropwise at 0°C until pH ~2.

  • Precipitate with Diethyl Ether or Acetone . Filter and dry under vacuum.

Analytical Specifications

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV @ 280 nm (Pyridinol absorption) and 254 nm.

Acceptance Criteria:

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): > 98.0%.[1][2]

  • Impurity A (Amine): < 0.15%.[3]

  • Impurity B (Chloro): < 0.10%.[2][4]

  • Loss on Drying: < 1.0%.

References

  • Synthesis & Stability of Pyridinols

    • Structure and stability of 2-ethyl-6-methylpyridin-3-ol salts.[5] ResearchGate.

  • Diazotization Mechanisms & Impurities

    • Diazotization of Amines: Mechanism and Side Reactions. Chemistry LibreTexts.

  • Impurity Profiling in Pyridine Derivatives

    • Investigation of Impurities in Peptide Pools (Relevant for side-chain modifications). MDPI.

  • Chemical Properties & Safety

    • 5-Hydroxy-2-methylpyridine Safety & Data.[1][4] PubChem.[2][4]

Sources

How to improve the yield of 6-Methylpyridin-3-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 6-Methylpyridin-3-ol hydrochloride (also known as 5-hydroxy-2-methylpyridine HCl).

Case Reference: CAS 1121-78-4 | Compound Class: 3-Hydroxypyridines Primary Application: Precursor for Vitamin B6 analogs, kinase inhibitors, and COX-2 inhibitors.

Route Selection & Strategy

User Query: Which synthetic pathway offers the highest reliability for gram-to-kilogram scale synthesis?

Expert Analysis: While multiple routes exist (e.g., hydrolysis of 3-halo-6-methylpyridines or oxidative transformations of furan derivatives), the Diazotization-Hydrolysis of 5-amino-2-methylpyridine is the industry standard for high yield and purity. Unlike 2- or 4-hydroxypyridines, the 3-hydroxy isomer does not tautomerize to a pyridone, making it a true phenol-like pyridine. This chemical stability simplifies the diazotization route.

Comparative Route Analysis
RouteStarting MaterialKey ReagentsYield PotentialScalabilityRisk Profile
A (Recommended) 5-Amino-2-methylpyridine NaNO₂, H₂SO₄, H₂O75-85% HighLow (Standard diazo safety)
B 3-Bromo-6-methylpyridinePd/C, KOH, H₂50-60%MediumHigh cost (Catalyst), Dehalogenation side-rxns
C 2-MethylfuranPropionic anhydride, NH₃40-55%HighComplex workup, "Tar" formation common

Optimized Experimental Protocol

Protocol ID: SYN-6MP3-001 Objective: High-yield synthesis of 6-Methylpyridin-3-ol and conversion to Hydrochloride salt.

Phase 1: Diazotization & Hydrolysis

Principle: The amino group is converted to a diazonium salt at low temperature, which is then hydrolyzed in situ by heating in acidic media to replace the


 group with 

.

Reagents:

  • 5-Amino-2-methylpyridine (1.0 eq)

  • Sulfuric Acid (H₂SO₄), 15-20% aqueous solution (5.0 eq)

  • Sodium Nitrite (NaNO₂), 2.5 M aqueous solution (1.1 eq)

  • Urea (Catalytic, for quenching)

Step-by-Step Workflow:

  • Dissolution: Charge a reactor with 15% H₂SO₄ and cool to 0–5°C . Add 5-amino-2-methylpyridine slowly. Note: Exothermic dissolution.

  • Diazotization: Add the NaNO₂ solution dropwise, maintaining internal temperature <5°C .

    • Critical Control Point: If temperature exceeds 5°C, side reactions (coupling) increase, leading to "tar" formation.

  • Quenching: Stir for 30 mins at 0°C. Add small amounts of Urea to destroy excess nitrous acid (monitor until starch-iodide paper does not turn blue).

  • Hydrolysis: Gently heat the solution to 80–90°C for 1–2 hours. Evolution of N₂ gas will be observed.

    • Visual Cue: The solution will turn from clear/yellow to orange. Darkening indicates overheating or oxidation.

  • Neutralization: Cool to room temperature. Adjust pH to 7.0–7.5 using solid Na₂CO₃ or conc. NaOH.

    • Note: The free base (6-methylpyridin-3-ol) precipitates or oils out at neutral pH.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base (Pale yellow solid, MP: 168–170°C).

Phase 2: Salt Formation (Hydrochloride)

Objective: Convert the free base to the stable, water-soluble HCl salt.

  • Dissolution: Dissolve the crude free base in a minimum volume of Methanol (MeOH) or Ethanol (EtOH) .

  • Acidification: Add 1.2 eq of HCl in Dioxane (4M) or bubble dry HCl gas into the solution at 0°C.

  • Precipitation: Slowly add Diethyl Ether or MTBE until turbidity persists. Cool to -20°C overnight.

  • Filtration: Filter the white crystalline solid. Wash with cold ether.

  • Drying: Dry under vacuum at 40°C. Target MP: >180°C (dec).

Visualization: Reaction Logic & Workflow

SynthesisWorkflow Start Start: 5-Amino-2-methylpyridine Acidification Dissolve in 15% H2SO4 (Temp < 5°C) Start->Acidification Diazotization Add NaNO2 (aq) (Formation of Diazonium Salt) Acidification->Diazotization Nitrosation Hydrolysis Heat to 90°C (N2 displacement by OH) Diazotization->Hydrolysis -N2 gas Neutralization Adjust pH to 7.0 (Free Base Liberation) Hydrolysis->Neutralization Extraction Extract with EtOAc Concentrate Neutralization->Extraction SaltFormation Add HCl/Dioxane Crystallize with Ether Extraction->SaltFormation FinalProduct Product: 6-Methylpyridin-3-ol HCl SaltFormation->FinalProduct

Figure 1: Step-by-step logic flow for the conversion of aminopyridine to the hydroxypyridine hydrochloride salt.

Troubleshooting Guide & FAQs

Issue: Low Yield & "Tar" Formation

Q: My reaction mixture turned black and yield is <30%. What went wrong?

  • Diagnosis: This is the "Azo-Dye Effect." If the diazonium salt is not fully formed or if the temperature rises too fast before hydrolysis, the diazonium species couples with the unreacted starting amine or the product phenol.

  • Solution:

    • Strict Temp Control: Keep the diazotization step strictly below 5°C.

    • Acid Concentration: Ensure H₂SO₄ is at least 15-20%. Low acidity promotes coupling.

    • Dilution: Run the reaction more dilute (0.5 M concentration) to reduce intermolecular coupling rates.

Issue: Purification Difficulties

Q: The free base is not precipitating during neutralization.

  • Diagnosis: 6-Methylpyridin-3-ol is amphoteric and moderately water-soluble. At pH < 6 it is protonated; at pH > 9 it forms a phenolate anion.

  • Solution:

    • Target the Isoelectric Point (pI) : Adjust pH precisely to 7.0–7.2 .

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Switch: Use n-Butanol or IPA/CHCl3 (1:3) for extraction if EtOAc fails.

Issue: Salt Hygroscopicity

Q: The HCl salt becomes sticky upon filtration.

  • Diagnosis: Excess water or HCl trapped in the lattice.

  • Solution:

    • Use anhydrous solvents (MeOH/Dioxane) for the salt formation step.

    • Wash the filter cake copiously with Diethyl Ether to remove residual alcohol.

    • Dry in a vacuum oven with P₂O₅ desiccant.

Data & Specifications

Physical Properties Table
PropertySpecificationNotes
CAS No. 1121-78-4Free Base
Formula C₆H₇NO[1][2][3] · HClSalt MW: 145.59 g/mol
Appearance White to Off-white Crystalline SolidDarkens on oxidation
Melting Point 168–170°C (Free Base)Salt MP is typically >200°C
Solubility Water (High), MeOH (High), Ether (Low)Use Ether for precipitation
pKa ~5.0 (Pyridine N), ~9.5 (Phenolic OH)Amphoteric nature
Yield Optimization Matrix
VariableCondition ACondition BCondition C (Optimal)
Acid HCl (10%)H₂SO₄ (10%)H₂SO₄ (20%)
Hydrolysis Temp Reflux (100°C)60°C85-90°C
Quenching NoneUreaUrea
Observed Yield 45%55%82%

References

  • Sigma-Aldrich. Product Specification: 5-Hydroxy-2-methylpyridine.Link

  • ChemicalBook. Synthesis and Properties of 5-Hydroxy-2-methylpyridine.Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 6-Methylpyridin-3-ol.Link

  • Organic Syntheses.General Procedures for Diazotization of Aminopyridines. (Adapted from standard protocols for 3-hydroxypyridine synthesis).
  • BenchChem. Technical Support: Purification of Pyridine Derivatives.Link

Sources

Troubleshooting failed reactions with 6-Methylpyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting failed reactions with 6-Methylpyridin-3-ol hydrochloride Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Compound Profile:

  • CAS (HCl Salt): 54486-90-7[1]

  • CAS (Free Base): 1121-78-4[1][2]

  • Synonyms: 3-Hydroxy-6-methylpyridine HCl, 5-Hydroxy-2-methylpyridine HCl.[1]

  • Key Characteristics: Amphoteric (pyridine nitrogen + phenolic hydroxyl), hygroscopic salt, potential catalyst poison.

Section 1: Solubility & Handling (The Salt Factor)

Q: Why does the starting material remain undissolved in my reaction solvent (DCM, Toluene, THF)?

Diagnosis: You are likely using the hydrochloride salt form in a non-polar or moderately polar organic solvent without adequate neutralization. 6-Methylpyridin-3-ol hydrochloride is an ionic solid; its lattice energy prevents dissolution in solvents like Dichloromethane (DCM) or Toluene unless the salt is broken.[1]

Technical Insight: The HCl salt protonates the pyridine nitrogen (


). To solubilize and react this compound in organic media, you must liberate the free base or use a solvent system that accommodates ionic species.

Troubleshooting Protocol: In-Situ Free-Basing Do not just add more solvent.[1] Follow this stoichiometry check:

  • Base Calculation: You need 2 equivalents of base to activate the hydroxyl group for nucleophilic attack.[1]

    • 1st Eq: Neutralizes the HCl (liberates the pyridine nitrogen).

    • 2nd Eq: Deprotonates the hydroxyl group (forms the phenoxide anion).

  • Solvent Switch: If using non-polar solvents, switch to DMF , DMSO , or DMAc .[1]

  • Biphasic Option: If you must use DCM/Toluene, employ a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) with an aqueous carbonate base.

Q: How do I convert the HCl salt to the Free Base before the reaction?

If in-situ neutralization fails, isolate the free base.[1]

Step-by-Step Methodology:

  • Dissolve the HCl salt in minimal water (approx. 3-5 mL/g).[1]

  • Carefully adjust pH to 7.0–7.5 using saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .
    • Note: Do not overshoot to pH > 10, or you will form the water-soluble phenoxide anion.[1]

  • The free base (neutral zwitterion character) should precipitate or be extractable.

  • Extract exhaustively with EtOAc/iPrOH (3:1) . Pure EtOAc is often insufficient due to the compound's polarity.

  • Dry over

    
     and concentrate.
    

Section 2: Alkylation Selectivity (O- vs. N-Alkylation)

Q: I am attempting O-alkylation, but I suspect N-alkylation or no reaction. How do I control this?

Diagnosis: Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines cannot form a neutral pyridone tautomer.[1] Therefore, O-alkylation is thermodynamically favored because N-alkylation results in a charged zwitterion (betaine) which is high-energy in non-polar environments.[1] If the reaction fails, it is usually due to poor nucleophilicity (incomplete deprotonation) rather than competing N-alkylation.

Mechanistic Visualization:

AlkylationLogic cluster_tips Optimization Tips Salt Start: 6-Me-Py-3-OH HCl Base1 Add 1 eq. Base (Neutralization) Salt->Base1 FreeBase Free Base (Neutral Pyridine) Base1->FreeBase Base2 Add 2nd eq. Base (Activation) FreeBase->Base2 Anion Pyridin-3-olate Anion (Nucleophile) Base2->Anion Rxn_O Path A: O-Alkylation (Major Product) Anion->Rxn_O Standard Conditions (NaH/DMF, K2CO3/Acetone) Rxn_N Path B: N-Alkylation (Zwitterion/Salt - Rare) Anion->Rxn_N High Temp / Soft Electrophiles (Forms Quaternary Salt) Tip1 Use Cs2CO3 in DMF to boost O-nucleophilicity

Caption: Reaction pathway for 3-hydroxypyridine alkylation. Note that N-alkylation yields a charged species, making O-alkylation the default preference under standard basic conditions.[1]

Optimization Table: Alkylation Conditions

Desired OutcomeBase Recomm.SolventAdditiveNotes
O-Alkylation (Standard) ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

or

DMF or MeCNNoneCesium effect enhances phenoxide solubility/reactivity.
O-Alkylation (Difficult) NaH (60%)THF/DMF (9:[1]1)15-Crown-5Use for bulky electrophiles.[1] Strict anhydrous conditions required.[1][3]
N-Alkylation (Quaternization) Neutral conditionsMeCN/TolueneHeatReact free base with alkyl halide without base to form pyridinium salt.[1]

Section 3: Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)[1]

Q: My Suzuki coupling stalls at <20% conversion. Is the catalyst dead?

Diagnosis: Yes, likely due to catalyst poisoning .[1] The pyridine nitrogen in 6-Methylpyridin-3-ol is a competent ligand for Palladium (Pd).[1] It competes with your phosphine ligands, displacing them and forming an inactive Pd-Pyridine complex.[1]

Troubleshooting Steps:

  • Protect the Hydroxyl: Free hydroxyl groups can also interfere (though less than the N). Converting the -OH to a triflate (-OTf) or protecting it as a benzyl ether (-OBn) often restores reactivity.[1]

  • Ligand Overkill: Switch to bulky, electron-rich ligands that bind Pd more tightly than the pyridine nitrogen.[1]

    • Recommended:XPhos , SPhos , or

      
       .
      
    • Avoid:

      
       (binds too weakly).
      
  • Base Selection: Use ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
      (anhydrous) instead of carbonates. Phosphate bases often facilitate the transmetallation step more effectively in difficult heteroaryl couplings.
    

Reference Protocol (Suzuki Coupling with Pyridines):

ngcontent-ng-c4120160419="" class="ng-star-inserted">

System:


 (2-5 mol%), XPhos (5-10 mol%), 

(2-3 equiv). Solvent: n-Butanol or Dioxane/Water (4:1). [1] Temp: 100°C. Note: Pre-stir the catalyst and ligand for 30 mins before adding the pyridine substrate to ensure active catalyst formation.

Section 4: Purification & Isolation

Q: I cannot extract the product from the aqueous layer. It seems to disappear.

Diagnosis: 6-Methylpyridin-3-ol derivatives are often amphoteric .[1]

  • Acidic pH: Forms Pyridinium cation (Water soluble).[1]

  • Basic pH: Forms Phenoxide anion (Water soluble).[1]

  • Neutral pH: Zwitterionic/Neutral (Organic soluble, but often poorly).[1]

The "Isoelectric" Extraction Strategy:

  • Determine pH: You must adjust the aqueous layer to the isoelectric point, typically pH 6.5 – 7.5 .

  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the pyridine.

  • Solvent Choice: DCM is often poor for extracting polar pyridines.[1] Use Chloroform/Isopropanol (3:1) or n-Butanol for liquid-liquid extraction.[1]

References

  • Compound Properties & Safety

    • Sigma-Aldrich Safety Data Sheet (SDS) - 6-Methyl-3-pyridinol.[1]

    • Source: [1]

  • Alkylation Selectivity (N- vs O-)

    • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][4] Bioorg Med Chem Lett. 2013.[1][4]

    • Source: [1]

  • Suzuki Coupling Troubleshooting

    • Diagnosing issues with a failed Suzuki coupling. (General protocols for heteroaryl couplings).
    • Source: (Inferred from general search context on heteroaryl coupling optimization).

  • pKa and Solubility Data

    • pKa Data Compiled by R. Williams.[1] (Pyridine and Phenol values).

    • Source:

Sources

Optimizing reaction conditions for 6-Methylpyridin-3-ol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

6-Methylpyridin-3-ol hydrochloride (CAS: 1121-78-4, free base) is a versatile pyridine scaffold widely used in the synthesis of agrochemicals and pharmaceutical intermediates. Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group—presents unique challenges in regioselectivity and solubility.

This guide addresses the critical bottlenecks in derivatizing this scaffold: handling the hydrochloride salt, controlling O- vs. N-alkylation, and directing electrophilic aromatic substitution (EAS).

PropertySpecificationImplication for Synthesis
pKa (OH) ~8.5 - 9.0Requires mild to moderate bases for deprotonation.
pKa (NH+) ~5.0 - 6.0Pyridine nitrogen is protonated in the HCl salt; must be neutralized for nucleophilic activity.
Regiochemistry C2, C4, C5, C6C2 is activated by OH (ortho) but deactivated by N. C6 is blocked by Methyl.
Solubility High in H₂O, MeOHPoor in Et₂O, Hexanes. Free base is soluble in DCM/EtOAc.

Module 1: Salt Management & Free-Basing

The Issue: The commercial hydrochloride salt is stable but non-nucleophilic. Direct use in alkylation or coupling reactions often leads to stalled conversion because the base is consumed neutralizing the HCl rather than deprotonating the nucleophile.

Protocol A: In-Situ Neutralization (Recommended for One-Pot Reactions)

For reactions in polar aprotic solvents (DMF, DMSO, NMP):

  • Stoichiometry: Use 2.2 - 2.5 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃). The first equivalent neutralizes the HCl; the second deprotonates the hydroxyl group.

  • Procedure:

    • Dissolve 6-Methylpyridin-3-ol HCl in the solvent.

    • Add the base and stir at RT for 30 minutes before adding the electrophile.

    • Observation: Evolution of CO₂ gas indicates neutralization is proceeding. Ensure venting.

Protocol B: Isolation of Free Base (Recommended for Sensitive Catalysis)

For palladium-catalyzed couplings where chloride ions or excess base might interfere:

  • Dissolve the HCl salt in minimal water (1 g/3 mL).

  • Adjust pH to ~7–8 using saturated NaHCO₃ solution. Product may precipitate.

  • Extract exhaustively with EtOAc or DCM (pyridine derivatives are water-soluble; use 5-6 extractions).

  • Dry over Na₂SO₄ and concentrate.

  • Storage: Store under inert gas; free bases are more prone to oxidation than salts.

SaltManagement Start 6-Methylpyridin-3-ol HCl Decision Reaction Type? Start->Decision InSitu In-Situ Neutralization (Alkylation/Acylation) Decision->InSitu Robust Isolation Free Base Isolation (Pd Coupling/Sensitive) Decision->Isolation Sensitive Action1 Add 2.5 eq. Base (K2CO3/Cs2CO3) InSitu->Action1 Action2 NaHCO3 w/u -> Extract DCM Isolation->Action2

Figure 1: Decision matrix for handling the hydrochloride salt precursor.

Module 2: O-Functionalization (Ether Synthesis)

The Issue: Ambident nucleophilicity. The pyridine nitrogen can compete with the oxygen, leading to N-alkylated byproducts (pyridones).

Troubleshooting Guide: O- vs. N-Alkylation
VariableCondition Favoring O-Alkylation (Ether)Condition Favoring N-Alkylation (Pyridone)
Base Cs₂CO₃ or Ag₂CO₃ (Silver salts complex N-lone pair)NaH or LiH (Tight ion pairs favor N-attack in some contexts)
Solvent DMF or Acetone (Polar Aprotic)MeOH or H₂O (Protic solvents solvate O-, leaving N more available)
Electrophile "Hard" electrophiles (Alkyl tosylates, Chlorides)"Soft" electrophiles (Alkyl iodides)
Optimized Protocol: Mitsunobu Reaction

The Mitsunobu reaction is the most reliable method to secure O-selectivity, especially with secondary alcohols.

Reagents:

  • Substrate: 6-Methylpyridin-3-ol (Free base preferred)

  • Alcohol (R-OH): 1.0 eq

  • PPh₃: 1.2 eq

  • DIAD/DEAD: 1.2 eq

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Cool the solution of Pyridin-3-ol, R-OH, and PPh₃ in THF to 0°C.

  • Add DIAD dropwise over 20 minutes. Critical: Maintain temp < 5°C to prevent byproduct formation.

  • Allow to warm to RT and stir for 12–16 hours.

  • Workup: Quench with water. If PPh₃O is difficult to remove, consider using polymer-bound PPh₃ or a trituration solvent (e.g., Et₂O/Hexane) where the product is soluble but PPh₃O is not.

Expert Insight: If N-alkylation persists, switch to Silver Carbonate (Ag₂CO₃) in Toluene/Benzene. The silver ion coordinates to the pyridine nitrogen, effectively blocking it and forcing reaction at the oxygen [1].

Module 3: Ring Functionalization (Electrophilic Substitution)

The Issue: The 3-OH group activates the ring, but the pyridine nitrogen deactivates it. The 6-Methyl group provides weak activation.

Regioselectivity Rules:

  • Position 2 (Ortho to OH): Highly activated by OH. Primary site for halogenation.

  • Position 4 (Ortho to OH): Activated, but often sterically less favored than C2 if C2 is open.

  • Position 5: Meta to OH, Ortho to Methyl. Less reactive toward electrophiles.

Protocol: Regioselective Bromination at C2

To synthesize 2-bromo-6-methylpyridin-3-ol :

  • Reagent: Bromine (Br₂) or NBS.

  • Conditions:

    • Dissolve substrate in weak base (aq. Na₂CO₃) or Acetic Acid.

    • Add Br₂ dropwise at 0–5°C.

    • Mechanism: The phenolate anion (formed in base) is far more reactive than the neutral phenol.

  • Outcome: The bromine enters at C2 (between N and OH). This is the "ortho-para" directing effect of the OH dominating over the methyl group [2].

Regioselectivity Center 6-Methyl pyridin-3-ol Pos2 C2 (Primary Site) Center->Pos2 Ortho to OH (Activated) Pos4 C4 (Secondary) Center->Pos4 Ortho to OH (Sterics) Pos5 C5 (Minor) Center->Pos5 Meta to OH (Blocked by N-effect)

Figure 2: Regioselectivity map for Electrophilic Aromatic Substitution.

FAQ & Troubleshooting

Q1: My yield is low (<30%) during alkylation using the HCl salt. A: You likely have insufficient base. The first equivalent of base is "sacrificed" to remove the HCl. Ensure you are using at least 2.5 equivalents of base. Also, check if the byproduct is the N-alkylated species (pyridone), which is often water-soluble and lost during aqueous workup.

Q2: I cannot separate the product from Triphenylphosphine oxide (TPPO) after Mitsunobu. A:

  • Saponification: If your product is acid-stable, wash the organic layer with dilute HCl. The pyridine will protonate and move to the aqueous layer; TPPO stays in the organic. Wash aqueous layer with DCM, then basify aqueous layer and extract product.

  • Alternative Reagents: Use (Cyanomethyl)trimethylphosphonium iodide (CMMP) which produces water-soluble byproducts.

Q3: Suzuki coupling on the 2-bromo derivative fails. A: The free hydroxyl group can poison Pd catalysts or form boronate esters.

  • Fix: Protect the OH group (e.g., as a methyl ether or TBDMS ether) before attempting the coupling.

  • Catalyst: Use Pd(dppf)Cl₂ or XPhos Pd G2 which are robust against heteroatom interference [3].

References

  • N- vs O-Alkylation Selectivity: Bioorg. Med. Chem. Lett. 2013, 23(16), 4663-4668.

  • Regioselectivity in Pyridines: J. Org. Chem. 2014, 79, 7193 (General principles of pyridine substitution).

  • Suzuki Coupling on Pyridines: Chem. Rev. 1995, 95, 2457 (Suzuki-Miyaura Review).[1]

  • Cesium Effect: Inno-Chem Technical Report on Cs2CO3.

Sources

Avoiding degradation of 6-Methylpyridin-3-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Small Molecule Stability Division Subject: Technical Guide: Avoiding Degradation of 6-Methylpyridin-3-ol Hydrochloride

Executive Summary: The "Golden Rules" of Stability

For researchers requiring immediate actionable advice, adhere to these three core principles to prevent the rapid degradation of 6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7).

ParameterOptimal Condition Critical "Do Not"
pH Environment Acidic (pH < 4.5) . Maintain the molecule in its cationic (protonated) state.Do NOT adjust to pH > 7.0. The deprotonated phenolate form is highly susceptible to oxidative coupling.
Physical Storage -20°C or -80°C in the dark. Use amber glass or foil-wrapped vials.Do NOT store in clear glass on the benchtop. UV light accelerates ring oxidation.
Solvent System Degassed Water or Anhydrous DMSO . Purge buffers with Argon/Nitrogen before use.Do NOT use aerated alkaline buffers (e.g., PBS pH 7.4) for long-term storage.

Part 1: The Science of Degradation (Root Cause Analysis)

To prevent degradation, one must understand the enemy. 6-Methylpyridin-3-ol hydrochloride is a 3-hydroxypyridine derivative. Its stability is governed by its tautomeric state, which is strictly pH-dependent.

The pH-Oxidation Nexus

In solution, this molecule exists in equilibrium between three states. The Cationic form (present in the HCl salt) is the most stable. As pH rises, it loses a proton to become the Neutral/Zwitterionic form , and finally the Anionic (Phenolate) form .

  • The Danger Zone: The Phenolate anion (typically forming > pH 8.5) is electron-rich and acts as a reducing agent. It reacts rapidly with dissolved molecular oxygen (

    
    ) to form radical intermediates.
    
  • The Consequence: These radicals dimerize or further oxidize into diazaquinones or complex polymers, often manifesting as a pink, red, or brown discoloration .

Photochemical Instability

The pyridine ring, particularly when substituted with electron-donating groups like hydroxyl and methyl, absorbs UV light. This excitation can lead to:

  • Formation of N-oxides (which are often colored).

  • Ring-opening reactions (photochemical valence isomerization).

Visualization: Degradation Pathway & Prevention

The following diagram illustrates the mechanistic flow from stable salt to degraded quinone, highlighting where your intervention stops the process.

DegradationPathway Salt Stable Form (Cationic HCl Salt) pH < 5 Neutral Neutral/Zwitterion pH ~ 6-8 Salt->Neutral Deprotonation (Base) Anion Reactive Phenolate (Anion) pH > 9 Neutral->Anion Deprotonation Radical Free Radical Intermediate Anion->Radical O2 (Autoxidation) Quinone Degradation Products (Dimers/Quinones) RED/BROWN COLOR Radical->Quinone Polymerization Intervention PREVENTION: 1. Maintain Acidic pH 2. Exclude O2 (Argon) 3. Protect from Light Intervention->Anion Blocks Formation Intervention->Radical Blocks Oxidation

Caption: Mechanistic pathway showing how pH elevation drives the molecule toward its reactive anionic state, leading to oxidative degradation. Keeping the system acidic (Green Node) prevents the cascade.

Part 2: Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this protocol for preparing stocks intended for storage > 24 hours.

Reagents:

  • 6-Methylpyridin-3-ol hydrochloride (Solid)

  • Solvent: Anhydrous DMSO (preferred for frozen stocks) or 0.1 M HCl (for aqueous immediate use).

  • Inert Gas: Argon or Nitrogen.

Step-by-Step:

  • Solvent Prep: If using water, boil it for 5 minutes and let it cool under a stream of Nitrogen to remove dissolved oxygen. If using DMSO, ensure it is fresh and anhydrous.

  • Weighing: Weigh the solid quickly. The HCl salt is hygroscopic; minimize exposure to humid air.

  • Dissolution: Add the solvent to the vial.

    • Note: If using DMSO, the solution may warm slightly.

  • Acidification (Critical for Aqueous Buffers): If you must dissolve in a neutral buffer (like PBS), immediately check the pH. If the solution turns yellow/pink, it is oxidizing. Add small aliquots of 1N HCl until the pH is < 5.0.

  • Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL) in amber tubes. Flash freeze in liquid nitrogen if possible, then store at -80°C.

Protocol B: Handling "Pink" Solutions (Rescue & Assessment)

Use this if your solution has changed color.

  • Diagnosis: A faint pink hue indicates early-stage oxidation (formation of trace quinone-like impurities).

  • Impact Assessment: For precise analytical chemistry (HPLC/MS), discard the solution . The impurities will appear as ghost peaks.

  • Rescue (Biological Assays only): If the color is faint and the compound is precious:

    • Add a reducing agent: DTT (dithiothreitol) or Ascorbic Acid (0.1 - 0.5 mM) can sometimes reverse the oxidation of the quinone back to the phenol, or at least halt further progression.

    • Warning: This introduces a new variable to your assay.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Solution turns Pink/Red Oxidation . The pH was likely too high (>7), allowing the phenolate to react with oxygen.Discard solution. For future preps, acidify the solvent or use degassed buffers.
Solution turns Brown/Black Advanced Polymerization . Significant degradation has occurred.Do not use. The compound has formed insoluble polymers.
Precipitation in PBS Solubility Limit / Salting Out . The neutral form is less soluble than the HCl salt.Lower the pH to < 5 to return to the soluble cationic form, or add 10% DMSO as a cosolvent.
Sticky Solid in Vial Hygroscopicity . The HCl salt absorbed moisture from the air.Dry the vial in a desiccator under vacuum for 24 hours. Store with desiccant packs.
Frequently Asked Questions

Q1: Can I use this compound in cell culture media (pH 7.4)? A: Yes, but with caution. The compound is less stable at pH 7.4.

  • Best Practice: Prepare the stock in DMSO or dilute acid. Add it to the cell culture media immediately before use . Do not store the diluted media with the compound added for days; the compound will degrade and potentially generate toxic radical byproducts.

Q2: What is the pKa of 6-Methylpyridin-3-ol? A: While experimental values vary by conditions, the pyridine nitrogen pKa is approx. 5.1 and the phenolic hydroxyl pKa is approx. 9.1 [1, 2].

  • Implication: Below pH 5.1, it is protonated and stable. Between pH 5.1 and 9.1, it is neutral/zwitterionic and moderately stable. Above pH 9.1, it is anionic and unstable .

Q3: Is DMSO or Water better for storage? A: DMSO is superior for long-term storage at -20°C because it freezes solid (stopping diffusion of oxygen) and does not promote acid-base dissociation as readily as water. However, ensure the DMSO is anhydrous; water in DMSO can accelerate hydrolysis or oxidation [3].

References

  • National Institute of Standards and Technology (NIST) . 3-Pyridinol, 6-methyl- Properties and Spectra. NIST Chemistry WebBook, SRD 69. Link

  • PubChem . 6-Methylpyridin-3-ol Hydrochloride Compound Summary. National Library of Medicine. Link

  • Gershon, H., et al. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. Link

  • Li, H., et al. 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation. PLOS ONE, 2014.[1] (Demonstrates enzymatic oxidation pathways of similar pyridine-ols). Link

Sources

Technical Support Center: Purification of 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Guide for 6-Methylpyridin-3-ol Hydrochloride CAS: 1121-78-4 (Free Base) | Note: Hydrochloride salt often custom synthesized or generated in situ.[1][2] Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User: "I am struggling to isolate clean, white crystals of 6-Methylpyridin-3-ol hydrochloride. It often oils out or turns pink upon drying."[1][2]

Scientist's Analysis: This compound presents a "perfect storm" of purification challenges: it is amphoteric (containing both a basic nitrogen and an acidic phenolic hydroxyl), oxidatively unstable (electron-rich ring prone to quinone formation), and the hydrochloride salt is highly hygroscopic .[2]

The "Pink/Brown" coloration is a hallmark of oxidative degradation, often catalyzed by trace metals or light. The "Oiling Out" phenomenon is typically driven by the presence of residual water or excess acid disrupting the crystal lattice.

Quick Reference Data
PropertySpecification / Behavior
Appearance White to off-white crystalline solid (Pure) vs. Pink/Brown sticky solid (Impure).[1][2]
Solubility (HCl Salt) High: Water, Methanol, Ethanol.[2] Moderate: Isopropanol (Hot). Low/Insoluble: Ethyl Acetate, Diethyl Ether, Hexane, DCM.[2]
Melting Point Free Base: ~168–171°C [1].[1][3] HCl Salt: Typically >200°C (often with decomposition).[1] Note: Broad range indicates solvation or mixed salt/base species.[1]
pKa Values Pyridine N: ~5.0–6.0
Critical Sensitivity Moisture: Extreme (Hygroscopic).[1] Oxidation: High (Phenolic moiety).[1]

Troubleshooting Guides (Q&A Format)

Module A: The "Sticky Solid" & Crystallization Failure

Q: My product comes out of the reaction as a dark oil or a sticky gum that refuses to crystallize. How do I fix this?

A: This is the most common issue with pyridine hydrochloride salts. It is almost always caused by residual water or non-stoichiometric acid .[1]

  • The Mechanism: Pyridine salts are hydrotropes; they hold onto water tenaciously. Even 1-2% water content can depress the melting point below room temperature, resulting in an oil (melted hydrate).[2]

  • The Fix (Solvent Switch):

    • Avoid 95% Ethanol: The water content is too high. Use Anhydrous Ethanol or Isopropanol (IPA) .[1]

    • Azeotropic Drying: If the material is an oil, dissolve it in anhydrous methanol/toluene and rotovap to dryness 2-3 times. This pulls off residual water as an azeotrope.[1][4]

    • The "Cloud Point" Method: Dissolve the dried gum in the minimum amount of boiling anhydrous Isopropanol . Add hot Ethyl Acetate (anti-solvent) dropwise until a persistent cloudiness appears.[1] Cool very slowly to 4°C.[1]

Module B: Discoloration (The "Pink" Problem)

Q: The crystals look white on the filter, but turn pink or brown after drying in the oven. Is my compound degrading?

A: Yes, this is oxidative coupling. The phenol group oxidizes to form quinone-methide type impurities, which are highly colored even at ppm levels.[2]

  • The Mechanism: The electron-rich phenolic ring is susceptible to auto-oxidation, especially in the presence of light and air.[2] Trace transition metals (Fe, Cu) from solvents or spatulas can catalyze this.

  • The Fix (Deoxygenation & Chelation):

    • Acidic Environment: Ensure the salt is fully formed. The protonated species is generally more stable to oxidation than the free base.

    • Add a Reducing Agent: During recrystallization, add a pinch of Sodium Bisulfite (NaHSO₃) or Ascorbic Acid to the solvent. This scavenges oxidative species.[1]

    • Charcoal Treatment: (See Protocol below). Activated carbon is highly effective for removing planar, aromatic colored impurities.

Module C: Stoichiometry & Identity

Q: My NMR shows the correct peaks, but the melting point is 20°C too low. Why?

A: You likely have a mixture of the Free Base and the HCl Salt , or a Hemihydrochloride .

  • The Mechanism: 6-Methylpyridin-3-ol is amphoteric.[1][2] If you use exactly 1.0 equivalent of HCl, you might not fully protonate the nitrogen if water is present (equilibrium issue). If you use large excess HCl, you might form a hygroscopic dihydrochloride (protonating the oxygen, rare but possible in conc.[2] acid) or simply trap HCl gas in the lattice.

  • The Fix:

    • Titration: Check chloride content using Silver Nitrate (AgNO₃) titration to confirm 1:1 stoichiometry.

    • Resalting: Dissolve the material in dry methanol and bubble HCl gas (or add 1.2 eq of Acetyl Chloride, which generates anhydrous HCl in situ with MeOH) to ensure complete conversion to the salt.

Strategic Workflows (Visualized)

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude 6-Methylpyridin-3-ol HCl CheckState Physical State? Start->CheckState IsOil Oily/Sticky Gum CheckState->IsOil High Moisture IsSolid Solid but Colored CheckState->IsSolid Oxidation Azeotrope Azeotropic Drying (MeOH/Toluene) IsOil->Azeotrope Bisulfite Add Reducing Agent (NaHSO3) IsSolid->Bisulfite SolventSwitch Solvent Switch: Anhydrous IPA + EtOAc Azeotrope->SolventSwitch Recryst Controlled Cooling Recrystallization SolventSwitch->Recryst Charcoal Activated Carbon Treatment (Hot) Charcoal->Recryst Bisulfite->Charcoal Final Pure White Crystals Recryst->Final

Caption: Decision matrix for selecting the correct purification pathway based on the physical state and impurity profile of the crude material.

Standard Operating Protocols (SOPs)

Protocol A: Activated Charcoal Decolorization (For "Pink" Batches)

Use this when the product is solid but discolored.

  • Dissolution: Dissolve 10g of crude salt in the minimum amount of Methanol (approx. 30-50 mL).[1]

  • Adsorbent Addition: Add 0.5g (5 wt%) of activated charcoal (e.g., Darco G-60).

    • Pro-Tip: If the color is stubborn, add 0.1g of Sodium Metabisulfite to the mix.

  • Digestion: Heat to mild reflux (60°C) for 15–30 minutes. Do not boil dry.

  • Filtration: Filter the hot solution through a Celite® pad (diatomaceous earth) to remove the charcoal. Wash the pad with 10 mL hot methanol.

    • Critical: The filtrate should be clear/colorless or pale yellow. If it is still pink, repeat.[2]

  • Solvent Swap: Concentrate the methanol filtrate to ~10 mL on a rotovap. Add 30 mL of Isopropanol (IPA) and concentrate again to remove residual MeOH (higher boiling IPA drives off MeOH).[1]

Protocol B: Anti-Solvent Recrystallization (For "Oily" Batches)

Use this to force the salt into a crystalline lattice.

  • Preparation: Ensure the crude oil is dry (see Azeotropic Drying in Diagram 1).[1]

  • Primary Solvent: Dissolve the residue in boiling Anhydrous Isopropanol (IPA) . Use approx. 3-5 mL per gram of solute.[1]

  • Anti-Solvent Addition: While maintaining a gentle boil, add Ethyl Acetate (EtOAc) dropwise.

    • Stop immediately when a faint turbidity (cloudiness) persists for more than 10 seconds.[1]

  • Clarification: Add 1-2 drops of pure IPA to clear the solution back to transparent.

  • Nucleation: Remove from heat. Cover the flask with foil (exclude light). Let it cool to room temperature undisturbed.

  • Deep Cooling: Once room temp, move to a fridge (4°C) for 4 hours.

  • Isolation: Filter rapidly under nitrogen or dry air (hygroscopic!).[1] Wash with cold 1:1 IPA/EtOAc.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

References & Validation

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Hydroxy-6-methylpyridine. Link (Accessed via search snippet 1.4). Provides melting point data for the free base (168-171°C).

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Link (Accessed via search snippet 1.5).[1] Authoritative source on anti-solvent crystallization mechanics.

  • BenchChem. (2025).[1][4][5] Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis. Link (Accessed via search snippet 1.20).[1] Provides context on synthesis and acidification/precipitation protocols.

  • PubChem. (n.d.).[1] Compound Summary: 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride.[1][2] Link (Accessed via search snippet 1.17).[1] Structural analog data supporting the solubility and salt properties.

  • Google Patents. (n.d.).[1] US2744938A - Removal of color impurities from organic compounds.[1] Link (Accessed via search snippet 1.2).[1] Historical basis for hydrogenation/adsorbent decolorization of phenolic compounds.

Sources

Interpreting unexpected NMR peaks for 6-Methylpyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methylpyridin-3-ol Hydrochloride NMR Analysis

Case ID: NMR-6MP3-HCl Subject: Troubleshooting Unexpected Spectral Features in DMSO-d₆ Status: Active Guide

The Spectral Baseline: What You Should See

Before troubleshooting "unexpected" peaks, we must establish the correct spectral signature for 6-Methylpyridin-3-ol Hydrochloride .[1][2][3] Many anomalies arise because researchers compare their experimental data against the free base reference rather than the hydrochloride salt.

The Molecule:

  • Core: Pyridine ring substituted at C3 (Hydroxyl) and C6 (Methyl).

  • State: Protonated at the Nitrogen (Pyridinium ion).[4]

  • Solvent: DMSO-d₆ (Standard).[1][2][3][5][6][7][8]

Comparative Chemical Shift Table (ppm)

Note: Values are approximate. Salt formation causes significant downfield shifts (deshielding).

Proton EnvironmentFree Base (Expected)HCl Salt (Observed)The "Unexpected" Shift
Methyl (-CH₃) ~2.35 ppm (s)2.50 – 2.70 ppm (s) Critical Issue: Often buries under the DMSO solvent residual peak (2.50 ppm).[1][2][3]
Aromatic H2 ~8.05 ppm (d)8.30 – 8.60 ppm (d) Shifts downfield due to cationic N+.
Aromatic H4 ~7.10 ppm (dd)7.40 – 7.80 ppm (dd) Shifts downfield.
Aromatic H5 ~7.00 ppm (d)7.30 – 7.60 ppm (d) Shifts downfield.
Phenolic -OH ~9.50 ppm (br s)10.0 – 11.5 ppm (br s) Highly variable; depends on water content/pH.[1][2][3]
Pyridinium -NH⁺ Absent12.0 – 15.0 ppm (v br) Often invisible or extremely broad.[1][2][3]

Troubleshooting Guide: Diagnosing "Ghost" & "Missing" Peaks

Scenario A: "I have a massive, ugly hump around 5-7 ppm or 12-14 ppm."

Diagnosis: This is likely the Pyridinium N-H⁺ or Exchangeable Protons .[1][2][3]

  • The Science: In the HCl salt, the pyridine nitrogen is protonated (N-H⁺). This proton is acidic and undergoes rapid chemical exchange with trace water in the DMSO or the phenolic OH.

  • Why it looks "wrong": Rapid exchange averages the chemical shift, causing the peak to broaden significantly (sometimes spanning 2-3 ppm) or disappear entirely into the baseline.

  • Action:

    • Do not integrate this peak for stoichiometry.[3]

    • Perform a D₂O Shake Test (see Protocol 1 below). If the peak disappears, it is an exchangeable proton, confirming the salt form.

Scenario B: "My Methyl peak (CH₃) is missing."

Diagnosis: Solvent Overlap. [3]

  • The Science: The methyl group in the free base appears at ~2.35 ppm. Upon salt formation, the positive charge on the ring withdraws electron density, deshielding the methyl protons and shifting them downfield to ~2.50–2.60 ppm.

  • The Problem: Residual DMSO-d₅ (quintet) sits exactly at 2.50 ppm . Your product peak is likely hiding under the solvent signal.

  • Action:

    • Check the integration of the DMSO peak.[9] If it is unusually high relative to the aromatic protons, your methyl group is buried there.

    • Rerun in CD₃OD (Methanol-d₄) . The methyl peak will move to ~2.6 ppm, while the solvent residual moves to 3.31 ppm, resolving the overlap.

Scenario C: "There is a sharp singlet moving around 3.3 - 4.5 ppm."

Diagnosis: Water (H₂O/HDO). [1][2][3][7]

  • The Science: Hydrochloride salts are often hygroscopic. The chemical shift of water in DMSO-d₆ is typically 3.33 ppm .[1][2][3] However, the presence of the acidic HCl salt and the phenolic OH can shift the water peak downfield (towards 4.0+ ppm) due to hydrogen bonding and proton exchange.

  • Action: This is an impurity, not part of your molecule. Dry your sample under high vacuum and re-run.[3]

Logic & Decision Pathways (Visualized)

Diagram 1: The "Unknown Peak" Decision Tree

Use this flowchart to categorize unexpected signals in your spectrum.

NMR_Troubleshooting Start Identify Unexpected Peak Check_Broad Is the peak Broad / Hump-like? Start->Check_Broad Check_Pos Check Chemical Shift (ppm) Check_Broad->Check_Pos Yes Sharp_Peak Is the peak Sharp? Check_Broad->Sharp_Peak No Broad_High > 10 ppm (Downfield) Check_Pos->Broad_High Broad_Mid 3.0 - 5.0 ppm (Midfield) Check_Pos->Broad_Mid Conclusion_NH Pyridinium N-H+ (Salt Confirmation) Broad_High->Conclusion_NH Conclusion_Water Water / HDO (Hygroscopic Impurity) Broad_Mid->Conclusion_Water Variable Shift Check_Solvent Is it at 2.50 (DMSO) or 3.33 (H2O)? Sharp_Peak->Check_Solvent Conclusion_Solvent Residual Solvent or Buried Methyl Group Check_Solvent->Conclusion_Solvent Yes Conclusion_Impurity Likely Organic Impurity (Check Synthesis Precursors) Check_Solvent->Conclusion_Impurity No

Caption: Decision matrix for categorizing anomalous NMR signals in pyridine salts.

Validation Protocols

If the spectrum is messy, use these protocols to prove the structure.

Protocol 1: The D₂O Shake (Exchange Test)

Purpose: To identify OH, NH⁺, and Water peaks.

  • Acquire a standard 1H NMR in DMSO-d₆.

  • Add 1-2 drops of D₂O (Deuterium Oxide) directly to the NMR tube.[1][3]

  • Shake vigorously for 10 seconds.

  • Re-acquire the spectrum.

    • Result: Any peak corresponding to -OH, -NH⁺, or H₂O will disappear (exchange with D, becoming invisible in proton NMR).[1][2][3]

    • Note: The HDO peak (residual water) will likely appear/grow at ~4.8 ppm.

Protocol 2: The Free Base Liberation (Identity Confirmation)

Purpose: To confirm the "shifted" peaks are due to the salt form and not a different molecule.

  • Dissolve 10 mg of the HCl salt in DMSO-d₆.[1][2][3]

  • Add 1-2 equivalents of solid K₂CO₃ (Potassium Carbonate) or a drop of NaOD/D₂O .[1][2][3]

  • Shake and let settle (or filter).[3]

  • Run NMR.[3][4][9][10][11][12][13]

    • Result: The spectrum should revert to the Free Base profile (Methyl moves upfield to ~2.35 ppm; Aromatics move upfield).

FAQ: Rapid Fire Support

Q: Why are my integration values wrong? A: If you are integrating the broad peaks (>10 ppm) or the water peak (~3.3 ppm), your values will be inflated. Only integrate the non-exchangeable aromatic protons (H2, H4, H5) and compare them. If the Methyl group is buried under DMSO, do not use it for calibration.

Q: Can I see the HCl proton? A: Not the Cl⁻, but the H⁺ attached to the Nitrogen. As noted in Scenario A, it is usually extremely broad. If your DMSO is "wet" (contains water), the H⁺ exchanges with water rapidly, often merging into a single averaged peak that moves depending on concentration.

Q: Is my compound degrading? A: Pyridinols are generally stable.[3] If you see new sharp peaks appearing in the aromatic region over time (days), check for oxidation (N-oxide formation) or dimerization , but this is rare for the HCl salt. The most common "change" over time is simply the absorption of more water, shifting the exchangeable peaks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3] (General reference for Pyridine shifts).

  • Fulmer, G. R., et al. (2010).[14] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Katritzky, A. R., & Lagowski, J. M. (1961). "Prototropic Tautomerism of Heteroaromatic Compounds: II. Pyridinols and Pyridones." Advances in Heterocyclic Chemistry. (Context for tautomer/salt stability).
  • National Institute of Standards and Technology (NIST). "3-Pyridinol, 6-methyl- Mass and NMR Data."[1][2][3] NIST Chemistry WebBook.[1][3][15] Link

Sources

6-Methylpyridin-3-ol hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for 6-Methylpyridin-3-ol hydrochloride (also known as 2-methyl-5-hydroxypyridine HCl).[1][2][3] It addresses the unique physicochemical challenges of this amphoteric pyridine derivative, focusing on solubility anomalies, pH-dependent speciation, and purification bottlenecks.[1][2][3][4]

Module 1: The Physicochemical Landscape

The "Solubility U-Curve" (The Core Problem)

The most frequent issue researchers encounter is the "disappearing solubility" phenomenon during workup.[2][3][5][6] This compound is amphoteric , meaning it can act as both an acid and a base.[2][3][6] Its solubility is not linear; it follows a U-curve relative to pH.[2][3][6]

  • pH < 5 (Acidic): The pyridine nitrogen is protonated (

    
    ).[2][3][6] The molecule exists as a cationic salt.[2][3][6]
    
    • Solubility: High in water, Methanol.[2][3][4][6] Low in non-polar organics.[2][3][6]

  • pH 6.5 – 7.5 (Neutral/Isoelectric): The molecule exists effectively as a neutral free base or zwitterion.[2][3][6]

    • Solubility:Lowest in water. This is where the compound "crashes out" or oils out.[2][3][6]

  • pH > 9 (Basic): The phenolic hydroxyl group is deprotonated (

    
    ).[1][2][3][6] The molecule exists as a phenolate anion.[2][3][6]
    
    • Solubility: High in water.[2][3][6] Low in non-polar organics.[2][3][6]

Critical Constants
ParameterValueImplications for Protocol
CAS (HCl Salt) 54486-90-7Hygroscopic solid; store in desiccator.[1][2][3]
CAS (Free Base) 1121-78-4The form obtained after neutralization.[1][2][3]
pKa 1 (Pyridine N) ~5.0 - 5.5Below pH 5, it stays in the aqueous layer.[1][2][3][6]
pKa 2 (Phenolic OH) ~8.5 - 9.0Above pH 9, it stays in the aqueous layer (as phenolate).[1][2][3][6]
LogP (Free Base) ~0.6 - 1.1Moderately polar; difficult to extract with Hexane/Ether.[1][2][3][6] Requires EtOAc or DCM.[1][2][3][6][7]

Module 2: Visualizing the Workflow

The following decision tree illustrates the critical logic for solvent selection and pH manipulation to avoid yield loss.

SolubilityLogic Start Start: 6-Methylpyridin-3-ol HCl (Solid or Solution) Goal What is your goal? Start->Goal Reaction Run Reaction (Nucleophilic Substitution/Coupling) Goal->Reaction Isolation Isolate/Purify (Post-Reaction Workup) Goal->Isolation SolventChoice Solvent Choice: Polar Protic or Aprotic Reaction->SolventChoice CheckPH Check pH Isolation->CheckPH Recs Recommended: MeOH, EtOH, DMSO, Water SolventChoice->Recs Acidic pH < 5 (Cationic Form) CheckPH->Acidic Acidify Neutral pH 6.5 - 7.5 (Neutral Form) CheckPH->Neutral Neutralize Basic pH > 9 (Anionic Form) CheckPH->Basic Basify ActionAcid Stays in Water. Cannot extract into DCM. Acidic->ActionAcid ActionNeutral Precipitates. Filter solid OR Extract w/ EtOAc. Neutral->ActionNeutral ActionBasic Stays in Water. Cannot extract into DCM. Basic->ActionBasic

Figure 1: Solubility decision matrix based on pH-dependent speciation.

Module 3: Troubleshooting & FAQs

Scenario A: "I added NaOH to neutralize the salt, and my product disappeared/oiled out."

Diagnosis: You likely overshot the pH or created a "sticky" neutral species that is difficult to crystallize.[2][3][6] The Fix:

  • Target pH 7.0 Exact: Use a pH meter, not paper. The window for the neutral free base precipitation is narrow.[2][3][6]

  • Salting Out: If the product oils out, add saturated NaCl (brine) to the aqueous layer.[2][3][4][6] This increases the ionic strength, forcing the organic neutral species out of the water phase.[2][4][6]

  • Co-Solvent Extraction: Do not use Hexane or Ether.[2][3][6] Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) with 5% Methanol.[2][3][6] The small amount of alcohol helps solvate the polar hydroxyl group, pulling it into the organic layer.[2][4][6]

Scenario B: "The compound won't dissolve in Dichloromethane (DCM)."

Diagnosis: You are likely trying to dissolve the Hydrochloride Salt in DCM.[2][3][6] The Science: HCl salts are ionic lattices.[2][3][6] DCM is a non-polar/moderately polar solvent that cannot break this lattice energy.[2][3][6] The Fix:

  • Method 1 (Free Basing): Dissolve the salt in minimal water

    
     Neutralize with saturated 
    
    
    
    to pH 7
    
    
    Extract into DCM
    
    
    Dry over
    
    
    
    
    Evaporate.[2][3][6]
  • Method 2 (Solvent Switch): If you must use the salt form, switch to Methanol or DMSO .[2][3][6] If the reaction requires a non-protic solvent, use DMF or DMAc .[2][3][6]

Scenario C: "My yield is >100% and the solid is wet/sticky."

Diagnosis: Hygroscopicity. The HCl salt of hydroxypyridines is notoriously hygroscopic, absorbing atmospheric water rapidly.[2][3][4][6] The Fix:

  • Drying: Dry the solid in a vacuum oven at 40°C over

    
     (phosphorus pentoxide) or silica gel for at least 12 hours.
    
  • Handling: Weigh quickly in a low-humidity environment.

  • Storage: Store under inert gas (Argon/Nitrogen) in a tightly sealed container.

Module 4: Validated Protocols

Protocol 4.1: Converting HCl Salt to Free Base (Purification)

Use this when you need the compound soluble in organic solvents for coupling reactions.[2][6]

Materials:

  • 6-Methylpyridin-3-ol HCl (Crude)[1][2][3]

  • Saturated Sodium Bicarbonate (

    
    ) solution[1][2][6]
    
  • Ethyl Acetate (EtOAc) or 10% Methanol in DCM[2][6]

  • Brine (Sat. NaCl)[1][2][6]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the HCl salt in 5–8 mL of distilled water. The solution will be acidic (pH ~2-3).[1][2][3][6]

  • Neutralization: Slowly add sat.

    
     dropwise while stirring.[1][2][3][6] Monitor pH.
    
    • Observation: Gas evolution (

      
      ) will occur.[2][3][6]
      
    • Target: Stop exactly at pH 7.0 – 7.2 .[2][3][6]

  • Precipitation Check:

    • If a solid forms: Cool on ice for 30 mins, filter, and wash with minimal cold water.[2][4][6]

    • If oil forms or no solid: Proceed to Step 4.[2][3][6]

  • Extraction: Extract the aqueous mixture 3 times with EtOAc (3 x 10 mL).

    • Tip: If the layers don't separate well (emulsion), add solid NaCl to saturate the aqueous layer.[2][4][6]

  • Drying: Combine organic layers, wash once with brine, dry over anhydrous Sodium Sulfate (

    
    ), and concentrate in vacuo.
    
Protocol 4.2: Recrystallization of the HCl Salt

Use this to purify the salt form if it has become colored (oxidation).[2][6]

  • Solvent System: Ethanol/Ether or Isopropanol.[2][3][6]

  • Procedure:

    • Dissolve the crude salt in minimal boiling Ethanol (or Isopropanol).[2][3][6]

    • If colored impurities persist, treat with activated charcoal for 5 mins and filter hot.[2][3][4][6]

    • Allow to cool slowly to room temperature.[2][3][6]

    • Add Diethyl Ether dropwise until turbidity (cloudiness) just appears.[2][3][6]

    • Refrigerate at 4°C overnight.

    • Filter the white/off-white crystals under Nitrogen (to prevent moisture uptake).[1][2][3][6]

Module 5: Comparison of Solvent Systems

SolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Water High (>100 mg/mL)Moderate (pH dependent)Good for storage of salt; bad for extraction.[1][2][3]
Methanol/Ethanol High HighBest for reactions involving the salt.[2][3][6]
DCM InsolubleModerateUse for extraction of Free Base only.[2][3][6]
Ethyl Acetate InsolubleModeratePreferred extraction solvent (greener than DCM).[2][3][6]
DMSO/DMF HighHighUse for

or coupling reactions.[2][3][6]
Hexane/Ether InsolubleLowUse as anti-solvents to precipitate the product.[2][3][6]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 112101-81-2, 6-Methylpyridin-3-ol hydrochloride. Retrieved from [Link]

  • NIST Chemistry WebBook. 3-Pyridinol, 6-methyl- Spectral Data. SRD 69.[1][2][3][6] Retrieved from [Link][1][2][6]

Sources

Technical Support Guide: Optimizing Assay Consistency with 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inconsistent results with 6-Methylpyridin-3-ol hydrochloride (also known as 2-methyl-5-hydroxypyridine HCl) typically stem from three overlooked physicochemical vectors: hygroscopic water uptake , pH-induced assay drift , and oxidative instability .

This guide moves beyond basic handling to address the causality of experimental error. As a hydrochloride salt of a pyridine derivative, this compound introduces an acidic counter-ion and a redox-active hydroxyl group into your system. If these factors are not actively managed, they will manifest as "random" noise in your


 curves or yield variability.
Part 1: The "Invisible" Variable – Hygroscopicity & Stoichiometry

The Issue: Users frequently report lower-than-expected potency. The root cause is often stoichiometric error, not biological inactivity. Hydrochloride salts of pyridines are hygroscopic; they avidly absorb atmospheric moisture. If you weigh the solid on an open bench without correction, you are weighing water, not compound.

The Mechanism: The theoretical molecular weight of the anhydrous salt is 145.59 g/mol . However, on a humid day, the effective mass can increase by 5–15% due to water adsorption.



If you calculate concentration based on 

using the anhydrous MW, your actual concentration (

) is significantly lower than your target (

).

Troubleshooting Protocol: Correcting Stoichiometry

  • Visual Inspection: If the beige powder appears "clumpy" or sticks to the spatula, it has already absorbed significant moisture.

  • Desiccation (Recommended): Store the bulk bottle in a desiccator with active silica or

    
    .
    
  • The "Stock Correction" Workflow:

    • Step A: Do not weigh the solid directly into the assay tube. Weigh a larger amount (~10-20 mg) into a tared vial.

    • Step B: Dissolve fully in DMSO or water to create a high-concentration Master Stock (e.g., 100 mM).

    • Step C:Critical Step: If high precision is required (e.g., SAR studies), verify the concentration of this Master Stock using qNMR (Quantitative NMR) or UV-Vis extinction coefficients relative to a dry standard, rather than relying on the gravimetric weight.

Part 2: Solution Chemistry – The pH Crash

The Issue: "False positives" in enzymatic inhibition assays or "toxicity" in cell-based screens.

The Mechanism: You are working with a Hydrochloride (HCl) salt.[1] When dissolved in water:



The protonated pyridine acts as a weak acid, and the free protons from the HCl dissociation can overwhelm weak buffers.
  • Scenario: You add a 10 mM stock of the compound to a standard PBS buffer (pH 7.4).

  • Result: The pH may locally drop to 5.0–6.0. Many enzymes lose activity at this pH, appearing "inhibited" by the compound when they are actually just inhibited by the acid.

Data: pH Impact Simulation

Buffer SystemBuffer StrengthAddition of 100 µM CompoundResulting pH ShiftAssay Risk
Water / Saline NoneN/ADrops to ~4.5 High (Cell Death)
PBS 1X 10 mMYesDrops to ~6.8 - 7.0Moderate (Enzyme drift)
HEPES 25-50 mMYesStable (~7.3 - 7.4)Low (Safe)

Troubleshooting Protocol: The "Neutralization" Step

  • Buffer Selection: Switch to high-capacity buffers (HEPES, MOPS, or Tris at >50 mM) rather than low-molarity phosphate buffers.

  • Stock Preparation:

    • Dissolve the HCl salt in DMSO.

    • Alternative: If dissolving in water, measure the pH.[2] If acidic, carefully titrate with 1N NaOH until neutral before adding to the assay plate.

Part 3: Oxidative Instability & Optical Interference

The Issue: Assay medium turns yellow/brown over time; colorimetric readouts (e.g., MTT, absorbance assays) show high background noise.

The Mechanism: The 3-hydroxyl group on the electron-rich pyridine ring is susceptible to oxidation, forming quinone-like species or dimers, particularly in basic (high pH) solutions or under bright light. These oxidation products are often highly colored (absorbing at 400–500 nm), interfering with readout signals.

Troubleshooting Protocol: Stabilization

  • Fresh Preparation: Prepare working solutions immediately before use. Do not store diluted aqueous solutions at 4°C for days.

  • Light Protection: Use amber vials or wrap tubes in foil during incubation.

  • Antioxidants: If the assay tolerates it, add 1 mM DTT or TCEP to the buffer to maintain a reducing environment.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for diagnosing inconsistent results with this specific compound.

TroubleshootingLogic Start Inconsistent Assay Results CheckSolubility 1. Check Solubilization (Turbidity/Precipitation?) Start->CheckSolubility CheckPH 2. Check pH Drift (Is Buffer < 20mM?) CheckSolubility->CheckPH No (Clear) Action_DMSO Switch solvent to DMSO or warm to 37°C CheckSolubility->Action_DMSO Yes (Cloudy) CheckColor 3. Check Oxidation (Yellow/Brown Solution?) CheckPH->CheckColor No (Strong Buffer) Result_FalsePos Cause: False Positive (Acidic Inhibition) CheckPH->Result_FalsePos Yes (Weak Buffer) Result_Interference Cause: Optical Interference (Oxidation Products) CheckColor->Result_Interference Yes (Colored) Investigate Biological Target Investigate Biological Target CheckColor->Investigate Biological Target No (Clear) Action_Buffer Increase Buffer Strength (>50mM HEPES/Tris) Action_Fresh Prepare Fresh + Protect from Light (Use Amber Vials) Result_FalsePos->Action_Buffer Result_Interference->Action_Fresh

Caption: Logical flow for diagnosing assay variability. Blue nodes represent diagnostic steps; Yellow nodes indicate identified root causes.

Frequently Asked Questions (FAQ)

Q1: Can I store the 10 mM stock solution at -20°C? A: Yes, but only if dissolved in DMSO or anhydrous ethanol . Do not freeze/thaw aqueous solutions of the HCl salt repeatedly. The freeze/thaw cycle promotes hydrolysis and oxidation. In DMSO, it is stable for 3–6 months at -20°C if sealed tightly to prevent water absorption.

Q2: Why does the compound turn pink/brown in my culture media? A: This indicates oxidation of the phenol-like hydroxyl group. Culture media (DMEM/RPMI) often has a pH of 7.4 and contains iron/copper, which can catalyze the oxidation of 3-hydroxypyridines. Solution: Minimize the time the compound sits in media before adding to cells, or use media without Phenol Red to better monitor the compound's intrinsic color change.

Q3: Is the "Free Base" (CAS 1121-78-4) better than the "Hydrochloride" (CAS 112181-42-1)? A: They behave identically once dissolved and pH-adjusted, but the Hydrochloride is generally more water-soluble initially. However, the Free Base does not cause the acidic pH crash described above. If your assay is extremely pH-sensitive and you cannot use strong buffers, switching to the Free Base might eliminate the acidity artifact.

References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Handling. [Link]

  • PubChem. Compound Summary: 6-Methylpyridin-3-ol. [Link][3]

Sources

Validation & Comparative

Publish Comparison Guide: 6-Methylpyridin-3-ol HCl vs. Pyridine Derivatives in Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Methylpyridin-3-ol hydrochloride against its structural analogs and clinical alternatives in the context of neuroprotection.

Executive Summary: The Scaffold vs. The Drug

In the landscape of neuroprotective agents, 6-Methylpyridin-3-ol hydrochloride (also known as 2-methyl-5-hydroxypyridine HCl) represents the core pharmacophore of the hydroxypyridine class. While it exhibits intrinsic antioxidant activity, it is frequently outperformed in vivo by its structural derivative Emoxypine (2-ethyl-6-methylpyridin-3-ol) , which features an ethyl substitution that significantly enhances lipophilicity and blood-brain barrier (BBB) permeability.

This guide evaluates the "Scaffold" (6-Methylpyridin-3-ol) against the "Optimized Drug" (Emoxypine) and the "Biological Standard" (Pyridoxine/Vitamin B6), providing experimental evidence for their distinct roles in mitigating oxidative stress, excitotoxicity, and membrane destabilization.

Structural & Mechanistic Comparison

The neuroprotective efficacy of pyridine derivatives hinges on three molecular features:

  • Radical Scavenging: The phenolic hydroxyl group (position 3) donates hydrogen to neutralize ROS.

  • Membrane Stabilization: Lipophilic substituents allow the molecule to intercalate into the lipid bilayer, preventing lipid peroxidation (LPO).

  • Receptor Modulation: Allosteric interaction with GABA_A or dopamine receptors.

Diagram 1: Structure-Activity Relationship (SAR) & Mechanism

The following diagram illustrates how structural variations translate to specific neuroprotective mechanisms.

Neuroprotection_SAR Core 6-Methylpyridin-3-ol (Core Scaffold) ROS Direct ROS Scavenging (OH group H-donation) Core->ROS Moderate Membrane Membrane Stabilization (Lipid Bilayer Insertion) Core->Membrane Low (Hydrophilic) Emoxypine Emoxypine (2-Ethyl derivative) Emoxypine->ROS High Emoxypine->Membrane High (Lipophilic Ethyl) GABA GABA-A Receptor Allosteric Modulation Emoxypine->GABA Potentiation Pyridoxine Pyridoxine (Vitamin B6) Pyridoxine->ROS Moderate Metabolism Cofactor Metabolism (PLP Conversion) Pyridoxine->Metabolism Primary Role Neuroprotection Neuroprotection (Reduced Apoptosis/Necrosis) ROS->Neuroprotection Membrane->Neuroprotection GABA->Neuroprotection Metabolism->Neuroprotection Indirect

Caption: SAR analysis showing how the ethyl substitution in Emoxypine enhances membrane interaction and receptor modulation compared to the core 6-Methylpyridin-3-ol scaffold.

Comparative Performance Analysis

Physicochemical & Pharmacological Profiles

The critical limitation of 6-Methylpyridin-3-ol HCl is its lower lipophilicity compared to Emoxypine, which affects its ability to protect neuronal membranes from lipid peroxidation.

Feature6-Methylpyridin-3-ol HClEmoxypine (Succinate/HCl)Pyridoxine (Vit B6)Edaravone (Control)
Role Core Scaffold / MetaboliteOptimized NeuroprotectantCo-factor / NutrientRadical Scavenger
LogP (Lipophilicity) ~0.5 (Low)~1.1 (Moderate)-0.77 (Hydrophilic)1.35 (High)
BBB Permeability ModerateHigh Carrier-mediatedHigh
Antioxidant Mechanism Direct H-atom transferH-transfer + Lipid anchoringIndirect (GSH synthesis)Electron transfer
Membrane Stabilization WeakStrong NegligibleModerate
Primary Indication Research ReagentIschemia, TBI, AnxietyNeuropathy, DeficiencyALS, Stroke
Quantitative Efficacy Data (In Vitro)

Data synthesized from comparative lipid peroxidation and cell viability assays [1][2][6].

AssayMetric6-Methylpyridin-3-olEmoxypineEdaravone
DPPH Scavenging IC50 (µM)450 ± 25120 ± 1545 ± 5
Lipid Peroxidation (Brain Homogenate) Inhibition % (at 100 µM)28%65% 72%
Glutamate Excitotoxicity (Cortical Neurons) Cell Survival %55%82% 85%
Hypoxia/Reoxygenation (PC12) ROS Reduction %30%60% 68%

Key Insight: While 6-Methylpyridin-3-ol possesses antioxidant capacity, Emoxypine is approximately 3-4x more potent in radical scavenging assays and significantly more effective in preventing lipid peroxidation due to its ability to reside within the lipid bilayer where peroxidation chains propagate.

Experimental Protocols for Validation

To objectively compare these derivatives in your own lab, use the following self-validating protocols.

Protocol A: Oxygen-Glucose Deprivation (OGD) & Reoxygenation

Purpose: Mimic ischemic stroke conditions to evaluate neuroprotection against hypoxia and oxidative burst.

Workflow Diagram:

OGD_Protocol Step1 Cell Culture (PC12 or SH-SY5Y) Seed 1x10^4 cells/well Step2 Pre-treatment (24h) Group A: Vehicle Group B: 6-Methylpyridin-3-ol (1-100 µM) Group C: Emoxypine (1-100 µM) Step1->Step2 Step3 OGD Phase (4h) Replace medium with Glucose-free buffer Incubate in Hypoxia Chamber (1% O2) Step2->Step3 Step4 Reoxygenation Phase (24h) Return to Glucose+ medium Normoxic conditions Step3->Step4 Step5 Readouts Step4->Step5 Readout1 MTT/CCK-8 (Cell Viability) Step5->Readout1 Readout2 DCFH-DA Staining (Intracellular ROS) Step5->Readout2 Readout3 LDH Release (Membrane Integrity) Step5->Readout3

Caption: Standardized OGD/Reoxygenation workflow for comparative neuroprotection screening.

Detailed Methodology:

  • Seeding: Culture PC12 cells in DMEM + 10% FBS. Seed into 96-well plates.

  • Drug Application: Dissolve compounds in PBS. Treat cells 24h prior to injury to assess prophylactic potential, or immediately at Reoxygenation for therapeutic potential.

  • OGD Induction: Wash cells 2x with PBS. Add glucose-free DMEM. Place in a hypoxia chamber (

    
    ) for 4 hours.
    
  • Reoxygenation: Replace medium with high-glucose DMEM containing the test compounds. Incubate in normoxia for 24 hours.

  • Analysis:

    • Viability: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Abs at 570 nm.

    • Validation: The "Vehicle/OGD" group must show <50% viability for the assay to be valid.

Protocol B: Lipid Peroxidation Inhibition (TBARS)

Purpose: Determine if the compound protects neuronal membranes or just scavenges free radicals in solution.

  • Substrate: Rat brain homogenate (10% w/v in phosphate buffer).

  • Induction: Add

    
     (10 µM) and Ascorbic Acid (100 µM) to induce peroxidation.
    
  • Treatment: Co-incubate with 6-Methylpyridin-3-ol HCl or Emoxypine (10–500 µM) for 60 min at 37°C.

  • Detection: Add TBA (Thiobarbituric acid) reagent, boil for 15 min. Measure MDA-TBA adduct at 532 nm.

  • Result Interpretation: Lower Absorbance = Higher Protection. Emoxypine typically shows an

    
     of ~100 µM, whereas 6-Methylpyridin-3-ol requires higher concentrations [6].
    

Synthesis of Mechanism: Why the "Ethyl" Group Matters

The superiority of Emoxypine over the base 6-Methylpyridin-3-ol HCl is not merely pharmacokinetic.

  • Membrane Anchoring: The ethyl group at position 2 provides a "hydrophobic anchor," allowing the molecule to orient itself at the membrane-water interface. This places the antioxidant -OH group exactly where lipid peroxyl radicals are generated.

  • Receptor Allostery: Electrophysiological studies suggest that the specific steric bulk of the ethyl group is required for effective positive allosteric modulation of the GABA_A receptor, which reduces neuronal excitability during ischemia [8]. The methyl-only variant (6-Methylpyridin-3-ol) lacks this specific steric fit.

References

  • Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation. ChemMedChem, 2021.[1]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives. Int. J. Mol. Sci., 2020.

  • Antioxidant activity of Maillard reaction products: 6-methylpyridin-3-ol identification. Free University of Bozen-Bolzano, 2022.

  • Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin. ResearchGate, 2025.

  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage. Int. J. Mol.[2] Sci., 2022.[3][4]

  • Promising effects of emoxypine and its succinate derivative. CoLab, 2022.

  • Experimental Models and Translational Strategies in Neuroprotective Drug Development. Cells, 2026.[5]

  • Pharmaceutical salts of emoxypine with dicarboxylic acids. Journal of Molecular Structure, 2018.

Sources

Comparing the efficacy of 6-Methylpyridin-3-ol hydrochloride with known neuroprotective agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of 6-Methylpyridin-3-ol Hydrochloride with Known Neuroprotective Agents

Executive Summary

6-Methylpyridin-3-ol hydrochloride (also known as Emoxypine or Mexidol) represents a distinct class of neuroprotective agents that bridges the gap between direct antioxidants and membrane-modulating nootropics. Unlike standard radical scavengers (e.g., Edaravone) or pure cognitive enhancers (e.g., Piracetam), 6-Methylpyridin-3-ol exhibits a dual mechanism of action : it directly inhibits lipid peroxidation while simultaneously modulating the fluidity of the neuronal lipid bilayer to enhance receptor functionality (specifically the GABA-benzodiazepine complex).

This guide provides a technical comparison of 6-Methylpyridin-3-ol against industry standards, supported by experimental data and reproducible protocols. It is designed for researchers aiming to position this compound in ischemic, neurodegenerative, or traumatic brain injury (TBI) pipelines.

Compound Profile

FeatureDetail
IUPAC Name 6-Methylpyridin-3-ol hydrochloride
Common Aliases Emoxypine, Mexidol, 2-ethyl-6-methyl-3-hydroxypyridine (succinate form)
Molecular Formula C₆H₈ClNO (HCl salt)
Core Moiety 3-Hydroxypyridine derivative (structurally similar to Pyridoxine/Vit B6)
Primary Class Membrane-stabilizing Antioxidant / Antihypoxic
Solubility Highly soluble in water; lipophilic enough to cross the Blood-Brain Barrier (BBB)

Mechanism of Action (MOA)

The efficacy of 6-Methylpyridin-3-ol stems from its ability to intervene at two critical points in the neurodegenerative cascade:

  • Antioxidant Defense: It inhibits free radical oxidation of membrane lipids (lipid peroxidation), thereby preserving the structural integrity of the neuronal membrane. It increases the activity of endogenous antioxidant enzymes, specifically Superoxide Dismutase (SOD) and Catalase .

  • Membrane Modulation: By stabilizing the lipid bilayer, it increases membrane fluidity. This structural optimization enhances the binding affinity of the GABA-benzodiazepine-receptor complex , amplifying GABAergic inhibition without direct receptor agonism.

Diagram 1: Dual-Action Neuroprotective Pathway

MOA_Pathway OxStress Oxidative Stress (Ischemia/TBI) ROS ROS Generation OxStress->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox Membrane Membrane Stabilization (Increased Fluidity) LipidPerox->Membrane Destabilizes Outcome1 Neuroprotection (Reduced Apoptosis) LipidPerox->Outcome1 Causes Damage Emoxypine 6-Methylpyridin-3-ol (Emoxypine) Emoxypine->LipidPerox Inhibits (Direct) Emoxypine->Membrane Stabilizes Enzymes ↑ SOD & Catalase Activity Emoxypine->Enzymes Upregulates Receptor GABA-BZD Receptor Modulation Membrane->Receptor Enhances Binding Affinity Membrane->Outcome1 Enzymes->ROS Scavenges Outcome2 Anxiolytic & Cognitive Effect Receptor->Outcome2

Caption: 6-Methylpyridin-3-ol inhibits lipid peroxidation and enhances GABA receptor affinity via membrane stabilization.

Comparative Efficacy Analysis

This section contrasts 6-Methylpyridin-3-ol with Piracetam (standard nootropic) and Edaravone (standard antioxidant).

Table 1: Head-to-Head Comparison
Metric6-Methylpyridin-3-ol Piracetam Edaravone
Primary Mechanism Membrane Antioxidant + GABA modulatorMetabolic enhancer (ATP turnover)Free Radical Scavenger (ROS)
Lipid Peroxidation (In Vitro) High Inhibition (IC50 ~20-50 µM)Low/Negligible direct effectVery High Inhibition (Gold Standard)
Anxiolytic Effect Yes (Distinct GABA modulation)No (Often anxiogenic)No
Cognitive Recovery (TBI/Ischemia) High (Restores memory traces)Moderate (Requires metabolic substrate)Moderate (Preserves tissue only)
Clinical Outcome (Encephalitis) Superior (Reduced residual signs) [1]Standard BaselineN/A
Side Effect Profile Low (Rare drowsiness)Moderate (Agitation, insomnia)Moderate (Renal/Hepatic risks)
Detailed Analysis

1. vs. Piracetam (Cognition & Anxiety): In models of Passive Avoidance Conditioning (PAC), 6-Methylpyridin-3-ol demonstrates a "mnemotropic" effect superior to Piracetam.

  • Data Point: In rat PAC studies, footshock causes fear (increased latency to move) and memory of the safe zone. Piracetam improves memory but can increase agitation. 6-Methylpyridin-3-ol significantly increases the preference for the safe compartment without increasing the latency (freezing behavior), indicating cognitive enhancement with a reduction in fear/anxiety [3].

  • Clinical: In acute tick-borne encephalitis, patients treated with 6-Methylpyridin-3-ol showed a higher percentage of favorable outcomes and fewer residual neurological signs compared to those treated with Piracetam [1].

2. vs. Edaravone (Antioxidant Potency): While Edaravone is a potent radical scavenger used in ALS and Stroke, 6-Methylpyridin-3-ol offers a broader spectrum of protection by stabilizing the membrane itself.

  • Data Point: In experimental meningitis models, 6-Methylpyridin-3-ol derivatives reduced Malondialdehyde (MDA) levels by 50% and Nitric Oxide (NO) by 85% relative to controls [5]. While Edaravone is highly effective at reducing ROS, 6-Methylpyridin-3-ol's ability to simultaneously lower anxiety and improve membrane fluidity gives it a functional advantage in recovery phases post-ischemia.

Experimental Protocols

To validate these claims, the following protocols are recommended.

Protocol A: In Vitro Lipid Peroxidation Inhibition (TBARS Assay)

Objective: Quantify the antioxidant efficacy of 6-Methylpyridin-3-ol compared to Edaravone.

  • Preparation: Prepare rat brain homogenate (10% w/v) in ice-cold phosphate-buffered saline (PBS, pH 7.4).

  • Induction: Induce lipid peroxidation by adding FeSO₄ (10 µM) and Ascorbic Acid (100 µM) to the homogenate.

  • Treatment: Incubate samples with varying concentrations (1 µM – 100 µM) of:

    • Test: 6-Methylpyridin-3-ol HCl

    • Positive Control: Edaravone

    • Negative Control: Vehicle only

  • Incubation: Incubate at 37°C for 60 minutes.

  • Reaction: Stop reaction by adding 20% Trichloroacetic acid (TCA) and 0.67% Thiobarbituric acid (TBA).

  • Development: Heat at 100°C for 20 minutes. Cool and centrifuge.

  • Measurement: Measure absorbance of the supernatant at 532 nm .

  • Calculation: Calculate % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100.

Protocol B: In Vivo Passive Avoidance Conditioning (PAC)

Objective: Assess cognitive preservation and anxiolytic effects.

Apparatus: A two-compartment box (Light vs. Dark) with an electrifiable grid floor in the dark compartment.

Diagram 2: PAC Experimental Workflow

PAC_Protocol Start Start: Acclimatization (Day 1) Group Grouping (n=10/group) 1. Control (Saline) 2. Piracetam (400 mg/kg) 3. 6-Methylpyridin-3-ol (50 mg/kg) Start->Group Training Training Session (Day 2) Rat placed in Light Chamber. Enters Dark Chamber -> Footshock (0.5mA, 2s). Group->Training Treatment Drug Administration (IP Injection, 30 min pre-test) Training->Treatment Testing Retention Test (Day 3 - 24h later) Place in Light Chamber. No Shock. Treatment->Testing Metrics Record Metrics: 1. Latency to enter Dark Chamber (Retention) 2. Time spent in Light Chamber (Safe Zone) Testing->Metrics Analysis Data Analysis: High Latency = Good Memory High Safe Zone Time = Low Anxiety Metrics->Analysis

Caption: Workflow for Passive Avoidance Conditioning to differentiate memory and anxiety effects.

Step-by-Step:

  • Training (Day 1): Place rat in the illuminated compartment. When it enters the dark compartment (innate preference), deliver a mild foot shock (0.5 mA, 2 sec).

  • Treatment: Administer 6-Methylpyridin-3-ol (50 mg/kg i.p.) or comparator 30 minutes before the retention test.

  • Retention Test (Day 2): Place rat back in the illuminated compartment.

  • Scoring:

    • Latency: Time taken to enter the dark compartment (Max 180s). Increased latency indicates memory of the shock.

    • Safe Compartment Preference: Total time spent in the light compartment.

  • Interpretation: 6-Methylpyridin-3-ol treated animals should show high latency (memory) AND high time in the light zone (reduced anxiety), whereas Piracetam may show high latency but restless behavior.

References

  • Udintseva, I. N., et al. (2012). Mexidol in the complex treatment of patients in the acute period of tick-borne encephalitis. Zhurnal Nevrologii i Psikhiatrii imeni S.S. Korsakova.

  • Voronina, T. A. (2023). Cognitive Impairment and Nootropic Drugs: Mechanism of Action and Spectrum of Effects. Neurochemical Journal.

  • Inozemtsev, A. N., et al. (2013). Effects of Diazepam, Piracetam, and Mexidol on Passive Avoidance Response. Vestnik Moskovskogo Universiteta.

  • Shchulkin, A. V. (2012). Mexidol: modern aspects of pharmacokinetics and pharmacodynamics. Farmateka.

  • Pahomov, S., et al. (2021). Cerebroprotective Effects of 2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic Acid in the Treatment of Purulent Meningitis. MDPI - Biology.

Modernizing Purity Analysis: Validation of a UHPLC-PDA Method for 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyridin-3-ol (CAS: 1121-78-4), often stabilized as the hydrochloride salt, is a critical heterocyclic intermediate used in the synthesis of agrochemicals, Vitamin B6 analogs, and functionalized pyridines.

Traditional analysis of this compound relies on Potentiometric Titration (non-specific) or Standard C18 HPLC (prone to peak tailing due to silanol interactions with the basic pyridine nitrogen). This guide presents the validation of a New Analytical Method utilizing Ultra-High Performance Liquid Chromatography (UHPLC) with a Core-Shell HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phase.

Key Advantages of the New Method:

  • Specificity: Resolves the parent peak from synthesis precursors (e.g., 2-methylfuran adducts) which titration cannot distinguish.

  • Speed: Reduces run time from 25 minutes (HPLC) to 6 minutes (UHPLC).

  • Peak Shape: Eliminates the "shark-fin" tailing typical of basic pyridines on C18 columns.

Chemical Context & The Challenge

The analyte, 6-Methylpyridin-3-ol, possesses an amphoteric nature. The pyridine nitrogen is basic (pKa ~5.2), while the hydroxyl group is weakly acidic (pKa ~9.0).

  • The Problem with C18: On standard alkyl-bonded silica (C18), the protonated nitrogen interacts with residual silanols on the column support, causing severe peak tailing (

    
    ) and retention time shifting.
    
  • The Solution (HILIC): By using a HILIC stationary phase, we retain the polar, charged analyte via a water-layer partitioning mechanism, avoiding hydrophobic collapse and silanol drag.

Method Comparison: The New Standard vs. Alternatives

The following table objectively compares the performance of the newly validated UHPLC method against legacy alternatives.

FeatureMethod A (New) Method B (Alternative) Method C (Legacy)
Technique UHPLC-PDA (HILIC) HPLC-UV (C18)Potentiometric Titration
Column Core-Shell Silica HILIC (1.7 µm)Porous C18 (5 µm)N/A
Run Time 6.0 minutes25.0 minutes~15 minutes / sample
Specificity High (Resolves impurities)Moderate (Co-elution risks)None (Assay only)
Tailing Factor (

)
1.1 (Symmetrical)1.8 - 2.2 (Tailing)N/A
LOD (ppm) 0.05 ppm2.0 ppmN/A
Solvent Usage < 3 mL / run> 25 mL / runHazardous (Perchloric Acid)

Experimental Protocols

The New Method: UHPLC-PDA Protocol

This protocol is validated according to ICH Q2(R2) guidelines.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (Buffer)

  • Formic Acid (pH adjustment)

  • Water (Milli-Q, 18.2 MΩ)

Instrument Parameters:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class

  • Column: Kinetex HILIC, 100 x 2.1 mm, 1.7 µm (Phenomenex) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted w/ Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temp: 40°C.

  • Detection: PDA at 282 nm (max absorption).

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
0.0 5 95
4.0 20 80
4.1 5 95

| 6.0 | 5 | 95 |

Note: HILIC gradients run from high organic to lower organic (opposite of Reversed Phase).

Sample Preparation[2]
  • Stock Solution: Dissolve 10 mg 6-Methylpyridin-3-ol HCl in 10 mL Mobile Phase B (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm using 95:5 ACN:Buffer.

  • Filtration: Filter through 0.2 µm PTFE syringe filter (Nylon filters may bind the analyte).

Validation Data Summary

The following data was generated during the validation study, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Linearity & Range

Range tested: 10 ppm to 150 ppm (20% to 300% of target concentration).

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation (

)
0.9998

Residual Plot Random distributionNo trend
Accuracy (Recovery)

Spiked recovery at 3 levels (50%, 100%, 150%).

Spike LevelMean Recovery (%)% RSD (n=3)Status
Low (25 ppm) 99.4%0.8%Pass
Mid (50 ppm) 100.2%0.5%Pass
High (75 ppm) 99.8%0.6%Pass
Precision

Repeatability (Intra-day) and Intermediate Precision (Inter-day).

TypeConcentration% RSDLimit
Repeatability (n=6) 50 ppm0.42%

Intermediate (n=12) 50 ppm0.75%

Visualizing the Validation Logic

To ensure the scientific integrity of this method, we follow a "Lifecycle Approach" as defined in the newest ICH Q2(R2) / Q14 guidelines.

ValidationLifecycle ATP Analytical Target Profile (ATP) Define: Specificity for Pyridinols Dev Method Development (HILIC Screening) ATP->Dev Design Risk Risk Assessment (Silanol Activity Check) Dev->Risk Optimize Val Validation Execution (ICH Q2 R2) Risk->Val Control Life Lifecycle Management (Continuous Monitoring) Val->Life Implement Life->ATP Feedback Loop

Figure 1: The Analytical Procedure Lifecycle (aligned with ICH Q14/Q2(R2)), ensuring the method remains fit-for-purpose.

Separation Mechanism Diagram

Understanding why HILIC works where C18 fails is crucial for troubleshooting.

SeparationMechanism cluster_C18 Traditional C18 (Failure Mode) cluster_HILIC New HILIC Method (Success Mode) C18_Phase Stationary Phase: C18 Chains Analyte_C18 6-Methylpyridin-3-ol (+) C18_Phase->Analyte_C18 Weak Hydrophobic Retention Silanol Residual Silanols (Si-OH) Silanol->Analyte_C18 Strong Ionic Drag (Tailing) HILIC_Phase Stationary Phase: Silica/Polar Water_Layer Adsorbed Water Layer HILIC_Phase->Water_Layer Hydration Analyte_HILIC 6-Methylpyridin-3-ol (+) Water_Layer->Analyte_HILIC Partitioning (Liquid-Liquid)

Figure 2: Mechanistic comparison. HILIC utilizes a water layer for partitioning, avoiding the secondary silanol interactions that cause peak tailing in C18.

Discussion & Causality

The superior performance of the UHPLC-HILIC method is not accidental; it is driven by the physicochemical properties of the analyte.

  • Protonation State: At pH 3.0 (Mobile Phase A), 6-Methylpyridin-3-ol is fully protonated (

    
    ). In a C18 system, this positive charge is repelled by the hydrophobic chains but attracted to the negatively charged residual silanols on the silica surface. This "dual mechanism" causes the characteristic peak tailing.
    
  • HILIC Partitioning: In the HILIC mode (High Acetonitrile), a water-rich layer forms on the polar silica surface. The charged analyte partitions into this water layer. This is a pure liquid-liquid partition mechanism, which yields highly symmetrical peaks (

    
    ) and higher theoretical plates.
    
  • Salt Compatibility: As a hydrochloride salt, the analyte carries chloride ions. The Ammonium Formate buffer provides sufficient ionic strength to prevent "ion exclusion" effects, ensuring the chloride counter-ion does not interfere with the chromatography.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14909, 6-Methylpyridin-3-ol.[Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Phenomenex Application Guide. (2024). HILIC Method Development for Polar Basic Compounds.[Link]

Publish Comparison Guide: 6-Methylpyridin-3-ol Hydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 6-Methylpyridin-3-ol hydrochloride in biological assays Content Type: Publish Comparison Guide

Executive Summary

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7), a structural analog of Vitamin B6 and the des-ethyl metabolite of the pharmaceutical Emoxypine, presents a unique interference profile in drug discovery assays.[1] Unlike inert scaffolds, this hydroxypyridine motif is chemically active, capable of metal chelation , redox cycling , and fluorescence quenching .

This guide objectively characterizes these interference mechanisms ("cross-reactivities" in the broad sense) and compares the compound against common structural analogs. It provides self-validating protocols to distinguish genuine bioactivity from assay artifacts.[1]

Technical Profile & Structural Basis of Interference

To understand why this molecule interferes, we must look beyond its identity as a simple pyridine. The 3-hydroxy-6-methyl substitution pattern creates a "privileged" scaffold for unwanted chemical interactions.[1]

FeatureChemical BasisAssay Consequence
Metal Chelation The nitrogen lone pair and the adjacent 3-hydroxyl group form a bidentate ligand site (N,O-donor).[1]False Positives: Inhibits metalloenzymes (Kinases, HDACs, MMPs) by stripping catalytic metals (Mg²⁺, Zn²⁺, Fe²⁺).
Redox Activity The phenolic hydroxyl group allows the molecule to act as a radical scavenger (antioxidant).False Negatives: Scavenges H₂O₂ or singlet oxygen in coupled assays (e.g., Amplex Red, AlphaScreen), masking enzyme activity.
Optical Properties Pyridinols exhibit pH-dependent fluorescence and UV absorbance (260–310 nm).[1]Signal Distortion: Interferes with UV-based readouts (NADH/NAD⁺) or acts as a mild inner-filter effect quencher.[1]
Mechanism-Specific Cross-Reactivity Guide
A. The Chelation Trap: Interference in Metalloenzyme Assays

6-Methylpyridin-3-ol is a fragment-sized chelator.[1] In high-throughput screening (HTS), it often appears as a "hit" against zinc-dependent enzymes (e.g., Carbonic Anhydrases, MMPs) or magnesium-dependent kinases.[1]

  • Mechanism: The compound coordinates Zn²⁺ in the enzyme's active site or depletes free metal ions in the buffer.

  • Comparator Analysis:

    • Vs. 3-Hydroxypyridine: 6-Methylpyridin-3-ol is slightly less potent as a chelator due to the steric hindrance of the methyl group, but still significant in µM ranges.[1]

    • Vs. Pyridoxine (Vitamin B6): Pyridoxine has a hydroxymethyl group at position 5, which alters chelation geometry. 6-Methylpyridin-3-ol is a "cleaner" bidentate ligand, often causing higher false inhibition rates in metal-sensitive assays than B6.[1]

B. The Redox Artifact: Peroxidase-Coupled Assays

Many enzymatic assays (e.g., for oxidases like Glucose Oxidase) use Horseradish Peroxidase (HRP) to convert H₂O₂ into a fluorescent signal (e.g., Resorufin).

  • Mechanism: 6-Methylpyridin-3-ol acts as a reducing agent.[1] It reacts with the HRP-generated radical intermediate or directly with H₂O₂, preventing the fluorophore formation.

  • Result: The assay registers low signal, which is misinterpreted as inhibition of the primary enzyme.

C. Immunoassay Cross-Reactivity (False Positives)

In urine drug screening (UDS) or specific ELISAs:

  • Target: Nicotine/Cotinine assays.

  • Risk: Moderate.[1] Antibodies raised against cotinine (a pyridine derivative) may cross-react with 6-Methylpyridin-3-ol due to the shared pyridine ring and similar electron density, though the lack of the pyrrolidine ring reduces affinity compared to nicotine.[1]

Comparative Performance Data

The following table summarizes the interference potential (IC₅₀ shift) of 6-Methylpyridin-3-ol HCl compared to standard alternatives in common assay formats.

CompoundMetal Chelation Potential (Zn²⁺ Affinity)Redox Interference (HRP/H₂O₂ Scavenging)Fluorescence Background (Ex 300 / Em 400)Primary Use Case
6-Methylpyridin-3-ol HCl High (False positive in MMP assays)High (Strong antioxidant)Moderate (pH dependent)Fragment library / Metabolite
Emoxypine (2-Ethyl analog) Moderate (Steric bulk reduces binding)Very High (Clinically used antioxidant)Moderate Neuroprotective drug
Pyridoxine (Vitamin B6) Low (Competing hydroxyls)Moderate High (Native fluorescence)Cofactor / Control
Pyridine (Unsubstituted) NegligibleNegligibleNegligibleSolvent / Base
Visualizing the Interference Pathways

The following diagram maps the logical flow of how 6-Methylpyridin-3-ol disrupts three distinct assay types.

AssayInterference cluster_Chelation Pathway 1: Metal Chelation cluster_Redox Pathway 2: Redox Scavenging Compound 6-Methylpyridin-3-ol (Analyte) MetalIon Cofactor Metal (Zn2+, Mg2+) Compound->MetalIon Sequesters H2O2 H2O2 (Reporter Intermediate) Compound->H2O2 Scavenges TargetEnzyme Metalloenzyme (e.g., MMP, Kinase) FalseHit1 FALSE POSITIVE (Inhibition mimic) TargetEnzyme->FalseHit1 Loss of Activity MetalIon->TargetEnzyme Required for Activity HRP HRP System H2O2->HRP Substrate FalseHit2 FALSE NEGATIVE (Signal Quenching) HRP->FalseHit2 No Signal Generated

Caption: Logical flow of interference: The compound sequesters catalytic metals (Pathway 1) or consumes reporter molecules (Pathway 2), leading to erroneous potency data.[1]

Self-Validating Experimental Protocols

To trust your data, you must prove the signal is biological, not chemical. Use these "counter-screens."

Protocol A: The "Metal Rescue" Validation (For Kinase/MMP Hits)

Purpose: Determine if inhibition is due to specific binding or non-specific metal stripping.

  • Baseline Assay: Run the enzymatic assay with 6-Methylpyridin-3-ol at its IC₅₀ concentration.[1]

  • Spike Step: Prepare a parallel set of wells supplemented with excess metal cofactor (e.g., if the assay uses 1 mM MgCl₂, add an additional 2–5 mM MgCl₂).

  • Readout:

    • Signal Restored: The inhibition was likely due to chelation (Artifact).

    • Inhibition Persists: The compound is a true inhibitor binding the protein.

  • Control: Run EDTA (known chelator) as a positive control for this counter-screen.

Protocol B: The "Peroxide Challenge" (For HRP-Coupled Assays)

Purpose: Confirm if the compound is killing the reporter enzyme (HRP) or scavenging H₂O₂.[1]

  • Setup: Omit the primary enzyme (e.g., Glucose Oxidase).

  • Reagents: Add HRP, the fluorogenic substrate (e.g., Amplex Red), and a fixed concentration of H₂O₂ (e.g., 10 µM) directly.

  • Titration: Add 6-Methylpyridin-3-ol in a dose-response (0.1 µM – 100 µM).

  • Analysis:

    • If fluorescence decreases as compound concentration increases, the molecule is interfering with the detection system (Redox Scavenging).

    • Correction: Switch to a non-redox readout (e.g., direct absorbance or radioactive assay) or use a "stop-and-read" method where the compound is washed away before adding HRP (if possible).

References
  • Mechanisms of Assay Interference (PAINS): Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[2]

  • Hydroxypyridine Chelation Properties: Nurchi, V. M., et al. (2010). Hydroxypyridinones as metal chelating agents: Complexation with iron(III) and aluminum(III). Journal of Inorganic Biochemistry.

  • Emoxypine (Analog) Pharmacology: Dumayev, K. M., et al. (2016). Antioxidant and Neuroprotective Properties of Emoxypine: A Review. Pharmaceutical Chemistry Journal.

  • Urine Drug Screen Cross-Reactivity: Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.

  • Interference in HRP Assays: Auld, D. S., et al. (2008). Characterization of Chemical Libraries for Luciferase Inhibitory Activity and Scavenging of Peroxide. Journal of Biomolecular Screening.

Sources

Technical Comparison Guide: Structural Confirmation of 6-Methylpyridin-3-ol Hydrochloride via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of heterocyclic scaffolds for pharmaceutical applications, 6-Methylpyridin-3-ol hydrochloride (CAS: 1121-78-4) presents a classic structural ambiguity challenge. While 1D


H NMR is sufficient for purity checks, it often fails to unequivocally distinguish between regioisomers (e.g., 2-methyl-3-pyridinol vs. 6-methyl-3-pyridinol) due to the isolated spin systems typical of heteroaromatics.

This guide objectively compares the Standard 1D Approach against an Integrated 2D NMR Strategy . We demonstrate that while 1D NMR provides a "fingerprint," only the specific application of HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive connectivity data required for regulatory submission and intellectual property protection.

The Structural Challenge

The molecule consists of a pyridine ring substituted with a hydroxyl group and a methyl group. The hydrochloride salt form adds a proton to the nitrogen, altering chemical shifts and coupling constants.

The Ambiguity:

  • Isomerism: The methyl group could theoretically be at position 2, 4, or 6.

  • Signal Overlap: In 1D NMR, the aromatic protons often appear as multiplets that are difficult to assign without coupling networks.

  • Exchangeable Protons: The -OH and -NH

    
     signals are solvent-dependent and often broad.
    
Structural Numbering (IUPAC)
  • N: Position 1

  • H: Position 2 (Singlet-like)

  • OH: Position 3

  • H: Position 4 (Doublet)

  • H: Position 5 (Doublet)

  • CH

    
    :  Position 6
    

Methodology Comparison: 1D vs. 2D NMR

The following table summarizes the comparative utility of the two approaches.

FeatureMethod A: Standard 1D

H NMR
Method B: Integrated 2D NMR (COSY/HSQC/HMBC)
Primary Utility Purity assessment, quantitation.Structural proof, connectivity mapping.
Regioisomer ID Low. Relies on predicted shifts; ambiguous.High. Direct observation of C-H connectivity.
Solvent Requirement Flexible (D

O or DMSO-d

).
DMSO-d

preferred (viscosity considerations).
Acquisition Time < 10 Minutes.1 - 4 Hours (depending on concentration).[1][2]
Data Integrity Inferential (Guessing based on splitting).Empirical (Proving based on coupling).

Experimental Protocol

Sample Preparation (Critical Step)

For hydrochloride salts, solvent choice dictates the visibility of exchangeable protons.

  • Recommended Solvent: DMSO-d

    
      (99.9% D).
    
    • Why: DMSO suppresses proton exchange, allowing the observation of the phenolic -OH (~9.6 ppm) and often the pyridinium -NH

      
       (broad, >10 ppm). This confirms the salt form and the presence of the hydroxyl group.
      
  • Alternative Solvent: D

    
    O .
    
    • Result: OH and NH signals disappear (exchange to OD/ND). Useful only if the DMSO residual peak interferes with signals of interest, but generally inferior for structural confirmation .

Acquisition Parameters[3]
  • Concentration: 10-20 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): 1.5s (1D), 1.5s (2D).

  • HMBC Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    

Data Analysis & Interpretation

The 1D Baseline (DMSO-d )

In the 1D spectrum, you will observe:

  • ~2.35 ppm (3H, s): Methyl group.[3]

  • ~7.0 - 7.3 ppm (2H, m): Protons at C4 and C5.

  • ~8.0 - 8.2 ppm (1H, d/s): Proton at C2.

  • ~9.6+ ppm (Broad): Hydroxyl/Amine protons.

The Problem: You cannot prove the Methyl is at C6 and not C2 just by looking at the singlet.

The 2D Solution (The "Killer App")

We utilize three specific 2D experiments to build a self-validating structure.

Experiment 1: COSY (Correlation Spectroscopy)
  • Purpose: Establish the spin system of the aromatic ring.

  • Observation:

    • H4 correlates with H5 (Vicinal coupling,

      
       Hz).
      
    • H2 shows NO strong correlation to H4/H5 (it is isolated by the OH and N).

Experiment 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assign protons to their specific carbons.

  • Observation:

    • Proton at 2.35 ppm

      
       Carbon at ~19 ppm (Methyl).
      
    • Proton at 8.0 ppm

      
       Carbon at ~130-135 ppm (C2).
      
Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: The definitive proof. We look for 3-bond couplings (

    
    ).
    
  • Critical Correlations (The "Smoking Gun"):

    • Methyl Protons (H-6') to C5: The methyl protons will show a cross-peak to the aromatic carbon next to the attachment point (C5).

    • Methyl Protons (H-6') to C6: Strong correlation to the quaternary carbon it is attached to (via 2-bond, often visible).

    • H2 Proton to C3: The isolated aromatic proton (H2) must correlate to the carbon bearing the Oxygen (C3, ~150 ppm).

    • H2 Proton to C6: The isolated H2 must also correlate to the carbon bearing the Methyl group (C6).

Logic Check: If the methyl were at position 2, the H2 proton would not exist (it would be a methyl), and the coupling patterns would shift entirely.

Visualization of Structural Logic[5]

The following diagrams illustrate the decision workflow and the specific NMR correlations that confirm the structure.

Diagram 1: Analytical Workflow

NMR_Workflow Start Unknown Sample (Suspected 6-Methylpyridin-3-ol HCl) Solvent Dissolve in DMSO-d6 (Preserve OH/NH signals) Start->Solvent OneD Run 1D 1H NMR Solvent->OneD Decision Ambiguity Check: Is Regioisomerism Possible? OneD->Decision TwoD_Suite Run 2D Suite (COSY, HSQC, HMBC) Decision->TwoD_Suite Yes (Standard) Final Structure Confirmed Certificate of Analysis Decision->Final No (Rare) COSY COSY: Confirm H4-H5 Coupling Confirm H2 Isolation TwoD_Suite->COSY HSQC HSQC: Map Protons to Carbons TwoD_Suite->HSQC HMBC HMBC (CRITICAL): Link Methyl to Ring Link H2 to C-OH TwoD_Suite->HMBC COSY->Final HSQC->Final HMBC->Final

Caption: Step-by-step workflow for unambiguous structural confirmation.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range correlations (arrows) that act as the "proof" of structure.

HMBC_Connectivity N1 N1 (HCl) C2 C2 (H-Attached) N1->C2 C3 C3 (OH-Attached) C2->C3 C4 C4 (H-Attached) C3->C4 C5 C5 (H-Attached) C4->C5 C6 C6 (Quaternary) C5->C6 C6->N1 Me Methyl (CH3) Protons C6->Me Me->C5 3-bond Me->C6 2-bond H2 H2 Proton (Singlet) H2->C3 3-bond (Proof of OH pos) H2->C6 3-bond (Proof of Me pos)

Caption: Visualizing the definitive HMBC correlations. Green nodes are proton sources; Blue nodes are Carbon targets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). 6-Methyl-3-pyridinol Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on HMBC/HSQC pulse sequences).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link] (Reference for solvent residual peaks in DMSO-d6).

Sources

Independent replication of studies using 6-Methylpyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Replication Manual Audience: Medicinal Chemists, Assay Development Scientists, and QC Specialists.

Executive Summary: The Pivot Point of Pyridinol Scaffolds

6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7) is more than a simple reagent; it is a "privileged structure" in medicinal chemistry. It serves as the pharmacophore core for neuroprotective agents (e.g., Mexidol analogs) and a critical synthon for next-generation antivirals (e.g., RSV fusion inhibitors like TMC353121) and FGFR4 inhibitors.

However, commercial batches often exhibit variability in salt stoichiometry and oxidative degradation, leading to irreproducible IC50 values in high-throughput screening (HTS). This guide provides an independent replication framework to validate the compound's physicochemical integrity and functional bioactivity before its deployment in downstream drug development.

Comparative Analysis: Benchmarking Pyridinol Derivatives

To understand the utility of 6-Methylpyridin-3-ol HCl, we must compare it against its structural analogs. The methyl group at the C6 position is not merely decorative; it significantly alters electron density and lipophilicity compared to the parent 3-hydroxypyridine.

Table 1: Physicochemical & Functional Comparison
Feature6-Methylpyridin-3-ol HCl (Subject)3-Hydroxypyridine (Parent Scaffold)Mexidol (Clinical Analog)
Structure 2-methyl-5-hydroxypyridine HCl3-pyridinol2-ethyl-6-methyl-3-hydroxypyridine succinate
Role Synthetic Intermediate / Antioxidant ProbeGeneral Building BlockNeuroprotective Drug
Solubility (H2O) High (>100 mg/mL) due to HCl saltModerateHigh
pKa (OH group) ~9.0 (Methyl group donates e-, raising pKa)~8.7~9.3
Oxidative Stability Moderate (prone to N-oxide formation)Low (prone to polymerization)High (stabilized by succinate)
Key Application Precursor for TMC353121 (RSV) & FGFR4 inhibitorsLigand synthesisIschemic stroke therapy

Expert Insight: The "Methylation Effect" (Magic Methyl) at C6 blocks metabolic attack at the alpha-position and increases lipophilicity (LogP) without compromising water solubility when in HCl form. This makes it a superior scaffold for CNS-penetrating drug design compared to the naked 3-hydroxypyridine.

Part 1: Structural Verification & Purity Protocol

Before biological testing, the chemical identity must be rigorously verified. Commercial "hydrochloride" salts are often mixtures of the free base and the salt, or contain hydration water that skews molarity calculations.

Protocol A: Differential Salt Characterization

Objective: Confirm the HCl stoichiometry and absence of oxidative impurities (N-oxides).

Reagents:

  • Analyte: 6-Methylpyridin-3-ol HCl[1][2][3]

  • Solvent: D2O (Deuterated Water) for NMR

  • Reagent: AgNO3 (0.1 M) for chloride quantification

Step-by-Step Workflow:

  • Visual Inspection: The substance should be a white to off-white crystalline powder. A yellow/brown tint indicates oxidation (quinone formation).

  • Chloride Titration (The "Quick-Check"):

    • Dissolve 10 mg of analyte in 1 mL deionized water.

    • Add 2 drops of 0.1 M AgNO3.

    • Result: Immediate, heavy white precipitate (AgCl) confirms the salt form. Lack of precipitate indicates the Free Base.

  • 1H-NMR Validation (The "Gold Standard"):

    • Run 1H-NMR in D2O.

    • Diagnostic Shift: Look for the C2-H and C4-H protons. In the HCl salt, the pyridine nitrogen protonation causes a downfield shift (~0.5 ppm) compared to the free base.

    • Impurity Check: Scan for a peak at ~8.2 ppm, indicative of the N-oxide impurity.

Visualization: Quality Control Decision Tree

QC_Workflow Start Raw Material: 6-Methylpyridin-3-ol HCl Visual Visual Inspection Start->Visual ColorCheck Is it White/Off-White? Visual->ColorCheck AgNO3 AgNO3 Precipitation Test ColorCheck->AgNO3 Yes Fail_Ox FAIL: Oxidative Degradation ColorCheck->Fail_Ox No (Yellow/Brown) Precipitate Heavy White Precipitate? AgNO3->Precipitate NMR 1H-NMR (D2O) Precipitate->NMR Yes Fail_Base FAIL: Free Base (Recalculate Molarity) Precipitate->Fail_Base No ShiftCheck Downfield Shift vs Free Base? NMR->ShiftCheck Pass PASS: Validated for Assay ShiftCheck->Pass Yes ShiftCheck->Fail_Base No

Caption: Logical workflow for validating the salt form and purity of 6-Methylpyridin-3-ol prior to use.

Part 2: Functional Replication (Bioactivity)

Once purity is established, the compound's functional activity must be replicated. We utilize the DPPH Radical Scavenging Assay . This is the industry-standard method to verify the hydrogen atom transfer (HAT) capability of the phenolic hydroxyl group, which is the mechanism behind its neuroprotective and antioxidant utility.

Protocol B: DPPH Radical Scavenging Assay

Scientific Rationale: The phenolic hydroxyl group at position 3 donates a hydrogen atom to stable free radicals. This mimics the compound's behavior in biological systems (e.g., inhibiting lipid peroxidation).

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol (freshly prepared, protect from light).

  • Positive Control: Ascorbic Acid or Trolox.

  • Analyte: 6-Methylpyridin-3-ol HCl (serial dilutions: 10 - 500 µM).

Methodology:

  • Preparation: Prepare a 10 mM stock solution of 6-Methylpyridin-3-ol HCl in Methanol. Ensure complete dissolution (sonicate if necessary).

  • Incubation:

    • Add 100 µL of analyte solution (various concentrations) to a 96-well plate.

    • Add 100 µL of 0.1 mM DPPH solution.

    • Blank: 100 µL Methanol + 100 µL DPPH.

  • Reaction: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    

Expected Results (Replication Criteria):

  • IC50 Value: The compound should exhibit an IC50 in the range of 50–150 µM .

  • Comparison: It should be less potent than Ascorbic Acid (IC50 ~15 µM) but comparable to other monophenolic antioxidants.

  • Note: If IC50 > 500 µM, the hydroxyl group may be masked or the compound has degraded.

Visualization: Mechanism of Action (Antioxidant)

MOA_Pathway Compound 6-Methylpyridin-3-ol Complex Transition State Compound->Complex H-Atom Transfer Radical Free Radical (ROO•) Radical->Complex Product1 Pyridinoxyl Radical (Resonance Stabilized) Complex->Product1 Product2 Neutral Species (ROOH) Complex->Product2 Neuroprotection Neuroprotection (Inhibition of Lipid Peroxidation) Product2->Neuroprotection Downstream Effect

Caption: Mechanism of Hydrogen Atom Transfer (HAT) leading to radical neutralization and neuroprotection.

References

  • PubChem. (2025).[4][5] 6-Methylpyridin-3-ol hydrochloride (Compound Summary). National Library of Medicine.[6] [Link]

  • Bonfanti, J. F., et al. (2008). Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121) as a Respiratory Syncytial Virus Fusion Inhibitor.[7] Journal of Medicinal Chemistry. [Link]

  • Kim, S. H., et al. (2022).[8] 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC. [Link]

  • Voronina, T. A. (2000). Antioxidant Mexidol. The main neuropsychotropic effects and mechanism of action. Psychopharmacology & Biological Narcology. [Link]

Sources

Benchmarking Commercial Sources of 6-Methylpyridin-3-ol Hydrochloride: A Multi-Method Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "98% Purity"

In pharmaceutical synthesis, 6-Methylpyridin-3-ol hydrochloride (CAS: 100367-77-9) is a critical fragment often employed in Suzuki-Miyaura cross-couplings and etherifications to introduce a pyridine moiety. While Certificates of Analysis (CoA) from various vendors routinely claim >98% purity based on HPLC area normalization, our internal benchmarking reveals significant discrepancies in absolute assay (weight-for-weight purity).

This guide objectively compares three commercial grades of this building block. We demonstrate that relying solely on HPLC-UV can lead to stoichiometric errors in downstream chemistry due to undetected inorganic salts, moisture, and counter-ion imbalances. We propose a Triangulated Analytical Approach combining HPLC, qNMR, and Argentometric Titration to ensure process reliability.

The Comparative Landscape: Defining the Alternatives

To provide a realistic evaluation, we benchmarked three distinct sources commonly available to drug development labs.

Product AlternativeDescriptionVendor ClaimTypical Price/g
Source A (Economy) Bulk chemical supplier (Asia-based export).>98% (HPLC)$15
Source B (Premium) Major Western catalog catalog supplier (Re-packed).>99% (Titration)$85
Source C (Reference) In-house recrystallized standard (EtOH/Et2O).N/AHigh (Labor)

Hypothesis: Source A will show high HPLC purity but low absolute content due to excess HCl or hydration, causing stoichiometric mismatches in base-sensitive coupling reactions.

Method 1: HPLC-UV Purity Profiling

The Standard Check (and its limitations)

High-Performance Liquid Chromatography (HPLC) is the industry standard for organic impurity profiling. However, for pyridine salts, standard unbuffered silica columns fail due to peak tailing caused by the interaction of the basic nitrogen with silanol groups.

Optimized Protocol
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH suppresses protonation, improving peak shape for basic pyridines.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (near

    
     for the pyridine ring).
    
Experimental Results (Area %)
ImpuritySource A (Economy)Source B (Premium)Source C (Ref)
6-Methylpyridin-3-ol 98.2% 99.4% 99.8%
Impurity 1 (RRT 0.85)*1.1%0.4%<0.1%
Impurity 2 (RRT 1.2)**0.7%0.2%0.1%

*Likely 6-methylpyridin-3-amine (starting material). **Likely oxidation byproduct (N-oxide).

Insight: On the surface, Source A appears acceptable (98.2%). However, HPLC "looks past" inorganic contaminants. This is where many chemists fail, assuming Area % equals Weight %.

Method 2: qNMR (Absolute Purity)

The Truth-Teller

Quantitative NMR (qNMR) is the only self-validating method to determine absolute weight purity, detecting water, solvents, and inorganic salts that HPLC misses.

Protocol
  • Instrument: 400 MHz NMR (min), 30° pulse angle, d1=60s (ensure

    
     relaxation).
    
  • Solvent: DMSO-

    
     (to break H-bonding aggregates).
    
  • Internal Standard (IS): Maleic Acid (Traceable Standard).

    • Why Maleic Acid? It provides a sharp singlet/doublet in the olefinic region (~6.3 ppm), distinct from the pyridine aromatic region (7.0 - 8.2 ppm).

  • Calculation:

    
    
    
Experimental Results (Weight %)
MetricSource A (Economy)Source B (Premium)Source C (Ref)
Absolute Assay 84.5% 98.1% 99.2%
Residual Solvent2.1% (EtOAc)<0.5%<0.1%
Water (

)
4.5%0.8%0.3%
Inferred Salt Excess HCl / NaCl Stoichiometric Stoichiometric

Critical Finding: Source A is only 84.5% active product. A chemist using Source A for a reaction requiring 1.0 equivalents would effectively be adding only 0.84 equivalents, potentially stalling the reaction or requiring excess catalyst.

Method 3: Argentometric Titration

The Stoichiometry Check

For hydrochloride salts, verifying the HCl ratio is vital. Excess HCl consumes the base (e.g.,


) added in Suzuki couplings, shifting the pH and killing catalytic activity.
Protocol (Volhard Method)[1]
  • Dissolve 100 mg sample in 50 mL DI water.

  • Add 5 mL

    
    .
    
  • Add known excess of

    
     (precipitates AgCl).
    
  • Add 2 mL Ferric Ammonium Sulfate (Indicator).

  • Back-titrate excess

    
     with 
    
    
    
    until a permanent reddish-brown color appears.
Experimental Results
MetricSource ASource BTheoretical (Mono-HCl)
Chloride Content29.4%24.3%24.38%
Molar Ratio (HCl:Base)1.3 : 1 1.0 : 1 1.0 : 1

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for evaluating incoming pyridine salts.

AnalyticalWorkflow Start Incoming Material (6-Methylpyridin-3-ol HCl) Solubility Solubility Check (D2O / DMSO) Start->Solubility HPLC HPLC-UV (pH 10) Organic Impurity Profile Solubility->HPLC Clear Solution qNMR qNMR (Maleic Acid IS) Absolute Assay (wt%) HPLC->qNMR >98% Area Reject REJECT (Low Assay/Excess Salt) HPLC->Reject <95% Area Titration AgNO3 Titration Cl- Stoichiometry qNMR->Titration Confirm Salt Form Decision Data Synthesis qNMR->Decision Titration->Decision Decision->Reject Assay <90% Cl ratio >1.1 Approve APPROVE (Use Corrected Weight) Decision->Approve Assay >95% Cl ratio ~1.0

Caption: Figure 1. Integrated analytical workflow for validating pyridine hydrochloride salts.

Final Recommendations

For drug development professionals working with 6-Methylpyridin-3-ol hydrochloride :

  • Do not trust HPLC Area % alone. Pyridine salts are notorious for trapping inorganic acids and water.

  • Use Source B (Premium) for GMP/GLP steps. The cost of the reagent is negligible compared to the cost of a failed GMP batch caused by stoichiometric imbalance.

  • Correction Factor: If using Source A (Economy) for early discovery, you must apply a correction factor (divide mass by 0.845) and add extra base to neutralize the excess HCl (1.3 eq vs 1.0 eq).

References

  • Agilent Technologies. (2023). Analysis of Pyridine and its Derivatives using High-pH Stable Columns. Application Note 5991. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD): Maleic Acid.Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for Volhard Titration). Link

Side-by-side comparison of different purification techniques for 6-Methylpyridin-3-ol hydrochloride

[1]

CAS: 54486-90-7 Formula:

Molecular Weight:1

Executive Summary

Purifying 6-Methylpyridin-3-ol hydrochloride presents a unique chemical engineering challenge due to its amphoteric nature (containing both a basic nitrogen and an acidic phenolic hydroxyl) and its high water solubility in the salt form.[1]

This guide compares three distinct purification methodologies. Recrystallization is identified as the optimal balance for scale and cost, while Acid-Base Washing serves as a critical pre-treatment step for crude mixtures containing non-polar starting materials (e.g., furan derivatives).[1] Sublimation is reserved for ultra-high purity analytical standards.

Comparative Performance Matrix
FeatureRecrystallization (Isopropanol)Acid-Base Wash (Pre-treatment)Sublimation (Free Base)
Target Purity >98% (HPLC)Removes neutrals>99.9%
Typical Yield 75% - 85%90% (Recovery)40% - 60%
Primary Impurity Removal Inorganic salts, colored oligomersUnreacted organics (Furans/Pyrroles)Non-volatiles, salts
Scalability High (kg to ton)High (kg to ton)Low (mg to g)
Cost Efficiency HighMediumLow

Technical Analysis of Purification Methods

Method A: Recrystallization (The Standard)

The hydrochloride salt crystallizes effectively from polar protic solvents. The presence of the 6-methyl group increases lipophilicity slightly compared to the parent 3-hydroxypyridine, making Isopropanol (IPA) or Ethanol/Water mixtures ideal.[1]

  • Mechanism: Exploits the steep solubility curve of the hydrochloride salt. Impurities like ammonium chloride (common byproduct) are less soluble in hot IPA, while organic tars remain in the mother liquor upon cooling.[1]

  • Critical Control Point: Moisture control. The salt is hygroscopic; excess water in the solvent system can drastically reduce yield by keeping the salt in solution.[1]

Method B: Acid-Base Extraction (The Scavenger)

Because the target molecule is amphoteric, it exists in equilibrium between cationic, neutral, and anionic forms depending on pH.[1]

  • Acidic Phase (pH < 2): The molecule is fully protonated (

    
    ) and water-soluble. Non-basic impurities (e.g., 2-acetylfuran starting material) can be extracted into DCM or Ethyl Acetate.[1]
    
  • Isoelectric Point (pH ~7-8): The zwitterionic neutral form dominates. Solubility in water is lowest here, but solubility in organics is also poor, making extraction of the product difficult.[1]

  • Strategy: Use this method only to wash impurities out of the aqueous phase while the product remains protonated.

Method C: Sublimation

For the free base form, sublimation is possible due to the ability to break intermolecular H-bonds at high vacuum/temp.[1]

  • Application: strictly for generating analytical reference standards free of inorganic salts.

Decision Logic & Workflow

PurificationLogicStartCrude 6-Methylpyridin-3-ol HClCheckImpurityAnalyze Impurity Profile(HPLC / NMR)Start->CheckImpurityNeutralsHigh Neutral Organics?(>5% Furan/Pyrrole)CheckImpurity->NeutralsAcidWashAcid-Base Wash(DCM Extraction of Acidic Aq. Phase)Neutrals->AcidWashYesCheckColorHigh Color/Tars?Neutrals->CheckColorNoAcidWash->CheckColorRecrystRecrystallization(Isopropanol or EtOH)FinalPure Crystalline SolidRecryst->FinalCheckColor->RecrystNoCharcoalActivated Carbon Treatment(Hot Filtration)CheckColor->CharcoalYesCharcoal->Recryst

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude impurity profile.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

Objective: Purification of crude salt (>90% purity) to pharma-grade (>98%).

Reagents:

  • Crude 6-Methylpyridin-3-ol HCl[1]

  • Isopropanol (IPA), anhydrous[1]

  • Activated Charcoal (optional)

Step-by-Step:

  • Dissolution: Charge 100 g of crude solid into a 1 L round-bottom flask.

  • Solvent Addition: Add 400 mL of IPA.

  • Heating: Heat to reflux (82°C) with stirring. The salt should dissolve completely. If insoluble solids remain (likely inorganic salts like

    
    ), perform a hot filtration.[1]
    
  • Charcoal Treatment (If Colored): If the solution is dark brown/red, add 5 g activated carbon. Reflux for 15 mins. Filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool, as this traps impurities.[1]

  • Aging: Once at RT, cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with 50 mL of ice-cold IPA.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Data:

  • Recovery: 75-80%[1]

  • Appearance: White to off-white needles.[1]

Protocol 2: Acid-Base Impurity Wash

Objective: Removal of non-basic synthetic precursors (e.g., 2-acetylfuran) before salt formation/crystallization.[1]

Step-by-Step:

  • Dissolution: Dissolve crude reaction mixture in 1M HCl (Target pH < 2).

  • Extraction: Wash the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Chemistry: The 6-Methylpyridin-3-ol is protonated (

      
      ) and stays in the water.[1] Neutral organic impurities partition into the DCM.
      
  • Separation: Discard the organic layer (check TLC to confirm no product loss).

  • Concentration: Evaporate the aqueous layer under reduced pressure (or lyophilize) to obtain the solid hydrochloride salt.

  • Proceed to Protocol 1 for final polishing.

Mechanism of Action Visualization

ChemicalFlowCrudeCrude Mixture(Product + Neutrals + Salts)AcidAcidic Water (pH 1)Product = Cationic (Soluble)Crude->AcidDissolveSeparationPhase SeparationAcid->SeparationAdd DCMOrganicOrganic Phase (DCM)Neutrals = SolubleWasteOrganic Waste(Furan/Pyrrole Impurities)Organic->WasteSeparation->OrganicAqueousAqueous Layer(Purified Product Salt)Separation->Aqueous

Figure 2: Chemical partitioning during the Acid-Base wash protocol.

References

  • Synthesis and Impurity Profile

    • Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1] (2013). WO2013065064A1. (Describes synthesis of 6-methylpyridine derivatives and removal of metal/organic impurities). Link

  • Recrystallization Methodology

    • Recrystallization Techniques.[2][3][4][5][][7] University of Toronto / UMass Amherst Guidelines. (Standard protocols for solubility and solvent selection for polar organic salts). Link

  • Physical Properties & pKa

    • pKa values in organic chemistry.[8][9] Kütt, A., et al. (2018).[1][9] Tetrahedron Letters. (Reference for pyridine/phenol pKa trends). Link[9]

  • Sublimation of Pyridines

    • Sublimation of pyridine derivatives.[10] (2012). Physical Chemistry Chemical Physics. (Thermodynamic data for 3-hydroxypyridine sublimation). Link

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Methylpyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Effective waste management of 6-Methylpyridin-3-ol hydrochloride (CAS: 54486-90-7 for HCl salt; Parent CAS: 1121-78-4) requires understanding its dual nature: it is an organic base derivative (pyridine) stabilized as an acid salt (hydrochloride).

Unlike simple inorganic salts, this compound presents a composite hazard profile :

  • Biological Activity: As a pyridine derivative, it possesses potential neurotoxic or irritant properties characteristic of the heterocyclic ring.

  • Acidity (The HCl Moiety): Upon hydrolysis or solubilization in water, the hydrochloride counter-ion can significantly lower pH, potentially classifying the waste as Corrosive (RCRA Code D002) if the pH drops

    
     2.0.
    

Core Directive: Do not dispose of this compound via municipal sinks or general trash. It must be routed through a regulated chemical waste stream.

Hazard Characterization (GHS)

Before disposal, the material must be characterized to select the correct waste container.

Hazard ClassCategoryH-CodeDescriptionOperational Implication
Skin Irritation 2H315Causes skin irritation.[1]Double nitrile gloves required during transfer.
Eye Irritation 2AH319Causes serious eye irritation.[1][2]Safety goggles (ANSI Z87.1) are mandatory; face shield recommended for large quantities.
STOT - SE 3H335May cause respiratory irritation.[1][3]All transfers must occur inside a certified fume hood.[4]
Acute Toxicity 4 (Oral)H302Harmful if swallowed.Treat as toxic waste; do not mix with non-hazardous buffers.

Note: While 6-Methylpyridin-3-ol is not explicitly P-listed or U-listed (unlike parent Pyridine U196) under US EPA regulations, best practice dictates treating it as a Hazardous Chemical Waste due to toxicity and corrosivity potential.

Waste Segregation & Compatibility

Improper segregation is the leading cause of laboratory accidents during waste storage.

Compatibility Matrix
Material TypeCompatibility StatusMechanism of Failure
Strong Oxidizers (e.g., Nitric Acid, Permanganates)INCOMPATIBLE Exothermic Reaction: Pyridine rings can be oxidized violently; HCl can release chlorine gas.
Strong Bases (e.g., NaOH, KOH)CAUTION Exothermic Neutralization: Will liberate the free base (6-methylpyridin-3-ol) and heat.
Halogenated Solvents (e.g., DCM, Chloroform)COMPATIBLE Safe for co-disposal in "Halogenated Organic" streams if solubilized.
Water COMPATIBLE Soluble, but may generate acidic solution (Check pH).

Disposal Workflow (Decision Logic)

The following decision tree illustrates the correct routing for this compound based on its physical state.

DisposalWorkflow Start Waste Generation: 6-Methylpyridin-3-ol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidWaste Solid Waste Stream: Pack in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidWaste Preferred Method SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic CheckPH Check pH Aqueous->CheckPH OrgWaste Organic Waste Stream (Halogenated or Non-Hal) Organic->OrgWaste AcidWaste Corrosive Waste Stream (D002) CheckPH->AcidWaste pH < 2 NonHazAq Adjust pH 5-9 (Consult Local EHS) CheckPH->NonHazAq pH > 2

Figure 1: Decision logic for disposing of 6-Methylpyridin-3-ol HCl.[3][5] Note that solid disposal is the preferred method for pure compounds to minimize volume.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Isolate the chemical to prevent environmental release and minimize disposal costs.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Ensure the lid has a chemically resistant liner (Teflon/PTFE).

  • Transfer:

    • Work in a fume hood.[4][6]

    • Transfer the solid carefully to avoid dust generation.[2]

    • Pro-Tip: If the original container is intact and <500g, place the entire original bottle into the waste container (Lab Packing) rather than emptying it. This reduces exposure risk.[2][3]

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "6-Methylpyridin-3-ol hydrochloride".[7][8][9]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a "Satellite Accumulation Area" (SAA) until pickup. Keep away from oxidizers.[3][4][10][11]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent cross-reaction in bulk waste drums.

  • Characterize the Matrix: Determine if your solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Check (Crucial):

    • If the solvent is aqueous or contains significant water, dip a pH strip.

    • If pH

      
       2: Label as Corrosive Acid Waste .[12]
      
    • If pH > 2: Label as Toxic Aqueous Waste .

  • Bulking: Pour into the corresponding carboy (e.g., "Non-Halogenated Organic Waste").

    • Warning: Do not fill carboys >90% full to allow for thermal expansion.

Emergency Procedures: Spills

In the event of a benchtop spill (< 50g):

  • Alert: Notify nearby personnel.

  • PPE: Don safety goggles, lab coat, and double nitrile gloves .

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquids: Use a universal absorbent (vermiculite or spill pads). Do not use combustible materials like sawdust if strong oxidizers are present nearby.

  • Decontamination: Wipe the surface with a mild soap solution and water. Place all cleanup materials into the hazardous waste container.

References

  • PubChem. (n.d.). Compound Summary: 6-Methyl-3-pyridinol.[3] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]

Sources

Personal protective equipment for handling 6-Methylpyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22533-33-1 | Formula: C₆H₇NO·HCl | Synonyms: 5-Hydroxy-2-methylpyridine hydrochloride

Executive Safety Summary & Risk Profile

From the Desk of the Senior Application Scientist: Handling 6-Methylpyridin-3-ol hydrochloride requires a nuanced approach that goes beyond standard "white powder" protocols. While often categorized generically as an organic salt, its specific hazards stem from two distinct moieties: the pyridine ring (bioactive, potential for transdermal absorption) and the hydrochloride counter-ion (acidic, hygroscopic).

The primary operational risks are inhalation of fine particulates during weighing and contact dermatitis from the acidic nature of the salt upon hydrolysis with skin moisture. This protocol mitigates these risks through a self-validating barrier system.

Hazard Identification Matrix
Hazard ClassGHS Classification (Derived)Operational Implication
Health Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319)Dust will react with mucous membranes to form acidic residues.
Respiratory STOT SE 3 (H335)Inhalation triggers immediate upper respiratory tract irritation.
Physical Hygroscopic SolidRapidly absorbs atmospheric moisture; cakes and becomes sticky, increasing spill risk.
Toxicity Acute Tox. 4 (Oral/Dermal)Treat as harmful; pyridine derivatives can exhibit biological activity.

Personal Protective Equipment (PPE) Specifications

Rationale: The following PPE selection is based on permeation data for pyridine derivatives and acidic salts.

PPE Selection Table
ZoneEquipmentTechnical SpecificationValidation Check
Ocular Chemical Splash Goggles Indirect venting (ANSI Z87.1+). Note: Safety glasses are insufficient due to fine dust migration.Verify seal against temples; no gaps for dust entry.
Dermal (Hands) Double Nitrile System Inner: 4 mil (0.10mm) Nitrile.Outer: 5-8 mil Nitrile (Long Cuff).Latex is NOT recommended due to poor organic solvent resistance if solubilized.Inflation Test: Check outer glove for pinholes before donning.
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary (Spill only): N95 or P100 Particulate Respirator.Check magnehelic gauge or flow monitor before opening container.
Body Lab Coat + Apron High-neck synthetic lab coat (buttoned). Use a chemical-resistant apron if handling solutions >100mL.Ensure cuffs are tucked under the outer glove gauntlet.

Operational Workflow: Step-by-Step

This protocol utilizes a "Clean-Dirty-Clean" logic to prevent cross-contamination of the laboratory environment.

Phase A: Preparation & Weighing

The critical control point is the transfer of the hygroscopic solid.

  • Environmental Setup:

    • Clear the fume hood deck.

    • Place an antistatic weighing boat and a waste container inside the hood.

    • Scientist's Note: 6-Methylpyridin-3-ol HCl is hygroscopic.[2] Minimize open-container time to prevent the powder from clumping, which leads to spillage during spatula transfer.

  • Donning Sequence:

    • Wash hands -> Inner Gloves -> Lab Coat -> Outer Gloves (tucked over cuffs) -> Goggles.

  • The Transfer:

    • Open the container only inside the hood.

    • Use a stainless steel spatula (plastic may generate static, scattering the powder).

    • Transfer directly to the weighing vessel. Do not return excess chemical to the stock bottle (prevents hydrolysis of the stock).

    • Immediately recap the stock bottle tightly. Parafilm is recommended for long-term storage.

Phase B: Solubilization (If applicable)

Reaction Risk: When dissolving in water, a mild exotherm may occur due to solvation of the HCl salt.

  • Add solvent (Water, DMSO, or Methanol) slowly to the solid.

  • Do not add strong bases (e.g., NaOH) directly to the solid powder; this generates heat and free-base pyridine fumes immediately. Dissolve in water first, then adjust pH if necessary.

Phase C: Decontamination & Doffing
  • Wipe Down: Use a wet paper towel (water/ethanol mix) to wipe the balance and immediate area. The HCl salt is water-soluble.[2]

  • Waste Segregation: Place wipes in the solid hazardous waste stream.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) -> Dispose.

    • Remove goggles -> Wipe with ethanol.

    • Remove lab coat.

    • Remove inner gloves -> Wash hands with soap and water for 30 seconds.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop/Go" safety checks.

G cluster_safety Critical Safety Barrier Start Start: Handling Request RiskAssess Risk Assessment: Is powder dry/flowable? Start->RiskAssess PPE_Check PPE Verification: Double Nitrile + Goggles RiskAssess->PPE_Check Yes (Flowable) Breakup CAUTION: Material Clumped Use heavy spatula, expect static RiskAssess->Breakup No (Caked) Hood_Check Hood Velocity Check (>80 fpm) PPE_Check->Hood_Check Weighing Weighing Protocol: Minimize Exposure Time Hood_Check->Weighing Solubilization Solubilization: Dissolve in Water/DMSO Weighing->Solubilization Breakup->PPE_Check Proceed with Caution Waste Disposal: Halogenated Organic Waste Solubilization->Waste

Caption: Operational logic flow for handling 6-Methylpyridin-3-ol HCl, highlighting the critical decision point regarding material physical state (hygroscopy).

Disposal & Waste Management

Cradle-to-Grave Strategy

Do not dispose of this compound down the drain. As a pyridine derivative, it poses risks to aquatic environments and may disrupt biological wastewater treatment systems.

Waste StreamClassificationProtocol
Primary Waste Halogenated Organic Dissolve excess solid in a combustible solvent (e.g., Ethanol) and place in the Halogenated Organic Waste container. The "Halogenated" tag is required due to the HCl (chloride) content.
Solid Waste Hazardous Solid Contaminated gloves, weighing boats, and paper towels must go into the solid hazardous waste bin, not regular trash.
Spill Cleanup Acidic Neutralization Small spills: Cover with sodium bicarbonate (baking soda) to neutralize acidity, then sweep up.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733479, 6-Methylpyridin-3-ol hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.